molecular formula C10H18FNO2 B183505 1-N-Boc-4-fluoropiperidine CAS No. 178181-55-0

1-N-Boc-4-fluoropiperidine

Cat. No.: B183505
CAS No.: 178181-55-0
M. Wt: 203.25 g/mol
InChI Key: DJLUMPJNBNIWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Boc-4-fluoropiperidine is a valuable protected intermediate in organic synthesis, particularly in pharmaceutical research and development. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enhancing the compound's stability and allowing for selective reactions at other sites during multi-step synthesis . The introduction of a fluorine atom at the 4-position of the piperidine ring is a strategy frequently employed in medicinal chemistry to modulate the physicochemical properties of drug candidates, potentially influencing their metabolic stability, lipophilicity, and bioavailability. Compounds with the N-Boc-4-fluoropiperidine scaffold are versatile precursors in the synthesis of more complex molecules, including various pharmacologically active agents . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLUMPJNBNIWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-N-Boc-4-fluoropiperidine and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-N-Boc-4-fluoropiperidine and its closely related derivatives, pivotal building blocks in modern medicinal chemistry. The strategic incorporation of fluorine into the piperidine scaffold offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This document details the synthesis, properties, and applications of these valuable intermediates, offering insights for researchers in drug discovery and development.

Core Compound Profile: this compound Derivatives

Physicochemical Properties

The properties of two representative this compound derivatives are summarized below.

Propertytert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylatetert-Butyl 4-fluoropiperidine-4-carboxylate
CAS Number 614731-09-8[1]1936333-89-9[2]
Molecular Formula C11H18FNO3[1]C10H18FNO2[2]
Molecular Weight 231.26 g/mol 203.25 g/mol [2]
Appearance Not specifiedNot specified
InChI Key GRSPYCFNEDACGF-UHFFFAOYSA-N[1]AUMZUSXKVYIJNI-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C=O)F[1]CC(C)(C)OC(=O)C1(CCNCC1)F[2]
Safety Information

Safety data for fluorinated piperidine derivatives should be handled with care. The following information is based on related compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling these chemicals.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H318 / H319Causes serious eye damage / irritation.
H335May cause respiratory irritation.

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Experimental Protocols

The synthesis of 4-fluoropiperidine scaffolds can be challenging. Below are representative experimental protocols for the preparation of key intermediates.

Synthesis of tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

This protocol describes the conversion of a carboxylic acid to a primary amide.

Materials:

  • 1-Boc-4-fluoro-4-piperidinecarboxylic acid

  • Ethylene glycol dimethyl ether

  • 4-Methylmorpholine

  • Isopropyl chloroformate (1 M solution in toluene)

  • Ammonia solution (0.5 M in dioxane)

  • Ethyl acetate (EtOAc)

  • 1 N NaOH solution

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • Dissolve 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq) in ethylene glycol dimethyl ether.

  • Cool the solution to -15°C.

  • Add 4-methylmorpholine (1.0 eq) and isopropyl chloroformate (1.2 eq).

  • Stir the mixture for 10 minutes.

  • Add ammonia solution (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Evaporate the solvents under reduced pressure.

  • Dissolve the crude product in EtOAc.

  • Wash the organic layer sequentially with 1 N NaOH solution, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and evaporate to dryness to yield the product.[3]

General Workflow for Synthesis of Fluorinated Piperidines

The following diagram illustrates a generalized workflow for the synthesis of functionalized 4-fluoropiperidines.

G General Synthetic Workflow for 4-Fluoropiperidine Derivatives A N-Boc-4-piperidone C N-Boc-3-fluoro-4-oxopiperidine A->C Electrophilic Fluorination B Fluorinating Agent (e.g., Selectfluor) E N-Boc-4-alkyl/aryl-4-fluoro-4-hydroxypiperidine C->E Nucleophilic Addition D Organometallic Reagent (e.g., Grignard, Organolithium) G Functionalized 4-Fluoropiperidine E->G Final Modification & Deprotection F Deprotection (e.g., TFA, HCl) G Decision Pathway for Incorporating 4-Fluoropiperidine cluster_0 Initial Lead Compound cluster_1 Identified Liabilities cluster_2 Proposed Solution cluster_3 Expected Outcomes cluster_4 Result A Lead Compound with Piperidine Moiety B Poor Metabolic Stability (Piperidine Ring Oxidation) A->B C Suboptimal pKa (Off-target Activity) A->C D Poor CNS Penetration A->D E Introduce Fluorine at C4 of Piperidine Ring B->E C->E D->E F Increased Metabolic Stability E->F G Modulated pKa (Improved Selectivity) E->G H Enhanced Lipophilicity (Improved CNS Penetration) E->H I Optimized Drug Candidate F->I G->I H->I

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is a synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a Boc-protected piperidine ring linked to a fluoroaniline group, makes it a versatile building block for the synthesis of a variety of more complex molecules. Notably, it is recognized as a precursor in the synthesis of potent opioid analgesics, including various fentanyl analogs.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its synthetic context.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is presented below. The data is compiled from various chemical databases and supplier information. While experimental data is limited, computed properties provide valuable insights for research and development.

Table 1: General and Computed Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₂₃FN₂O₂PubChem[2]
Molecular Weight 294.36 g/mol PubChem[2]
CAS Number 288573-56-8PubChem[2]
XLogP3 3.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Topological Polar Surface Area 41.6 ŲPubChem[2]
Rotatable Bond Count 4PubChem[2]
Predicted Boiling Point 400.4 ± 40.0 °CChemicalBook[3]
Predicted Density 1.159 ± 0.06 g/cm³ChemicalBook[3]
Predicted pKa 5.09 ± 0.20ChemicalBook[3]
Table 2: Solubility
SolventSolubilitySource
Dimethylformamide (DMF) 30 mg/mLCayman Chemical
Dimethyl Sulfoxide (DMSO) 30 mg/mLCayman Chemical
Ethanol 30 mg/mLCayman Chemical

Note: The melting point for the structurally related compound, tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate, has been reported as 155–157 °C, which may serve as a useful reference.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate are crucial for its application in research. The following sections provide methodologies based on literature precedents for similar compounds.

Synthesis: Reductive Amination

A common and effective method for the synthesis of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1 equivalent)

  • 4-Fluoroaniline (1-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane or Diisopropyl ether (for crystallization/washing)

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate and 4-fluoroaniline in the chosen solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Characterization Protocols

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 220-240 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Adjust for a stable spray.

  • Drying Gas (N₂): Set the temperature and flow rate to optimize desolvation (e.g., 300-350 °C, 8-10 L/min).

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution data will allow for the calculation of the elemental formula, which should match the expected formula of C₁₆H₂₃FN₂O₂.

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks include:

  • N-H stretch: Around 3300-3400 cm⁻¹ (secondary amine).

  • C-H stretches: Around 2850-3000 cm⁻¹ (aliphatic).

  • C=O stretch: Around 1680-1700 cm⁻¹ (carbamate).

  • C-N stretch: Around 1200-1300 cm⁻¹.

  • C-F stretch: Around 1100-1250 cm⁻¹.

Synthetic and Logical Workflow

The primary significance of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate lies in its role as a key intermediate. The following diagram illustrates its synthesis and its position as a precursor to more complex molecules.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_deprotection Deprotection cluster_further_synthesis Further Synthesis cluster_final_product Potential Products A tert-Butyl 4-oxopiperidine-1-carboxylate C tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate A->C Reductive Amination B 4-Fluoroaniline B->C Reductive Amination D 4-(4-Fluoroanilino)piperidine C->D Acidic Cleavage (e.g., TFA, HCl) E Acylation / Alkylation D->E F Fentanyl Analogs & Other Bioactive Molecules E->F

Caption: Synthetic pathway of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate and its subsequent conversion.

Conclusion

Tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is a valuable synthetic intermediate with well-defined, albeit largely computed, physicochemical properties. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization in a laboratory setting. Its primary utility lies in its role as a precursor, particularly in the synthesis of pharmacologically active compounds. Further experimental determination of its core physicochemical properties would be beneficial for its broader application in drug discovery and development.

References

Technical Guide: 1-N-Boc-4-fluoropiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1-N-Boc-4-fluoropiperidine, a key building block in modern medicinal chemistry. We will cover its core molecular properties, its role in synthetic chemistry, and its application in the drug discovery workflow.

Core Molecular Properties

This compound, systematically named tert-butyl 4-fluoropiperidine-1-carboxylate, is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a fluorine atom at the 4-position. The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₈FNO₂
Molecular Weight 203.25 g/mol

Role in Synthetic Chemistry & Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc protecting group allows for selective reactions at other positions of the molecule, and it can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. The fluorinated piperidine motif is a desirable component in many drug candidates due to the favorable properties conferred by the fluorine atom.

The general workflow for utilizing this compound in a drug discovery program is outlined below. This process begins with the synthesis of the fluorinated building block, followed by its incorporation into a lead scaffold, and subsequent biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_development Lead Compound Development cluster_testing Biological Evaluation A Fluorinated Pyridine Precursor B Dearomatization & Hydrogenation A->B Catalytic Process C This compound B->C Purification D Deprotection (Boc Removal) C->D Acidic Conditions E Coupling with Pharmacophore D->E Amide bond formation, reductive amination, etc. F Lead Compound E->F G In vitro Assays (e.g., Binding, Activity) F->G Screening H In vivo Studies (e.g., PK/PD, Efficacy) G->H Hit-to-Lead I Candidate Selection H->I Lead Optimization

Drug Discovery Workflow using this compound.

Experimental Protocols

While specific experimental conditions are highly dependent on the target molecule, a general protocol for the synthesis of fluorinated piperidines and their subsequent use is described below.

General Synthesis of Fluorinated Piperidines

The synthesis of fluorinated piperidines can be achieved through the hydrogenation of the corresponding fluorinated pyridine precursors. This method often involves a two-step, one-pot process.[1][2][3]

  • Dearomatization: The aromatic fluorinated pyridine is first dearomatized using a suitable catalyst, often a rhodium-based complex.[3] This step removes the aromatic stability of the pyridine ring, making it susceptible to hydrogenation.

  • Hydrogenation: The resulting dearomatized intermediate is then hydrogenated to yield the saturated fluorinated piperidine.[1][2][3] This is typically carried out under a hydrogen atmosphere using a palladium or other suitable catalyst.

  • Protection: The resulting secondary amine of the fluoropiperidine is often protected in situ, for example, with a Boc group, to facilitate purification and prevent unwanted side reactions in subsequent steps.

Deprotection and Functionalization

Once the this compound is synthesized, the Boc group can be removed to allow for further chemical modifications.

  • Boc Deprotection: The Boc-protected fluoropiperidine is dissolved in a suitable solvent (e.g., dichloromethane or dioxane). A strong acid, such as trifluoroacetic acid or hydrochloric acid, is added, and the reaction is stirred at room temperature until the deprotection is complete, as monitored by techniques like TLC or LC-MS.

  • Functionalization: The resulting free secondary amine of the 4-fluoropiperidine can then be coupled with various carboxylic acids (to form amides), aldehydes or ketones (via reductive amination), or other electrophiles to generate a library of compounds for biological screening.

References

Spectroscopic Profile of 1-N-Boc-4-fluoropiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-N-Boc-4-fluoropiperidine, a key building block in medicinal chemistry and drug development. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Note: The spectral data presented in this guide are theoretical and are based on the analysis of structurally similar compounds and established principles of spectroscopy. Experimental values may vary depending on the specific conditions and instrumentation used.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~4.60 - 4.40dm1HH-4J(H-F) ≈ 48 Hz
~3.70 - 3.50m2HH-2e, H-6e
~3.20 - 3.00m2HH-2a, H-6a
~1.90 - 1.70m2HH-3e, H-5e
~1.65 - 1.50m2HH-3a, H-5a
1.46s9H-C(CH₃)₃
Table 2: ¹³C NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
154.7C=O (Boc)
88.5 (d, J(C-F) ≈ 170 Hz)C-4
79.5-C (CH₃)₃
42.5 (d, J(C-F) ≈ 20 Hz)C-2, C-6
32.0 (d, J(C-F) ≈ 20 Hz)C-3, C-5
28.4-C(C H₃)₃
Table 3: ¹⁹F NMR Spectral Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 376 MHz

  • Reference: CFCl₃

Chemical Shift (δ) ppmMultiplicity
~ -180 to -190m
Table 4: IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2975 - 2850StrongC-H stretch (alkane)
1690 - 1670StrongC=O stretch (carbamate)
1470 - 1450MediumC-H bend (alkane)
1250 - 1200StrongC-N stretch
1170 - 1150StrongC-O stretch
1100 - 1000StrongC-F stretch
Table 5: Mass Spectrometry Data (Predicted)
  • Ionization Mode: Electrospray Ionization (ESI+)

m/zRelative Intensity (%)Assignment
218.14100[M+H]⁺
162.1080[M+H - C₄H₈]⁺
118.0960[M+H - Boc]⁺
57.0790[C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound. These should be adapted and optimized for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-10 ppm

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) can be used as an internal reference.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) can be used as an internal reference.

¹⁹F NMR Acquisition:

  • Spectrometer: A spectrometer equipped with a fluorine probe, tuned to the appropriate frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

  • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

  • Number of Scans: 64-128

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: A range appropriate for fluorinated organic compounds (e.g., -50 to -250 ppm).

  • Referencing: An external standard such as trichlorofluoromethane (CFCl₃) at δ 0.00 ppm is typically used.[1]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal should be acquired before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may need to be filtered to remove any particulate matter before introduction into the mass spectrometer.

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the compound of interest.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Technical Report & Data Archiving Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 1-N-Boc-4-fluoropiperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-N-Boc-4-fluoropiperidine (tert-butyl 4-fluoropiperidine-1-carboxylate), a key building block in medicinal chemistry. A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents.

However, this guide provides a comprehensive framework for researchers to determine its solubility through established experimental protocols. Furthermore, a qualitative assessment of its expected solubility based on its molecular structure is presented.

Molecular Structure and Predicted Solubility Profile

This compound possesses a chemical structure that suggests a nuanced solubility profile. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group imparts significant lipophilic character. Conversely, the fluorine atom and the piperidine ring's nitrogen and oxygen atoms introduce polarity and the potential for hydrogen bonding.

Based on these features, this compound is anticipated to exhibit good solubility in a range of common organic solvents. Its solubility is likely to be highest in moderately polar aprotic solvents and chlorinated solvents that can accommodate both the polar and non-polar regions of the molecule. Solubility in highly polar protic solvents like water is expected to be low, while solubility in non-polar aliphatic hydrocarbons may also be limited due to the molecule's polar functionalities.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound remains largely unpublished. For a structurally related but distinct compound, 1-Boc-4-(4-fluoro-phenylamino)-piperidine , the following solubility data has been reported:

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1][2]
Dimethyl sulfoxide (DMSO)30[1][2]
Ethanol30[1][2]

Note: This data is for a different molecule and should be used with caution as a rough indicator. Experimental determination is crucial for obtaining accurate solubility values for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility or "shake-flask" method is a reliable and widely used technique to determine the solubility of a solid compound in a given solvent.[3]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC).

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC method or another appropriate analytical technique.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep2->equil1 Incubate sep1 Allow excess solid to settle equil1->sep1 Cease agitation sep2 Filter the supernatant sep1->sep2 quant1 Dilute the filtered solution sep2->quant1 Transfer aliquot quant2 Analyze concentration (e.g., by HPLC) quant1->quant2 quant3 Calculate solubility quant2->quant3 Solvent_Selection start Define Application (e.g., Reaction, Crystallization) solubility Sufficient Solubility of Reactants/Solute? start->solubility reactivity Inert to Reaction Conditions? solubility->reactivity Yes reject Reject Solvent solubility->reject No bp Appropriate Boiling Point? reactivity->bp Yes reactivity->reject No purification Ease of Removal/Purification? bp->purification Yes bp->reject No select Select Solvent purification->select Yes purification->reject No

References

A Technical Guide to the Strategic Use of Fluorine in Modulating Piperidine pKa and Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its basic nitrogen atom plays a crucial role in molecular interactions and physicochemical properties. Strategic modification of the piperidine ring can fine-tune these properties to enhance a drug candidate's efficacy, selectivity, and pharmacokinetic profile. Among the tools available to the medicinal chemist, the introduction of fluorine has become a powerful strategy for modulating acidity (pKa) and lipophilicity (LogP/LogD), directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] This guide provides an in-depth analysis of how fluorine substitution impacts these two critical parameters, supported by quantitative data, detailed experimental protocols, and logical diagrams.

The Impact of Fluorine on Piperidine pKa

The basicity of the piperidine nitrogen, quantified by the pKa of its conjugate acid, is a key determinant of its ionization state at physiological pH (approx. 7.4). This, in turn, influences solubility, cell membrane permeability, and target binding. The introduction of fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect), which is fundamental to its ability to modulate pKa.[5][6]

When a fluorine atom is attached to the piperidine ring, its high electronegativity pulls electron density away from the adjacent carbon atoms. This effect propagates through the sigma bonds of the aliphatic ring, reducing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thereby decreasing the basicity of the amine and lowering the pKa of its conjugate acid.[5][6] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen center.

G cluster_0 Standard Piperidine cluster_1 Fluorinated Piperidine Piperidine {Piperidine Ring | High Electron Density on N | Lone Pair Readily Available | High pKa} InductiveEffect Strong Inductive Effect (-I) Fluoropiperidine {4-Fluoropiperidine Ring | F pulls electron density via C-F bond | Reduced Electron Density on N | Lone Pair Less Available | Lower pKa} InductiveEffect->Fluoropiperidine Fluorine Substitution

Caption: Figure 1. Logical diagram of fluorine's inductive effect on piperidine basicity.

The substitution of fluorine onto the piperidine ring leads to a predictable and significant decrease in pKa. This modulation allows chemists to fine-tune the ionization state of a molecule to improve oral absorption and bioavailability.[6][7]

CompoundStructurepKaReference
PiperidinePiperidine~11.2General Value
4-Fluoropiperidine4-Fluoropiperidine~9.9[6]
3,3-Difluoropiperidine3,3-Difluoropiperidine~8.0[8]

Note: pKa values can vary slightly based on experimental conditions.

Potentiometric titration is the gold-standard method for accurately determining pKa values.[9][10] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Materials & Equipment:

  • Calibrated pH meter and electrode

  • Potentiometer/Titrino system

  • Magnetic stirrer and stir bar

  • Burette (automated or manual)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas source

  • Beaker or reaction vessel

  • Compound for analysis (API)

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in deionized water (or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1 mM.[11][12]

  • Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[11][13]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to displace dissolved CO2, which can interfere with the titration of basic compounds.[11][12]

  • Titration Setup: Place the vessel on the magnetic stirrer, immerse the pH electrode, and position the burette tip below the surface of the solution.

  • Titration:

    • For a basic compound like piperidine, make the solution acidic (pH ~1.8-2.0) with 0.1 M HCl.[11]

    • Begin the titration by adding small, precise aliquots of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize. Reduce the aliquot volume near the equivalence point(s) to obtain a high-resolution curve.

    • Continue the titration until the pH reaches a stable, high value (e.g., pH 12-12.5).[11]

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.[10]

  • Replication: Perform the titration a minimum of three times for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[11]

G A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare 1mM Sample Solution with 0.15M KCl A->B C Purge with Nitrogen (Remove dissolved CO2) B->C D Acidify Sample (to pH ~2 with 0.1M HCl) C->D E Titrate with 0.1M NaOH (Record pH vs. Volume) D->E F Plot Titration Curve (pH vs. Volume NaOH) E->F G Determine Inflection Point(s) F->G H Calculate pKa (pH at half-equivalence point) G->H

Caption: Figure 2. Experimental workflow for determining pKa via potentiometric titration.

The Impact of Fluorine on Piperidine Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is typically measured as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., LogD₇.₄) is more relevant. Fluorine's effect on lipophilicity is more complex than its effect on pKa and is highly context-dependent.[5][14]

The introduction of fluorine can either increase or decrease lipophilicity due to two opposing effects:[14]

  • Increased Hydrophobic Surface: Replacing a C-H bond with a C-F bond can shield the positive charge on the adjacent carbon, reducing polar interactions with water and increasing the molecule's hydrophobic surface area. This effect tends to increase LogP.[14]

  • Increased Molecular Polarity: The highly polar C-F bond introduces a significant dipole moment. Depending on the overall molecular structure and the orientation of other polar groups, this can increase the overall polarity of the molecule, enhancing its interaction with water. This effect tends to decrease LogP.

The net effect depends on the fluorination pattern. For instance, a single fluorine may have a minimal impact, while a CF₃ group is strongly lipophilic.[15] The position of fluorine also matters; fluorination adjacent to a polar atom like sulfur can significantly increase polarity, thereby reducing lipophilicity.[14]

The impact of fluorination on the lipophilicity of piperidine-containing molecules demonstrates this context-dependent nature.

Compound SeriesSubstitutionLogP / LogDEffect of FluorineReference
Bicyclic Piperidine AnalogsNon-fluorinated1.40Baseline[5]
3,3-difluoro0.95Decreased Lipophilicity[5]
2-thioalkyl-pyridines-SCH₃1.69 (LogD₇.₄)Baseline[14]
-SCF₃2.13 (LogD₇.₄)Increased Lipophilicity[14]

The shake-flask method is the traditional and most reliable technique for measuring LogP and LogD values.[16][17][18]

Materials & Equipment:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Compound for analysis (API)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if emulsions form)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Pre-saturation: Vigorously mix n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Separate the two phases before use.[19]

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning:

    • Add known volumes of the pre-saturated n-octanol and aqueous buffer to a tube (e.g., 500 µL of each).[19]

    • Add a small aliquot of the compound's stock solution.

    • Seal the tube and shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.[19]

    • Allow the mixture to stand undisturbed overnight (~16 hours) to ensure equilibrium is reached and the phases are fully separated.[19]

  • Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000 rpm for 10-15 minutes) to break any emulsions and achieve a clean separation between the aqueous and organic layers.[19]

  • Quantification: Carefully withdraw an aliquot from each phase.[19] Determine the concentration of the compound in each aliquot using an appropriate analytical method (e.g., HPLC).

  • Calculation: Calculate the LogD (or LogP) using the following formula:

    • LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

  • Replication: Perform the experiment at least in triplicate to ensure the results are accurate and reproducible.

G A Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) B Add Compound to Phases in Centrifuge Tube A->B C Shake Vigorously to Partition & Let Stand to Equilibrate B->C D Centrifuge to Separate Phases C->D E Sample Aliquots from Both Octanol and Aqueous Layers D->E F Quantify Concentration in Each Phase (e.g., HPLC) E->F G Calculate LogD = log([C]oct / [C]aq) F->G

Caption: Figure 3. Experimental workflow for determining LogD via the shake-flask method.

Conclusion

The strategic incorporation of fluorine is a highly effective method for modulating the physicochemical properties of piperidine-containing compounds. Fluorination reliably decreases the pKa of the piperidine nitrogen through a powerful inductive effect, a tactic that can be used to enhance oral absorption by controlling the degree of ionization. The impact on lipophilicity is more nuanced, arising from a balance between increased hydrophobic surface area and increased molecular polarity. A thorough understanding of these principles, combined with precise experimental determination of pKa and LogD, enables drug development professionals to rationally design molecules with optimized ADME profiles, ultimately increasing the likelihood of clinical success.

References

Conformational Analysis of 4-Fluoropiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The conformational preference of the fluorine atom on the piperidine ring, particularly at the 4-position, has a profound impact on molecular shape, dipole moment, and binding interactions. A thorough understanding of the factors governing the conformational equilibrium of 4-fluoropiperidine derivatives is therefore crucial for rational drug design. This technical guide provides an in-depth analysis of the conformational behavior of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Concepts in Conformational Preference

The conformational equilibrium of 4-fluoropiperidine derivatives is primarily a balance between the axial and equatorial positions of the fluorine substituent on the chair-form piperidine ring. This equilibrium is influenced by a complex interplay of several factors:

  • Steric Effects: Traditionally, the equatorial position is favored for larger substituents to minimize 1,3-diaxial interactions. However, the small size of the fluorine atom often makes steric hindrance a less dominant factor compared to stereoelectronic effects.

  • Dipole-Dipole Interactions: The polarity of the C-F bond can lead to significant dipole-dipole interactions with other polar bonds in the molecule, such as the N-H or N-R bond. Minimization of these dipole moments can influence the conformational preference.[1]

  • Hyperconjugation: Stereoelectronic interactions, such as hyperconjugation, play a crucial role. Donation of electron density from an anti-periplanar C-H or C-C bond into the antibonding orbital (σ*) of the C-F bond can stabilize a particular conformation.[2][3] This is often referred to as the "fluorine gauche effect."[2]

  • Charge-Dipole Interactions: In protonated piperidinium salts, strong electrostatic interactions between the positively charged nitrogen and the electronegative fluorine (C-F•••HN+) can significantly favor the axial conformation.[2][4]

  • Solvation Effects: The polarity of the solvent can have a dramatic effect on the conformational equilibrium. Polar solvents can stabilize the conformer with the larger dipole moment, which can sometimes override the intrinsic preferences observed in the gas phase or nonpolar solvents.[2][5]

Quantitative Conformational Analysis

The conformational preference of 4-fluoropiperidine derivatives is experimentally determined and quantified, primarily through NMR spectroscopy, and complemented by computational studies.

Experimental Data

The relative populations of the axial and equatorial conformers can be determined from the coupling constants in ¹H and ¹⁹F NMR spectra, particularly the ³J(¹⁹F,¹H) coupling constants.[2][5] The free energy difference (ΔG) between the two conformers is a key quantitative measure of the conformational preference.

A systematic study on a range of fluorinated piperidines, including derivatives with fluorine at various positions, has provided valuable quantitative data on their conformational behavior. The following table summarizes the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for selected 4-substituted piperidine derivatives, highlighting the influence of substitution and solvent.

Compound/DerivativeSolventΔG (eq-ax) (kcal/mol)Predominant ConformerReference
4-fluoropiperidinium salt (HCl)Gas Phase+3.0Axial[2][5]
4-fluoropiperidinium salt (HCl)Water+1.0Equatorial[2][5]
cis-3-fluoro-4-methylpiperidine (TFA-analogue)Chloroform-0.9Equatorial[5]
cis-3-fluoro-4-methylpiperidine (HCl-analogue)Water+2.9Axial[3][5]
cis-3-fluoro-4-methylpiperidine (NH-analogue)Water-0.4Equatorial[3][5]

Note: Positive ΔG values indicate a preference for the axial conformer, while negative values indicate a preference for the equatorial conformer.

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting and rationalizing the conformational preferences of fluorinated piperidines. These studies can provide insights into the relative energies of different conformers and help to dissect the contributions of various stereoelectronic and steric factors.

The following table presents computational data for 3,5-difluoropiperidine derivatives, which further illustrates the impact of N-substitution and solvent polarity on the conformational equilibrium.

CompoundSolventCalculated ΔG (eq-ax) (kcal/mol)Experimental ObservationReference
Piv-protected 3,5-difluoropiperidineChloroform-2.4Equatorial[2]
Piv-protected 3,5-difluoropiperidineDMSO+2.0Axial[2]
Boc-protected 3,5-difluoropiperidineChloroform-Equatorial[2]
Boc-protected 3,5-difluoropiperidineDMSO-Axial[2]

Experimental and Computational Protocols

Synthesis of 4-Fluoropiperidine Derivatives

The synthesis of 4-fluoropiperidine derivatives often involves the introduction of the fluorine atom at an early stage, followed by the construction of the piperidine ring, or the direct fluorination of a pre-formed piperidine scaffold. A common approach involves the dearomatization and subsequent hydrogenation of fluorinated pyridine precursors.[4][6]

General Synthetic Protocol via Dearomatization-Hydrogenation:

  • Activation of Fluoropyridine: The fluoropyridine precursor is activated towards reduction, for instance, by N-alkylation or N-acylation to form a pyridinium salt.

  • Partial Reduction: The activated fluoropyridinium salt is partially reduced using a hydride reagent such as sodium borohydride to yield a fluoro-enamine.[4]

  • Asymmetric Hydrogenation: The resulting fluoro-enamine undergoes asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium-based catalyst) to diastereoselectively form the all-cis-fluorinated piperidine.[4]

  • Deprotection/Derivatization: The protecting group on the nitrogen can be removed or exchanged to yield the desired 4-fluoropiperidine derivative.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the primary experimental technique for studying the conformational equilibrium of 4-fluoropiperidine derivatives in solution.

Detailed Protocol:

  • Sample Preparation: A solution of the 4-fluoropiperidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include standard 1D ¹H and ¹⁹F spectra, as well as 2D correlation experiments such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to aid in signal assignment.

  • Analysis of Coupling Constants: The conformation is determined by analyzing the magnitude of the vicinal coupling constants (³J). Specifically, the ³J(¹⁹F,¹H) coupling constants are particularly informative. Large coupling constants (typically > 25 Hz) are indicative of an anti-periplanar (axial-axial) relationship between the fluorine and the coupled proton, suggesting an axial position for the fluorine. Conversely, smaller coupling constants (typically < 10 Hz) indicate a syn-clinal (gauche) relationship, suggesting an equatorial fluorine.[2]

  • Quantification of Conformational Equilibrium: If the conformers are in fast exchange on the NMR timescale, the observed coupling constants are a weighted average of the coupling constants of the individual conformers. The ratio of conformers can be calculated using the Eliel equation, and from this, the free energy difference (ΔG) can be determined.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[7][8]

Detailed Protocol:

  • Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, or by vapor diffusion.[7]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.[7]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density distribution within the crystal, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. The final output provides precise bond lengths, bond angles, and torsion angles, defining the molecular conformation in the solid state.

Computational Modeling

Computational chemistry, particularly DFT, is used to model the conformational landscape of 4-fluoropiperidine derivatives.

Detailed Protocol:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of the molecule.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., def2-QZVPP).[5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the electronic energies, yielding free energies (G).

  • Solvation Modeling: To simulate the effect of a solvent, a polarizable continuum model (PCM) can be employed during the DFT calculations.[5]

  • Analysis: The relative free energies of the conformers are calculated to predict the most stable conformer and the equilibrium population in the gas phase or in a given solvent.

Visualizing Conformational Analysis

Conformational Equilibrium of 4-Fluoropiperidine

Note: The images in the DOT script above are placeholders. For a functional diagram, these would need to be replaced with actual image URLs of the axial and equatorial conformers of 4-fluoropiperidine.

Caption: Conformational equilibrium between the axial and equatorial forms of 4-fluoropiperidine.

Experimental Workflow for Conformational Analysis

G cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of 4-Fluoropiperidine Derivative nmr NMR Spectroscopy (¹H, ¹⁹F, 2D) synthesis->nmr xray X-ray Crystallography (Solid State) synthesis->xray comp Computational Modeling (DFT) synthesis->comp coupling Analysis of ³J(F,H) Coupling Constants nmr->coupling structure Determination of Solid-State Structure xray->structure energy Calculation of Conformer Energies (ΔG) comp->energy conclusion Determination of Conformational Preference coupling->conclusion structure->conclusion energy->conclusion

References

The Axial vs. Equatorial Preference of Fluorine in Piperidine Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. A key consequence of fluorine substitution is its profound influence on the conformational equilibrium of the piperidine ring, often leading to a preference for the otherwise sterically disfavored axial orientation. This guide provides an in-depth analysis of the factors governing this preference, supported by quantitative data, experimental methodologies, and visual representations of the underlying principles.

Core Principles Governing Conformational Preference

The decision of a fluorine atom to occupy an axial or equatorial position on a piperidine ring is a result of a complex interplay of several competing factors. While steric hindrance typically favors the equatorial position for substituents, in the case of fluorine, a combination of stereoelectronic and electrostatic effects can override this classical preference.

1. Stereoelectronic Effects:

  • Hyperconjugation (Gauche Effect): The primary driving force for the axial preference is often attributed to hyperconjugative interactions. Specifically, electron donation from anti-periplanar C-H bonding orbitals into the low-lying C-F antibonding orbital (σC-H → σC-F) stabilizes the gauche arrangement of these bonds, which is inherent to the axial conformer.[1][2] Similarly, interactions with the C-N antibonding orbital (σC-H → σC-N) can also contribute to this stabilization.[1][2]

  • Anomeric Effect: In 2-fluoropiperidines, a generalized anomeric effect can occur, involving the delocalization of the nitrogen lone pair into the adjacent C-F antibonding orbital (nN → σ*C-F).[3][4] This interaction is maximized when the fluorine is in the axial position.

2. Electrostatic Interactions:

  • Charge-Dipole Interactions: In protonated piperidinium salts, a significant stabilizing interaction occurs between the positive charge on the nitrogen (or the N-H bond) and the negative end of the C-F bond dipole (Cδ+-Fδ-).[1][2][5] This attraction is strongest when the fluorine atom is in the axial position, bringing it into closer proximity to the ammonium center.

  • Dipole Minimization: In some cases, the overall molecular dipole moment can be lower in one conformer over the other. The preference for the conformer with the lower dipole moment can be a contributing factor, although it is often considered less significant than hyperconjugation and charge-dipole interactions.[1][2]

3. Solvent Effects:

The polarity of the solvent plays a crucial role in modulating the conformational equilibrium.[1][2]

  • Increasing solvent polarity can further stabilize the more polar axial conformer.[1][2]

  • In some instances, particularly with charged species, a highly polar solvent can preferentially stabilize a conformer with a larger overall dipole moment, even if it is not the one predicted to be most stable in the gas phase. For example, the equatorial conformer of 4-fluoropiperidinium salt was found to be dominant in aqueous solution, despite calculations favoring the axial form, due to the larger dipole moment of the equatorial conformer.[1][2]

4. N-Substituents:

The nature of the substituent on the piperidine nitrogen significantly impacts the conformational preference.

  • Protonation (HCl salts): As mentioned, protonation leads to strong C-F···H-N+ charge-dipole interactions, strongly favoring the axial conformer.[1][2]

  • Acyl Groups (TFA, Boc, Piv): The effect of acyl groups is more complex. While TFA-protected fluoropiperidines often show a strong axial preference, bulkier groups like Boc and Pivaloyl can favor the equatorial orientation in less polar solvents, a preference that can be inverted in more polar solvents like DMSO.[1][2]

Quantitative Analysis of Conformational Energies

The following tables summarize the free enthalpy differences (ΔGa→e) between the axial and equatorial conformers of various fluorinated piperidines, as determined by computational and experimental methods. A positive ΔG value indicates a preference for the axial conformer.

Table 1: Conformational Preferences of 3-Fluoropiperidine and 3,5-Difluoropiperidine Derivatives [1][2][6][7]

CompoundN-Substituent (R)SolventΔGa→e (Gas Phase, kcal/mol)ΔGa→e (Solvent, kcal/mol)Experimental Observation
3-Fluoropiperidine (1) TFA (A)Chloroform+3.3+3.8Axial
HCl (B)Water+8.1+3.6Axial
H (C)Water+2.0+2.5Axial
3,5-Difluoropiperidine (2) TFA (A)Chloroform+7.2+8.0Axial
HCl (B)Water+12.3+7.0Axial
H (C)Water+4.1+5.3Axial

Table 2: Influence of Solvent Polarity on the Conformational Equilibrium of N-Pivaloyl and N-Boc-3,5-difluoropiperidine [1][2]

CompoundSolvent³J(3-Fa,4-Ha) (Hz)Observed Conformation
N-Pivaloyl-3,5-difluoropiperidine (14) Chloroform7.3Equatorial
DMSO38.5Axial
N-Boc-3,5-difluoropiperidine (15) Chloroform12.5Equatorial
DMSO40.4Axial

Table 3: Conformational Preferences of Various Fluorinated Piperidinium HCl Salts in Water [8]

CompoundΔGa→e (Gas Phase, kcal/mol)ΔGa→e (Water, kcal/mol)Experimental Observation
3-Fluoro-4-methyl (3B) +8.6+3.9Axial
3-Fluoro-5-methyl (4B) +6.2+3.6Axial
3-Fluoro-6-methyl (5B) +2.9-0.4Equatorial
4-Fluoro (10B) +3.0+1.0Equatorial
3,4,5-Trifluoro (11B) +3.9+2.3Axial

Experimental Methodologies

Synthesis of Fluorinated Piperidines

A common route to fluorinated piperidines involves the catalytic dearomatization-hydrogenation of fluoropyridine precursors.[1]

Representative Protocol: Synthesis of all-cis-Multifluorinated Piperidines

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the fluoropyridine precursor (1.0 equiv), a rhodium-based catalyst such as [Rh(cod)Cl]2 (1.5 mol%), and a suitable ligand, for instance, (R)-DTBM-SEGPHOS (3.3 mol%), are added.

  • Solvent and Reagent Addition: Anhydrous solvent (e.g., dichloromethane) is added, followed by the addition of a borane reagent like pinacolborane (HBpin) (3.0-5.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for a set duration (e.g., 24-48 hours).

  • Workup and Purification: Upon completion, the reaction is quenched, typically with an aqueous base (e.g., NaOH solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated piperidine.

Other synthetic strategies include the bromofluorination of exomethylene-substituted piperidines[9][10] and cyclization of alkenyl N-tosylamides using hypervalent iodine reagents.[11][12]

Conformational Analysis by NMR Spectroscopy

The primary experimental technique for determining the axial or equatorial orientation of fluorine is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the three-bond coupling constant between fluorine and adjacent protons (³JF,H).[1][2]

Protocol for Conformational Analysis using ³JF,H Coupling Constants

  • Sample Preparation: A solution of the purified fluorinated piperidine is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement of Coupling Constants: The key parameter is the vicinal coupling constant between the fluorine atom and the protons on the adjacent carbon atoms (³JF,H). The magnitude of this coupling is dependent on the dihedral angle between the C-F and C-H bonds, as described by the Karplus relationship.

    • Axial Fluorine: An axial fluorine atom has a gauche relationship (dihedral angle ≈ 60°) with the axial proton on the adjacent carbon and an anti relationship (dihedral angle ≈ 180°) with the equatorial proton. This typically results in a large ³JF,H(ax) coupling (e.g., 30-45 Hz) and a smaller ³JF,H(eq) coupling.

    • Equatorial Fluorine: An equatorial fluorine atom has a gauche relationship with both the axial and equatorial protons on the adjacent carbon. This leads to smaller coupling constants for both interactions (e.g., 5-15 Hz).

  • Data Interpretation: By analyzing the multiplicity and measuring the magnitude of the ³JF,H coupling constants in the ¹H or ¹⁹F spectrum, the dominant conformation (axial or equatorial) of the fluorine substituent can be determined. For instance, the observation of a large coupling constant (e.g., > 30 Hz) for ³J(3-Fa,4-Ha) is indicative of an axial fluorine at the C3 position.[1][2]

Visualizing the Core Concepts

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G cluster_factors Factors Influencing Conformational Equilibrium cluster_details Specific Contributions Stereo Stereoelectronic Effects Hyper Hyperconjugation (σC-H → σ*C-F) Stereo->Hyper Anomeric Anomeric Effect (nN → σ*C-F) Stereo->Anomeric Electro Electrostatic Interactions Charge Charge-Dipole (C-F···H-N+) Electro->Charge Dipole Dipole Minimization Electro->Dipole Solvent Solvent Polarity Equilibrium Axial <=> Equatorial Equilibrium Solvent->Equilibrium Steric Steric Hindrance Steric->Equilibrium Hyper->Equilibrium Anomeric->Equilibrium Charge->Equilibrium Dipole->Equilibrium

Caption: Interplay of forces governing fluorine's conformational preference.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_conclusion Conclusion Start Fluoropyridine Precursor Reaction Catalytic Hydrogenation Start->Reaction Purify Workup & Chromatography Reaction->Purify SamplePrep NMR Sample Preparation Purify->SamplePrep Acquire Acquire 1H & 19F NMR Spectra SamplePrep->Acquire Analyze Measure ³J(F,H) Coupling Constants Acquire->Analyze Determine Determine Dominant Conformer (Axial vs. Equatorial) Analyze->Determine

Caption: Experimental workflow for determining fluorine conformation.

Conclusion

The preference for an axial orientation of fluorine in piperidine rings is a well-documented phenomenon driven by a nuanced balance of stereoelectronic, electrostatic, and solvent effects. Understanding these underlying principles is critical for drug development professionals, as the conformational rigidity imparted by fluorine can be strategically exploited to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity. This guide has codified these principles, presenting the key data and experimental approaches necessary for the rational design and analysis of fluorinated piperidine-containing compounds.

References

The Strategic Role of 1-N-Boc-4-fluoropiperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties and enhance therapeutic potential. Among the myriad of fluorinated building blocks, 1-N-Boc-4-fluoropiperidine has emerged as a particularly valuable intermediate. Its unique structural features—a conformationally restricted piperidine ring, a strategically placed fluorine atom, and a versatile Boc-protecting group—provide a gateway to a diverse range of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and molecular imaging. This technical guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this compound in the drug discovery landscape.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of a fluorine atom into the piperidine scaffold at the 4-position imparts several advantageous physicochemical properties that are highly sought after in drug design. These properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Data of Related Fluoropiperidine Scaffolds:

PropertyValue (tert-butyl 4-fluoropiperidine-1-carboxylate)Reference(s)
Molecular FormulaC₁₀H₁₈FNO₂[1]
Molecular Weight203.25 g/mol [1]
XLogP3-AA1.4[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count2[1]

The presence of fluorine can modulate lipophilicity, metabolic stability, and the pKa of the piperidine nitrogen. This modulation can lead to improved blood-brain barrier penetration, reduced off-target effects, and enhanced binding affinity to the target protein.[2]

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the synthesis of this compound involves the fluorination of the readily available precursor, 1-N-Boc-4-hydroxypiperidine. While various fluorinating reagents can be employed, diethylaminosulfur trifluoride (DAST) and its analogues are frequently utilized. Below is a representative experimental protocol adapted from similar synthetic transformations.

Reaction Scheme:

G reactant 1-N-Boc-4-hydroxypiperidine reagent DAST or Deoxofluor DCM, -78 °C to rt product This compound reactant->product

A representative reaction for the synthesis of this compound.

Materials:

  • 1-N-Boc-4-hydroxypiperidine

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: A solution of 1-N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen). The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, ~1.1-1.5 eq) is added dropwise to the cooled solution, ensuring the internal temperature remains below -60 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours (typically 2-16 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a pure compound.

Applications in Drug Discovery

The this compound scaffold is a key building block in the synthesis of a variety of pharmacologically active agents, particularly those targeting the central nervous system.

Neuroleptic Agents: The Case of Iloperidone

The 4-fluoropiperidine moiety is a common feature in a number of atypical antipsychotic drugs. One prominent example is Iloperidone , which is used for the treatment of schizophrenia.[3] Iloperidone exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors, and the fluorine-substituted piperidine ring plays a crucial role in its binding and overall pharmacological profile.

Simplified Synthetic Workflow for a Fluoropiperidine-Containing Neuroleptic:

G A This compound B Deprotection (e.g., TFA or HCl) A->B C 4-Fluoropiperidine B->C E Coupling Reaction (e.g., Nucleophilic Substitution) C->E D Side Chain Precursor D->E F Final Drug Molecule (e.g., Iloperidone analogue) E->F

Synthetic workflow for a neuroleptic using a 4-fluoropiperidine intermediate.

Signaling Pathways of Key Targets for Neuroleptics:

The therapeutic effects of atypical antipsychotics like Iloperidone are primarily mediated through their interaction with dopamine and serotonin receptors in the brain.

  • Dopamine D2 Receptor Signaling: Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse

Simplified Dopamine D2 receptor signaling pathway.

  • Serotonin 5-HT2A Receptor Signaling: Blockade of 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects.

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates CellularResponse Neuronal Excitation Ca2->CellularResponse PKC->CellularResponse

Simplified Serotonin 5-HT2A receptor signaling pathway.

PET Imaging Agents for Sigma-1 Receptors

The development of selective radioligands for positron emission tomography (PET) imaging is crucial for understanding the role of specific receptors in disease and for the development of targeted therapies. The sigma-1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders. Fluorine-18 labeled ligands containing a 4-fluoropiperidine moiety have been developed as promising PET tracers for imaging sigma-1 receptors in the brain.[4]

Experimental Workflow for the Synthesis of a [¹⁸F]-labeled PET Ligand:

G A Precursor Molecule with Leaving Group C Radiolabeling Reaction A->C B [¹⁸F]Fluoride B->C D Purification (e.g., HPLC) C->D E [¹⁸F]-labeled PET Ligand D->E

General workflow for the synthesis of a fluorine-18 labeled PET ligand.

Sigma-1 Receptor Signaling:

The sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, contributing to cellular stress responses and neuroprotection.

G Ligand Sigma-1 Ligand S1R Sigma-1 Receptor Ligand->S1R BiP BiP (Chaperone) S1R->BiP dissociates from IP3R IP3 Receptor S1R->IP3R modulates Ca2 Ca²⁺ Signaling IP3R->Ca2 CellularResponse Neuroprotection, Neurite Outgrowth Ca2->CellularResponse

Simplified Sigma-1 receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile chemical intermediate in drug discovery. Its strategic use allows for the synthesis of complex molecules with improved pharmacokinetic and pharmacodynamic properties. The ability to readily introduce a fluorine atom into the piperidine ring provides medicinal chemists with a powerful tool to address common challenges in drug design, such as metabolic instability and poor brain penetration. As the demand for novel therapeutics for CNS disorders continues to grow, the importance of key building blocks like this compound in the drug development pipeline is set to increase. This guide has provided a comprehensive overview of its synthesis, properties, and applications, highlighting its central role in the creation of next-generation medicines.

References

Stability and Storage of 1-N-Boc-4-fluoropiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-N-Boc-4-fluoropiperidine, a key building block in modern medicinal chemistry. Understanding the stability profile of this reagent is critical for ensuring its integrity throughout its lifecycle, from storage to reaction, thereby safeguarding the reproducibility of experimental results and the quality of synthesized target molecules.

Core Stability Profile

This compound is generally stable when stored under the recommended conditions.[1] The primary structural feature influencing its stability is the tert-butyloxycarbonyl (Boc) protecting group, which is known for its lability under acidic conditions.[2] Exposure to strong acids can lead to the cleavage of the Boc group, yielding 4-fluoropiperidine. Additionally, as with many complex organic molecules, prolonged exposure to high temperatures, light, and oxidizing agents may lead to degradation.[2]

Summary of Storage and Stability Data
ParameterRecommendation/ObservationSource(s)
Long-Term Storage Store at -20°C in a tightly sealed container.[2]
Short-Term Storage Can be stored in a cool, dry, well-ventilated place. May be shipped at room temperature.[1][2][3][4][5]
Shelf Life Expected to be stable for at least four years when stored correctly as a solid at -20°C.[2]
Incompatible Materials Strong oxidizing agents, Strong acids.[1][2]
Hazardous Decomposition Under fire conditions, may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[1][6]

Handling and Personal Protection

Proper handling of this compound is essential to maintain its purity and ensure laboratory safety.

General Handling Guidelines
  • Handle in a well-ventilated area to avoid inhalation of dust or vapors.[1][3][5][6]

  • Avoid contact with skin and eyes.[1][3][4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][3][4][5]

  • Minimize dust generation and accumulation.[4]

  • Keep containers tightly closed when not in use.[1][4][5][6]

  • Wash hands thoroughly after handling.[1][4][5]

Recommended Handling and Storage Workflow

Figure 1. Recommended Handling and Storage Workflow reception Receival of Compound storage Store in a cool, dry, well-ventilated area. Long-term: -20°C Short-term: Room Temperature reception->storage Inspect container integrity weighing Weighing in a ventilated enclosure storage->weighing Retrieve for use dissolution Dissolution in an appropriate solvent weighing->dissolution reaction Use in chemical reaction dissolution->reaction disposal Dispose of waste according to regulations reaction->disposal

Caption: Figure 1. Recommended Handling and Storage Workflow

Potential Degradation Pathways

The most significant degradation pathway for this compound is the acid-catalyzed deprotection of the Boc group. This reaction is a common procedure in synthetic chemistry to liberate the piperidine nitrogen for further functionalization.

Figure 2. Acid-Catalyzed Degradation Pathway This compound 4-fluoropiperidine This compound->4-fluoropiperidine Strong Acid (e.g., HCl, TFA)

Caption: Figure 2. Acid-Catalyzed Degradation Pathway

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[2]

    • Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours.[2]

    • Thermal Degradation:

      • Solid State: Place a sample of solid this compound in an oven at 60°C for 24 hours.[2]

      • Solution State: Heat the stock solution at 60°C for 24 hours.[2]

    • Photolytic Degradation: Expose both a solid sample and the stock solution to UV light (e.g., 254 nm) for 24 hours.[2]

  • Analysis: After the specified stress period, allow the samples to return to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV. Compare the chromatograms of the stressed samples to that of an unstressed control sample to determine the extent of degradation and identify any degradation products.

Experimental Workflow for Forced Degradation Study

Figure 3. Forced Degradation Experimental Workflow start Prepare 1 mg/mL stock solution in ACN stress Apply Stress Conditions start->stress acid 0.1 M HCl, 60°C, 24h stress->acid base 0.1 M NaOH, 60°C, 24h stress->base oxidation 3% H2O2, RT, 24h stress->oxidation thermal Solid & Solution, 60°C, 24h stress->thermal photo Solid & Solution, UV light, 24h stress->photo analysis HPLC-UV Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis compare Compare with unstressed control analysis->compare

References

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Piperidines as Pharmacophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of approved drugs. Its saturated, three-dimensional structure provides an excellent scaffold for interacting with biological targets. However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles while minimizing off-target effects. A powerful strategy that has gained significant traction in recent decades is the introduction of fluorine into the piperidine ring. This in-depth technical guide explores the discovery and development of fluorinated piperidines as critical pharmacophores, detailing their synthesis, the profound impact of fluorination on their physicochemical and pharmacological properties, and the experimental methodologies used in their evaluation.

The Impact of Fluorination on Physicochemical Properties

The introduction of one or more fluorine atoms into the piperidine ring dramatically alters its electronic and conformational properties, leading to significant changes in its behavior as a pharmacophore. These changes can be leveraged to overcome common drug development hurdles such as poor metabolic stability, off-target toxicity, and suboptimal bioavailability.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the basicity (pKa) of the piperidine nitrogen. This reduction in pKa is a critical tool for medicinal chemists. A lower pKa can reduce the likelihood of promiscuous binding to off-targets, such as the hERG potassium channel, which is a major contributor to cardiac toxicity.[1][2] The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen atom.[3][4]

CompoundNon-fluorinated pKa (Calculated)Fluorinated pKa (Calculated)ΔpKaReference
Piperidine11.2N/AN/AGeneral Value
3-Fluoropiperidine11.29.8-1.4[1]
4-Fluoropiperidine11.210.5-0.7[1]
3,3-Difluoropiperidine11.27.5-3.7[1]

Table 1: Comparison of calculated pKa values for piperidine and its fluorinated analogues, demonstrating the significant decrease in basicity upon fluorination.

Alteration of Lipophilicity (ClogP)

The effect of fluorination on lipophilicity is more complex and context-dependent. While a single fluorine atom can increase lipophilicity by masking polar C-H bonds, the introduction of multiple fluorine atoms or positioning them near polar functional groups can lead to a decrease in lipophilicity due to the creation of strong dipoles.[3][4][5] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[5]

CompoundClogP (Calculated)Reference
N-Methylpiperidine1.39ChemDraw
N-Methyl-3-fluoropiperidine1.54ChemDraw
N-Methyl-4,4-difluoropiperidine1.25ChemDraw

Table 2: Calculated ClogP values illustrating the variable impact of fluorination on the lipophilicity of N-methylpiperidine derivatives.

Enhancement of Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[6] By strategically placing fluorine atoms at metabolically labile positions on the piperidine ring, the metabolic stability and, consequently, the half-life of a drug can be substantially increased.

Conformational Control

Fluorine substitution can have a profound impact on the conformational preferences of the piperidine ring. Due to stereoelectronic effects, such as hyperconjugation and gauche effects, fluorine atoms can favor an axial orientation, which can lock the molecule into a specific conformation that is optimal for binding to its biological target.[7][8] This pre-organization can lead to enhanced binding affinity and selectivity.

Synthesis of Fluorinated Piperidines

The synthesis of fluorinated piperidines often requires specialized fluorinating reagents and strategies. A common approach involves the dearomatization and subsequent hydrogenation of fluorinated pyridine precursors.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis of a fluorinated piperidine derivative starting from a commercially available fluoropyridine.

experimental_workflow Start Start: Fluoropyridine Step1 Dearomatization (e.g., Rh-catalyzed hydrogenation) Start->Step1 Step2 Purification of (Multi)fluorinated Piperidine (e.g., Column Chromatography) Step1->Step2 Step3 Characterization (NMR, MS) Step2->Step3 End Final Product Step3->End

Caption: A generalized experimental workflow for the synthesis of fluorinated piperidines.

Detailed Experimental Protocol: Synthesis of 3-Fluoropiperidine Hydrochloride

This protocol is a representative example for the synthesis of a monofluorinated piperidine derivative.

Materials:

  • 3-Fluoropyridine

  • Rhodium on alumina (5 wt. %)

  • Ethanol (anhydrous)

  • Hydrochloric acid (ethanolic solution)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • A solution of 3-fluoropyridine (1.0 g, 10.3 mmol) in anhydrous ethanol (20 mL) is placed in a high-pressure autoclave.

  • Rhodium on alumina (5 wt. %, 100 mg) is carefully added to the solution.

  • The autoclave is sealed and purged with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • The reaction mixture is stirred at room temperature under a hydrogen gas pressure of 10 bar for 24 hours.

  • After releasing the pressure, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is cooled in an ice bath, and an ethanolic solution of hydrochloric acid is added dropwise until the pH is acidic.

  • The solvent is removed under reduced pressure to yield 3-fluoropiperidine hydrochloride as a solid.

  • The product is purified by recrystallization from ethanol/ether.

Pharmacological Evaluation

The pharmacological effects of fluorinated piperidines are assessed through a series of in vitro and in vivo assays to determine their efficacy, selectivity, and safety profile.

Signaling Pathway: Targeting the Serotonin 5-HT1D Receptor

Fluorinated piperidines have been explored as ligands for serotonin receptors, which are implicated in various neurological disorders. The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR) like the 5-HT1D receptor, which is often targeted by piperidine-containing drugs.

signaling_pathway Ligand Fluorinated Piperidine (Agonist) Receptor 5-HT1D Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP to cAMP is reduced PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates targets leading to...

Caption: Simplified signaling pathway of a fluorinated piperidine agonist at the 5-HT1D receptor.

Key Experimental Protocols

Objective: To determine the in vitro metabolic stability of a fluorinated piperidine derivative.

Materials:

  • Test compound (fluorinated piperidine)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • A solution of the test compound (1 µM) is prepared in phosphate buffer.

  • The compound solution is pre-incubated with HLM (0.5 mg/mL) at 37°C for 5 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by the addition of cold acetonitrile.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

Objective: To assess the potential of a fluorinated piperidine derivative to block the hERG potassium channel.

Materials:

  • Test compound

  • Membrane preparations from cells expressing the hERG channel

  • Radioligand (e.g., [3H]-Astemizole)

  • Assay buffer

  • Scintillation counter

Procedure:

  • A series of dilutions of the test compound are prepared.

  • The test compound dilutions are incubated with the hERG membrane preparation and the radioligand at room temperature for a defined period.

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a powerful and versatile tool in modern drug discovery. By modulating key physicochemical properties such as basicity, lipophilicity, and metabolic stability, medicinal chemists can overcome significant challenges in lead optimization. The ability to control the conformation of the piperidine ring through fluorination further enhances the potential for designing highly potent and selective drug candidates. A thorough understanding of the synthesis, properties, and pharmacological evaluation of fluorinated piperidines, as outlined in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-N-Boc-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for the handling of 1-N-Boc-4-fluoropiperidine (tert-butyl 4-fluoro-1-piperidinecarboxylate). As a key building block in the synthesis of various pharmaceutical compounds, a thorough understanding of its safe management is paramount for research and development professionals. This document outlines the potential hazards, recommended handling procedures, and emergency protocols, drawing upon data from structurally related compounds to ensure a high standard of laboratory safety.

Hazard Identification and Physicochemical Properties

Table 1: Estimated Physicochemical and Hazard Data for this compound

PropertyEstimated Value/ClassificationSource/Analogy
GHS Pictograms Based on analogs like 1-Boc-4-chloropiperidine[1]
Signal Word WarningBased on analogs like 1-Boc-4-chloropiperidine[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on analogs like 1-Boc-4-chloropiperidine and 4-Fluoropiperidine-4-carboxylic acid, N-BOC protected[1][2]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338Based on analogs like 1-Boc-4-chloropiperidine[1]
Molecular Formula C₁₀H₁₈FNO₂N/A
Molecular Weight 203.25 g/mol N/A
Appearance Likely a white to off-white solidGeneral observation for similar fine chemicals
Melting Point No data availableN/A
Boiling Point No data availableN/A
Flash Point No data available; handle as a potentially combustible solidPrudent assumption for organic compounds
Solubility Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.General solubility of Boc-protected amines

Experimental Protocols for Safe Handling

Given that this compound is a fine chemical, potentially sensitive to air and moisture, adherence to standard protocols for handling such materials is crucial. The following methodologies are recommended to minimize exposure and ensure experimental integrity.

General Handling in a Fume Hood

All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

Experimental Workflow for Weighing and Transferring the Compound:

G cluster_0 Preparation cluster_1 Weighing and Transfer cluster_2 Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_hood Ensure fume hood is operational (check airflow) prep_ppe->prep_hood prep_glassware Use clean, dry glassware prep_hood->prep_glassware weigh Weigh desired amount in a tared, sealed container prep_glassware->weigh transfer Transfer solid using a spatula or powder funnel weigh->transfer dissolve Add solvent to the reaction vessel before or immediately after adding the solid transfer->dissolve clean_tools Clean spatula and glassware with an appropriate solvent dissolve->clean_tools dispose_waste Dispose of waste in a -labeled hazardous waste container clean_tools->dispose_waste clean_ppe Remove and dispose of gloves properly. Wash hands thoroughly. dispose_waste->clean_ppe

Caption: Workflow for handling this compound.

Handling as an Air-Sensitive Reagent (Schlenk Line Technique)

For reactions requiring an inert atmosphere to prevent moisture contamination, the use of a Schlenk line is recommended.

Experimental Protocol for Transfer under Inert Atmosphere:

  • Glassware Preparation: All glassware must be oven-dried (typically at 125°C overnight) and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).[3]

  • Inert Gas Purge: The reaction vessel containing a magnetic stir bar is attached to the Schlenk line and subjected to several vacuum/inert gas backfill cycles to remove atmospheric gases.

  • Reagent Transfer:

    • The container of this compound is briefly opened under a positive pressure of inert gas.

    • The desired amount of the solid is quickly transferred to the reaction vessel.

    • The reaction vessel is immediately sealed and re-purged with inert gas.

  • Solvent Addition: Anhydrous solvent is added to the reaction vessel via a syringe through a rubber septum.[4]

G start Start: Need for Inert Atmosphere oven_dry Oven-dry all glassware (>120°C overnight) start->oven_dry cool_inert Assemble and cool glassware under inert gas flow oven_dry->cool_inert purge Connect to Schlenk line and perform 3x vacuum/backfill cycles cool_inert->purge weigh Weigh this compound in a separate, dry container purge->weigh transfer Quickly transfer solid to flask under positive inert gas pressure weigh->transfer repurge Immediately seal and purge flask transfer->repurge add_solvent Add anhydrous solvent via syringe repurge->add_solvent proceed Proceed with reaction add_solvent->proceed G cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response hazard_id Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed engineering Engineering Controls: - Fume Hood - Schlenk Line hazard_id->engineering administrative Administrative Controls: - Safe Handling Protocols - Training hazard_id->administrative ppe Personal Protective Equipment: - Goggles, Gloves, Lab Coat hazard_id->ppe safe_handling Safe Handling of This compound engineering->safe_handling administrative->safe_handling ppe->safe_handling first_aid First Aid for Exposure spill_control Spill Containment fire_control Fire Suppression safe_handling->first_aid In case of incident safe_handling->spill_control In case of incident safe_handling->fire_control In case of incident

References

Methodological & Application

Synthesis of 1-N-Boc-4,4-difluoropiperidine from N-Boc-4-piperidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate (1-N-Boc-4,4-difluoropiperidine) from N-Boc-4-piperidone. The primary transformation discussed is the geminal difluorination of the ketone functionality. This reaction is of significant interest in medicinal chemistry for the introduction of fluorine atoms, which can modulate the physicochemical and pharmacological properties of molecules. Protocols for three common fluorinating reagents, Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), and Morpholinosulfur Trifluoride (Morph-DAST), are presented and compared.

Introduction

The synthesis of fluorinated piperidine scaffolds is a critical endeavor in drug discovery. The introduction of a gem-difluoro group at the 4-position of the piperidine ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The conversion of the readily available N-Boc-4-piperidone to its 4,4-difluoro analogue is a key step in accessing these valuable building blocks. This document outlines the synthetic procedures, compares common fluorinating agents, and provides detailed experimental protocols for this transformation. It is important to note that the fluorination of a ketone results in a geminal difluoro compound; therefore, the product of this synthesis is 1-N-Boc-4,4-difluoropiperidine.

Comparison of Common Fluorinating Reagents

The choice of fluorinating agent is crucial for the successful synthesis of 1-N-Boc-4,4-difluoropiperidine. The following table summarizes the properties and typical reaction conditions for DAST, Deoxo-Fluor®, and Morpholinosulfur Trifluoride.

ReagentStructureMolar Mass ( g/mol )Typical Reaction ConditionsAdvantagesDisadvantages
DAST (Diethylaminosulfur Trifluoride)Et₂NSF₃161.20Dichloromethane (DCM), 0 °C to room temperatureCommercially available, effective for many substrates.Thermally unstable, can decompose violently above 90 °C[1].
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)(CH₃OCH₂CH₂)₂NSF₃221.25Dichloromethane (DCM) or neat, room temperature to elevated temperatures (e.g., 90 °C)More thermally stable than DAST, allowing for higher reaction temperatures and often better yields[2].Higher cost compared to DAST.
Morpholinosulfur Trifluoride (Morph-DAST)C₄H₈NOSF₃175.17Dichloromethane (DCM), 15-30 °CHigh reaction yields, byproducts can be easily removed[3].Less commonly used than DAST and Deoxo-Fluor®.

Experimental Protocols

Safety Precaution: All fluorination reactions should be carried out in a well-ventilated fume hood by trained personnel. These reagents are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

General Experimental Workflow

The overall workflow for the synthesis of 1-N-Boc-4,4-difluoropiperidine is depicted below.

experimental_workflow start Start: N-Boc-4-piperidone reagents Fluorinating Reagent (DAST, Deoxo-Fluor®, or Morph-DAST) in Dichloromethane start->reagents Dissolve reaction Reaction at Controlled Temperature reagents->reaction Add dropwise quench Quench with Saturated NaHCO₃ (aq) reaction->quench After reaction completion extraction Extraction with Dichloromethane quench->extraction drying Drying of Organic Phase (e.g., Na₂SO₄) extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Product: 1-N-Boc-4,4-difluoropiperidine purification->product

Figure 1. General workflow for the synthesis of 1-N-Boc-4,4-difluoropiperidine.

Protocol 1: Synthesis using DAST
  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon), cool the mixture to 0 °C in an ice bath.

  • Addition of DAST: Slowly add DAST (1.5-2.0 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis using Deoxo-Fluor®
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Deoxo-Fluor®: Add Deoxo-Fluor® (1.5-2.0 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C) for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (e.g., hexane/ethyl acetate) to yield the final product.

Protocol 3: Synthesis using Morpholinosulfur Trifluoride (based on a patent for a similar transformation)[4]
  • Reaction Setup: In a four-necked flask, add N-Boc-4-piperidone (1.0 eq.) to anhydrous dichloromethane (DCM). Maintain the temperature at 25-28 °C.

  • Cooling: Cool the reaction system to 15-20 °C using an ice-water bath and protect with an inert atmosphere (e.g., argon).

  • Addition of Morpholinosulfur Trifluoride: Dropwise, add Morpholinosulfur Trifluoride (1.5-2.5 eq.) over a period of approximately 4 hours, ensuring smooth heat and gas evolution.

  • Reaction: Stir the reaction mixture at 10-30 °C. The patent suggests the subsequent deprotection is carried out in the same pot, but for isolation of the Boc-protected product, a work-up would be performed at this stage.

  • Work-up and Purification: After completion of the fluorination, carefully quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Characterization Data for 1-N-Boc-4,4-difluoropiperidine

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.65-3.55 (m, 4H), 2.10-1.95 (m, 4H), 1.47 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 154.5, 121.5 (t, J = 240 Hz), 80.5, 42.0 (t, J = 4 Hz), 35.0 (t, J = 23 Hz), 28.4.
Mass Spectrometry (ESI)m/z: 222.1 [M+H]⁺, 244.1 [M+Na]⁺.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Logical Relationship of the Synthesis

synthesis_logic cluster_start Starting Material cluster_reagents Fluorinating Agents cluster_reaction Core Transformation cluster_product Product A N-Boc-4-piperidone (Ketone) C Geminal Difluorination (Deoxofluorination) A->C Substrate B1 DAST B1->C Reagent B2 Deoxo-Fluor® B2->C Reagent B3 Morph-DAST B3->C Reagent D 1-N-Boc-4,4-difluoropiperidine (Geminal Difluoride) C->D Forms

Figure 2. Logical diagram of the synthesis.

Conclusion

The synthesis of 1-N-Boc-4,4-difluoropiperidine from N-Boc-4-piperidone is a robust and valuable transformation for medicinal chemists. While DAST, Deoxo-Fluor®, and Morpholinosulfur Trifluoride are all effective reagents for this conversion, the choice will depend on factors such as thermal stability requirements, cost, and desired yield. The protocols provided herein offer a comprehensive guide for researchers to perform this synthesis and access this important fluorinated building block for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 1-N-Boc-4-fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated piperidines are of significant interest in medicinal chemistry and drug development. The introduction of fluorine into a molecule can profoundly alter its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The 1-N-Boc-4-fluoropiperidine scaffold, in particular, serves as a versatile building block for the synthesis of a wide range of biologically active compounds. While a direct synthesis of this compound via a single reductive amination step is not the standard approach, this document outlines a robust and validated multi-step synthesis starting from 1-tert-butyl 4-methylenepiperidine. This method allows for the efficient introduction of a fluorine atom at the 4-position of the piperidine ring.

Synthetic Pathway

The synthesis of this compound derivatives can be achieved through a multi-step process involving halofluorination followed by nucleophilic substitution and reduction. This application note details the synthesis of tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate, a key intermediate for further elaboration.

start 1-tert-butyl 4-methylenepiperidine step1 Halofluorination (Et3N·3HF, NBS) start->step1 CH2Cl2 intermediate1 tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate step1->intermediate1 step2 Azidation (NaN3, NaI) intermediate1->step2 DMSO intermediate2 tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate step2->intermediate2 step3 Reduction (Pd/C, H2) intermediate2->step3 Methanol product tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate step3->product

Caption: Synthetic pathway for tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate.

Protocol 1: Synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6)
  • To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL) at 0°C, add triethylamine trihydrofluoride (Et3N·3HF) (3.1 mL, 19 mmol) via syringe.

  • Add N-bromosuccinimide (NBS) (2.03 g, 11.4 mmol) portion-wise to the reaction mixture at 0°C.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Upon completion of the reaction, pour the mixture into a 0.5 M aqueous solution of sodium hydroxide (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash twice with 0.5 M aqueous sodium hydroxide and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the product as a colorless oil.[1]

Protocol 2: Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7)
  • To a solution of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in dimethyl sulfoxide (DMSO) (10 mL), add sodium azide (NaN3) (0.33 g, 5.0 mmol) and sodium iodide (NaI) (0.76 g, 5.0 mmol).

  • Heat the solution to 130°C and maintain for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter and concentrate the organic layer under reduced pressure to yield the product.[1]

Protocol 3: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate (8)
  • To a solution of tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), add palladium on carbon (Pd/C, 10 wt. %, 0.05 g).

  • Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

  • Filter the reaction mixture and wash the solid residue with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the final product.[1]

Data Presentation

StepProductStarting MaterialReagentsSolventYield (%)
1tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate1-tert-butyl 4-methylenepiperidineEt3N·3HF, NBSDichloromethane92
2tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylatetert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylateNaN3, NaIDMSO91
3tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylatetert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylatePd/C, H2MethanolNot specified

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Solvents setup_glassware Set up Reaction Glassware prep_reagents->setup_glassware step1 Protocol 1: Halofluorination setup_glassware->step1 extraction Aqueous Workup and Extraction step1->extraction step2 Protocol 2: Azidation step2->extraction step3 Protocol 3: Reduction step3->extraction drying Drying of Organic Layer extraction->drying extraction->drying extraction->drying concentration Solvent Removal drying->concentration drying->concentration drying->concentration concentration->step2 concentration->step3 purification Purification (if necessary) concentration->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Caption: General experimental workflow for the multi-step synthesis.

Discussion

The presented protocol provides a reliable method for the synthesis of a this compound derivative. The key step is the halofluorination of an exocyclic double bond, which efficiently installs the fluorine atom at the desired 4-position. Subsequent functional group transformations allow for the synthesis of various derivatives. While the user's query specified "reductive amination," that particular reaction is more suited for the formation of C-N bonds from a carbonyl group and an amine. For the direct introduction of fluorine onto the piperidine ring at the 4-position, the described fluorination approach is a more chemically sound and documented strategy. The resulting fluorinated piperidine building block is primed for use in further synthetic endeavors, including peptide synthesis and the development of novel small molecule therapeutics.

References

Application Notes and Protocols for the Synthesis of 4-Fluoropiperidine Utilizing Sodium Cyanoborohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropiperidine is a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including its pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones. While a direct, one-pot synthesis of 4-fluoropiperidine from a piperidone precursor using solely sodium cyanoborohydride is not the most common approach, this document outlines a robust and well-documented two-step synthetic strategy. This method involves the initial reduction of a protected 4-piperidone to the corresponding alcohol, followed by fluorination. Subsequently, the application of sodium cyanoborohydride in the further functionalization of the 4-fluoropiperidine core via reductive amination will be discussed, highlighting its utility in creating diverse chemical libraries for drug development.

Synthetic Strategy Overview

The primary synthetic route to N-Boc-4-fluoropiperidine, a protected and versatile intermediate, involves two key transformations:

  • Reduction of N-Boc-4-piperidone: The carbonyl group of commercially available N-Boc-4-piperidone is reduced to a hydroxyl group to furnish N-Boc-4-hydroxypiperidine. While sodium borohydride (NaBH₄) is commonly employed for this transformation due to its higher reactivity towards ketones, sodium cyanoborohydride can also be used, typically requiring acidic conditions to enhance its reducing power for carbonyls.[1]

  • Fluorination of N-Boc-4-hydroxypiperidine: The resulting alcohol is then converted to the corresponding fluoride using a deoxofluorinating agent, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

This protected 4-fluoropiperidine can then be deprotected and utilized in further synthetic manipulations, including reductive amination with various aldehydes or ketones using sodium cyanoborohydride to introduce a wide range of substituents at the nitrogen atom.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol details the reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-piperidone

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C in a round-bottom flask, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude N-Boc-4-hydroxypiperidine can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of N-Boc-4-fluoropiperidine

This protocol describes the fluorination of N-Boc-4-hydroxypiperidine using Deoxo-Fluor®.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor® (1.2 - 1.5 eq) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cooled, stirred saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-4-fluoropiperidine should be purified by flash column chromatography on silica gel.

Data Presentation

CompoundStarting MaterialReagent(s)SolventYield (%)Purity (%)Reference
N-Boc-4-hydroxypiperidine N-Boc-4-piperidoneNaBH₄Methanol86-95>98[2]
N-Boc-4-fluoropiperidine N-Boc-4-hydroxypiperidineDeoxo-Fluor®Dichloromethane60-75>95[3]
CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃201.263.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H)154.9, 79.7, 67.5, 42.8, 32.5, 28.5
N-Boc-4-fluoropiperidine C₁₀H₁₈FNO₂203.254.65-4.45 (m, 1H), 3.70-3.50 (m, 2H), 3.30-3.10 (m, 2H), 1.95-1.75 (m, 4H), 1.46 (s, 9H)154.7, 89.0 (d, J=170 Hz), 79.8, 41.5 (d, J=6 Hz), 33.5 (d, J=20 Hz), 28.4

(Note: Spectroscopic data are approximate and may vary slightly based on experimental conditions and instrumentation.)

Application of Sodium Cyanoborohydride in Further Functionalization

Once N-Boc-4-fluoropiperidine is synthesized and deprotected (e.g., using trifluoroacetic acid or HCl in dioxane), the resulting 4-fluoropiperidine serves as a versatile scaffold. Sodium cyanoborohydride is an excellent reagent for the N-alkylation of this secondary amine via reductive amination.[4][5] This one-pot procedure allows for the introduction of a wide variety of substituents, which is highly valuable in the construction of compound libraries for structure-activity relationship (SAR) studies.

Protocol 3: Reductive Amination of 4-Fluoropiperidine using Sodium Cyanoborohydride

Materials:

  • 4-Fluoropiperidine hydrochloride

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH) or other suitable protic solvent

  • Acetic acid (to adjust pH to ~6-7)

  • Sodium bicarbonate (for workup)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluoropiperidine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol, add a few drops of acetic acid to adjust the pH to approximately 6-7.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and basify with sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow start N-Boc-4-piperidone intermediate1 N-Boc-4-hydroxypiperidine start->intermediate1 Reduction (e.g., NaBH4) product1 N-Boc-4-fluoropiperidine intermediate1->product1 Fluorination (e.g., Deoxo-Fluor®) deprotection 4-Fluoropiperidine product1->deprotection Boc Deprotection final_product N-Substituted 4-Fluoropiperidine deprotection->final_product Reductive Amination (R-CHO, NaBH3CN)

Caption: General workflow for the synthesis of N-substituted 4-fluoropiperidines.

Reductive_Amination_Pathway amine 4-Fluoropiperidine iminium Iminium Ion amine->iminium carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') carbonyl->iminium + H+ product N-Alkyl-4-fluoropiperidine iminium->product nabh3cn NaBH3CN nabh3cn->product Reduction

Caption: Reductive amination of 4-fluoropiperidine using sodium cyanoborohydride.

References

Application Notes and Protocols for One-Pot Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot, rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines, a robust method for the synthesis of all-cis-(multi)fluorinated piperidines. These saturated heterocycles are of significant interest in medicinal chemistry, agrochemicals, and materials science due to the unique conformational and electronic properties imparted by the fluorine substituents.[1][2][3] This highly diastereoselective method circumvents challenges associated with direct hydrogenation of fluoropyridines, such as catalyst poisoning and hydrodefluorination, by employing a two-step sequence in a single pot.[4]

The process involves an initial dearomatization of the fluoropyridine ring using pinacol borane (HBpin), catalyzed by a rhodium N-heterocyclic carbene (NHC) complex. This is followed by the hydrogenation of the resulting intermediates under a hydrogen atmosphere to yield the desired all-cis-fluorinated piperidine derivatives.[1][4]

Experimental Workflow

The overall experimental workflow consists of a sequential one-pot process. The fluoropyridine substrate is first subjected to rhodium-catalyzed dearomatization with HBpin. Upon completion, the reaction mixture is exposed to hydrogen gas to effect the hydrogenation of the dearomatized intermediates, leading to the final product.

workflow sub Fluoropyridine Substrate step1 Step 1: Dearomatization (THF, 25-60 °C) sub->step1 cat Rh-NHC Catalyst cat->step1 hbpin HBpin hbpin->step1 h2 H₂ (50 bar) step2 Step 2: Hydrogenation (25-60 °C) h2->step2 product all-cis-(Multi)fluorinated Piperidine intermediate Dearomatized Intermediates step1->intermediate Diene Intermediates intermediate->step2 step2->product

Caption: One-pot dearomatization-hydrogenation workflow.

Quantitative Data Summary

The following table summarizes the substrate scope for the one-pot rhodium-catalyzed dearomatization-hydrogenation of various fluoropyridines. Yields and diastereomeric ratios (d.r.) are reported for the isolated products after purification and subsequent protection (as HCl, TFA, or Boc derivatives).

EntrySubstrate (Fluoropyridine)Product (all-cis-Piperidine Derivative)Yield (%)d.r.
13-Fluoropyridinecis-3-Fluoropiperidine85>20:1
23,5-Difluoropyridinecis,cis-3,5-Difluoropiperidine82>20:1
32,3,5-Trifluoropyridinecis,cis,cis-2,3,5-Trifluoropiperidine71>20:1
43-Fluoro-5-methylpyridinecis-3-Fluoro-cis-5-methylpiperidine88>20:1
53-Fluoro-5-(trifluoromethyl)pyridinecis-3-Fluoro-cis-5-(trifluoromethyl)piperidine75>20:1
63-Fluoro-2-phenylpyridinecis-3-Fluoro-cis-2-phenylpiperidine64>20:1
73-Fluoro-4-methoxypyridinecis-3-Fluoro-cis-4-methoxypiperidine79>20:1
82,3,5,6-Tetrafluoropyridineall-cis-2,3,5,6-Tetrafluoropiperidine55>20:1

Note: Reaction conditions, including catalyst loading, temperature, and equivalents of HBpin, may vary for optimal results with different substrates. Refer to the detailed protocols and supplementary information of the source publication for specific details.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents must be anhydrous. Tetrahydrofuran (THF) should be distilled over sodium/benzophenone or obtained from a solvent purification system.

  • Pinacol borane (HBpin) should be freshly distilled or purchased in high purity and handled under an inert atmosphere.

  • The rhodium catalyst, [Rh(COD)(IMes)Cl] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), is used in this protocol.

  • Activated 4 Å molecular sieves (crushed and activated by heating under vacuum) are crucial for the reaction's success.[4] The presence of moisture can lead to the hydrolysis of HBpin, which can deactivate the catalyst.[4]

General Procedure for the One-Pot Dearomatization-Hydrogenation of Fluoropyridines:

  • Reaction Setup:

    • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the rhodium catalyst (1-5 mol%), activated 4 Å molecular sieves (approx. 50 mg per 0.25 mmol of substrate), and the solid fluoropyridine substrate (1.0 equiv., 0.25 mmol).

    • Seal the vial with a cap containing a PTFE septum.

    • Evacuate and backfill the vial with argon three times.

  • Dearomatization Step:

    • Through the septum, add anhydrous THF (to make a 0.25 M solution) followed by the liquid fluoropyridine substrate (if applicable).

    • Add pinacol borane (HBpin, 2.0-4.0 equiv.).

    • Stir the reaction mixture at the specified temperature (typically 25-60 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by GC-MS or TLC.

  • Hydrogenation Step:

    • After the dearomatization is complete, carefully transfer the reaction vial into a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas (50 bar).

    • Stir the reaction mixture at the same temperature as the dearomatization step for 12-24 hours.

  • Work-up and Purification:

    • After cooling to room temperature, carefully vent the autoclave.

    • Quench the reaction mixture by the slow addition of HCl in methanol (2 M).

    • Stir for 30 minutes, then remove the solvent under reduced pressure.

    • The crude product can be purified by precipitation (for HCl salts) or by flash column chromatography on silica gel after protection of the amine (e.g., as a Boc or TFA derivative).

    • The diastereomeric ratio can be determined by ¹⁹F NMR or GC analysis of the crude reaction mixture before purification.

Reaction Mechanism and Signaling Pathway

The proposed mechanism involves two main catalytic cycles. The first is the rhodium-catalyzed dearomatization of the fluoropyridine via hydroboration. The second is the subsequent hydrogenation of the resulting diene intermediates to the saturated piperidine ring.

G cluster_0 Dearomatization Cycle cluster_1 Hydrogenation Cycle A [Rh]-H Catalyst C Coordination A->C B Fluoropyridine B->C D Hydrometallation C->D E [Rh]-Dihydropyridine Complex D->E G σ-Bond Metathesis E->G F HBpin F->G G->A Regenerates Catalyst H Borylated Dihydropyridine G->H M Borylated Dihydropyridine H->M Intermediate I [Rh] Catalyst K Oxidative Addition I->K J H₂ J->K L [Rh]-H₂ Complex K->L N Hydrogenation L->N M->N N->I Regenerates Catalyst O all-cis-Fluoropiperidine (Product) N->O

Caption: Proposed catalytic cycles for the DAH process.

References

Application Notes and Protocols for the Boc Deprotection of 1-N-Boc-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of N-Boc protected amines is a critical step in the synthesis of many pharmaceutical compounds. This document provides detailed application notes and protocols for the deprotection of 1-N-Boc-4-fluoropiperidine using two common acidic reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3] The choice between these reagents can be influenced by factors such as the presence of other acid-sensitive functional groups, desired salt form of the final product, and downstream applications.[3][4]

The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by the acid, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.[5][6]

Comparative Data: TFA vs. HCl for Boc Deprotection

The following table summarizes the key parameters for the deprotection of this compound using TFA and HCl, allowing for an easy comparison to aid in reagent selection.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Reagent 20-50% TFA in Dichloromethane (DCM)[3][7]4M HCl in 1,4-Dioxane[3][8]
Reaction Time Generally 30 minutes to a few hours at room temperature.[3][7]Can be rapid (e.g., 30 minutes to 2 hours).[3][9]
Yield Typically high to quantitative.[3]Typically high to quantitative.[3]
Product Salt Form Trifluoroacetate saltHydrochloride salt[4]
Product Isolation TFA salt can sometimes be oily, potentially complicating purification.[3]Hydrochloride salt is often a crystalline solid, which can facilitate purification by precipitation.[3][4]
Selectivity May cleave other highly acid-sensitive groups.Can offer better selectivity in the presence of certain acid-labile groups compared to TFA.[10]
Work-up Typically involves removal of excess TFA and solvent in vacuo, followed by neutralization with a base (e.g., NaHCO₃ solution).[4][7]Often involves precipitation of the HCl salt, which is then collected by filtration. Alternatively, the solvent can be removed in vacuo.[3][8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general method for the removal of the Boc group from this compound using a solution of TFA in DCM.[3][7]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v). The addition can be performed at 0 °C to control any potential exotherm, although room temperature is often sufficient.[7]

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[11]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[11]

  • The resulting residue is the trifluoroacetate salt of 4-fluoropiperidine.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the 4-fluoropiperidine free base.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides a common alternative to the TFA method, often yielding a crystalline hydrochloride salt of the product.[3][8]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol or DCM (optional, as a co-solvent)

  • Anhydrous diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of a suitable co-solvent like methanol or DCM if necessary for solubility.

  • To the stirred solution, add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature. In many cases, the deprotected 4-fluoropiperidine hydrochloride salt will precipitate out of the solution.[3][11]

  • Monitor the reaction progress by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[3][9]

  • Upon completion, if a precipitate has formed, add anhydrous diethyl ether to further promote precipitation and to wash the solid.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 4-fluoropiperidine hydrochloride.[12][13][14]

  • If a precipitate does not form, the solvent and excess HCl can be removed under reduced pressure to yield the hydrochloride salt.

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Tert-butyl Cation cluster_step3 Step 3: Decarboxylation Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc + H+ H+ H+ Protonated_Boc_2 R-NH-Boc(H+) Carbamic_Acid R-NH-COOH Carbamic_Acid_2 R-NH-COOH tBu+ (CH₃)₃C⁺ Protonated_Boc_2->Carbamic_Acid - (CH₃)₃C⁺ Free_Amine R-NH₂ CO2 CO₂ Carbamic_Acid_2->Free_Amine - CO₂

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Workflow

This diagram outlines the general workflow for the Boc deprotection of this compound.

Experimental_Workflow Start Start: This compound Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl in Dioxane) Dissolve->Add_Acid React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->React Workup Reaction Work-up React->Workup TFA_Workup TFA Protocol: 1. Evaporate Solvent/Acid 2. Neutralize with Base 3. Extract Product Workup->TFA_Workup  TFA HCl_Workup HCl Protocol: 1. Precipitate Salt 2. Filter and Wash 3. Dry Product Workup->HCl_Workup  HCl Product Final Product: 4-fluoropiperidine (as free base or salt) TFA_Workup->Product HCl_Workup->Product

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols: N-Alkylation Reactions of 4-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-fluoropiperidine, a critical structural motif in medicinal chemistry. The introduction of alkyl groups onto the piperidine nitrogen allows for the modulation of physicochemical properties such as basicity (pKa) and lipophilicity, which can significantly impact a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The methods described herein—direct N-alkylation, reductive amination, phase-transfer catalysis, and microwave-assisted synthesis—offer versatile strategies for the synthesis of diverse N-alkyl-4-fluoropiperidine derivatives for applications in drug discovery and development.

Introduction to N-Alkylated 4-Fluoropiperidine Derivatives

The 4-fluoropiperidine scaffold is of significant interest in drug design. The fluorine atom can influence the conformation of the piperidine ring and lower the basicity of the nitrogen atom, which can be advantageous for optimizing drug-target interactions and improving metabolic stability. N-alkylation of this core structure provides a straightforward method to explore the chemical space around this privileged scaffold, leading to the identification of novel therapeutic agents.

N-alkylated 4-fluoropiperidine derivatives have been investigated for a range of biological activities. Notably, they have shown promise as T-type calcium channel antagonists and as inhibitors of ergosterol biosynthesis in fungi. T-type calcium channels are involved in a variety of physiological processes, and their modulation is a target for the treatment of conditions such as epilepsy and neuropathic pain. The ergosterol biosynthesis pathway is essential for fungal cell membrane integrity, making it an attractive target for the development of new antifungal agents.

Experimental Protocols

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of 4-fluoropiperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Protocol:

  • To a solution of 4-fluoropiperidine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.1-0.5 M), add a base (1.1-1.5 eq.). Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitate (the salt of the base) is present, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkyl-4-fluoropiperidine derivative.

ParameterCondition
Substrates 4-Fluoropiperidine, Alkyl Halide (Br, I)
Base K₂CO₃, Et₃N, DIPEA
Solvent Acetonitrile, DMF
Temperature 50-80 °C
Reaction Time 2-24 hours
Typical Yield 60-90%
Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion from the reaction of 4-fluoropiperidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine. This method is particularly useful for introducing a wide variety of alkyl groups.

Protocol:

  • To a stirred solution of 4-fluoropiperidine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M) at room temperature, add the aldehyde or ketone (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterCondition
Substrates 4-Fluoropiperidine, Aldehyde or Ketone
Reducing Agent NaBH(OAc)₃, NaBH₃CN
Solvent DCM, DCE
Temperature Room Temperature
Reaction Time 2-12 hours
Typical Yield 70-95%
Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique for the N-alkylation of amines when dealing with reactants in immiscible phases. A phase-transfer catalyst facilitates the migration of a reactant from one phase to another where the reaction can occur. This method often allows for the use of inexpensive and environmentally benign inorganic bases.

Protocol:

  • Combine 4-fluoropiperidine (1.0 eq.), the alkyl halide (1.0-1.5 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05-0.1 eq.) in a biphasic solvent system, typically an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of an inorganic base (e.g., 50% NaOH or K₂CO₃).

  • Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterCondition
Substrates 4-Fluoropiperidine, Alkyl Halide
Catalyst Tetrabutylammonium Bromide (TBAB)
Base Aqueous NaOH, K₂CO₃
Solvent System Toluene/Water, DCM/Water
Temperature Room Temperature to 80 °C
Reaction Time 1-8 hours
Typical Yield 75-98%
Microwave-Assisted N-Alkylation

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields compared to conventional heating methods.

Protocol:

  • In a microwave-safe reaction vessel, combine 4-fluoropiperidine (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and a base such as K₂CO₃ (1.5-2.0 eq.) in a minimal amount of a high-boiling point polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterCondition
Substrates 4-Fluoropiperidine, Alkyl Halide
Base K₂CO₃
Solvent DMF, DMSO
Temperature 100-150 °C
Reaction Time 5-30 minutes
Typical Yield 80-99%

Visualization of Workflows and Signaling Pathways

Experimental Workflow for N-Alkylation

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-Fluoropiperidine 4-Fluoropiperidine Mixing Mixing 4-Fluoropiperidine->Mixing Alkylating Agent\n(Alkyl Halide or Carbonyl) Alkylating Agent (Alkyl Halide or Carbonyl) Alkylating Agent\n(Alkyl Halide or Carbonyl)->Mixing Base / Reducing Agent Base / Reducing Agent Base / Reducing Agent->Mixing Solvent Solvent Solvent->Mixing Heating\n(Conventional or Microwave) Heating (Conventional or Microwave) Mixing->Heating\n(Conventional or Microwave) Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating\n(Conventional or Microwave)->Monitoring (TLC/LC-MS) Quenching / Filtration Quenching / Filtration Monitoring (TLC/LC-MS)->Quenching / Filtration Extraction Extraction Quenching / Filtration->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: General experimental workflow for the N-alkylation of 4-fluoropiperidine.

Signaling Pathway: T-Type Calcium Channel Antagonism

N-alkyl-4-fluoropiperidine derivatives can act as antagonists of T-type calcium channels. By blocking these channels, they prevent the influx of Ca²⁺ ions into the cell, thereby modulating downstream signaling pathways that are dependent on intracellular calcium levels. This can lead to a reduction in neuronal excitability, which is beneficial in conditions like epilepsy and neuropathic pain.

G N-Alkyl-4-Fluoropiperidine N-Alkyl-4-Fluoropiperidine T-Type Ca2+ Channel T-Type Ca2+ Channel N-Alkyl-4-Fluoropiperidine->T-Type Ca2+ Channel blocks Ca2+ Influx Ca2+ Influx T-Type Ca2+ Channel->Ca2+ Influx inhibits Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Downstream Signaling Downstream Signaling Intracellular Ca2+->Downstream Signaling Reduced Neuronal Excitability Reduced Neuronal Excitability Downstream Signaling->Reduced Neuronal Excitability

Caption: Antagonism of T-type calcium channels by N-alkyl-4-fluoropiperidine derivatives.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Certain N-alkyl-4-fluoropiperidine derivatives can inhibit key enzymes in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

G N-Alkyl-4-Fluoropiperidine N-Alkyl-4-Fluoropiperidine Ergosterol Biosynthesis\nEnzyme (e.g., ERG11) Ergosterol Biosynthesis Enzyme (e.g., ERG11) N-Alkyl-4-Fluoropiperidine->Ergosterol Biosynthesis\nEnzyme (e.g., ERG11) inhibits Ergosterol Synthesis Ergosterol Synthesis Ergosterol Biosynthesis\nEnzyme (e.g., ERG11)->Ergosterol Synthesis Ergosterol Ergosterol Ergosterol Synthesis->Ergosterol depletion Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane component of Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Inhibition of the ergosterol biosynthesis pathway in fungi.

Application Notes and Protocols: Synthesis of PET Imaging Ligands from 4-Fluoropiperidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of Positron Emission Tomography (PET) imaging ligands using 4-fluoropiperidine precursors. The methodologies outlined below are essential for the development of novel radiotracers for in vivo imaging of various biological targets.

Introduction

The 4-fluoropiperidine moiety is a valuable structural motif in medicinal chemistry, often incorporated into drug candidates to modulate physicochemical properties such as pKa and lipophilicity, which can in turn improve pharmacokinetic profiles and reduce off-target effects. In the context of PET imaging, the introduction of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, onto a piperidine scaffold allows for the non-invasive in vivo quantification of target engagement and biodistribution. The synthesis of these radiolabeled ligands typically involves nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

General Workflow for [¹⁸F]-Radiolabeling

The overall process for synthesizing a PET tracer from a 4-fluoropiperidine precursor can be broken down into several key stages, from the production of the radionuclide to the final quality control of the radiopharmaceutical.

G cluster_0 Radionuclide Production & Processing cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control A [¹⁸O]H₂O Target Bombardment (Cyclotron) B [¹⁸F]Fluoride Trapping (Anion Exchange Cartridge) A->B C Elution & Azeotropic Drying (K₂CO₃/K₂₂₂ Complex) B->C E Nucleophilic Substitution Reaction with dried [¹⁸F]Fluoride C->E D Precursor Dissolved in Anhydrous Solvent D->E F Quenching of Reaction E->F G Semi-Preparative HPLC F->G H Solid-Phase Extraction (e.g., C18 Cartridge) G->H I Formulation in Sterile Saline H->I J Analytical HPLC (Radiochemical Purity) I->J K Measurement of Specific Activity I->K L Sterility & Endotoxin Testing I->L M M I->M Ready for Injection

General workflow for PET ligand synthesis.

Experimental Protocols

Protocol 1: General [¹⁸F]-Fluoride Preparation

This protocol describes the standard procedure for preparing anhydrous [¹⁸F]fluoride suitable for nucleophilic substitution reactions.

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution produced from the cyclotron onto a quaternary methylammonium (QMA) anion exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5 mg in 1 mL acetonitrile) and potassium carbonate (K₂CO₃) (1 mg in 0.5 mL water).[1]

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating it at 110 °C under a stream of nitrogen. Add anhydrous acetonitrile (2 x 1 mL) and repeat the drying process to ensure the complex is anhydrous.[1] The resulting dried complex is ready for the radiolabeling reaction.

Protocol 2: Nucleophilic [¹⁸F]-Fluorination of a Piperidine Precursor

This protocol provides a general method for the radiolabeling of a precursor containing a suitable leaving group (e.g., tosylate, mesylate, nitro group) on the piperidine ring or an N-alkyl chain.

  • Precursor Preparation: In a sealed reaction vessel, dissolve the precursor (e.g., N-alkylmesylate, nitro-aromatic) (0.5-5.0 mg) in an appropriate anhydrous solvent (e.g., DMSO, DMF, acetonitrile) (300-1000 µL).[1][2]

  • Radiolabeling Reaction: Add the solution of the precursor to the dried [¹⁸F]fluoride complex prepared in Protocol 1. Seal the reaction vessel and heat at a specified temperature (ranging from 80 °C to 160 °C) for a designated time (5 to 20 minutes).[1][2][3]

  • Quenching: After the reaction is complete, cool the vessel and quench the reaction by adding the initial mobile phase for HPLC purification (e.g., 500 µL).

Protocol 3: Purification and Formulation

This protocol details the purification of the crude radiolabeled product and its formulation for in vivo use.

  • HPLC Purification: Inject the entire contents of the quenched reaction mixture onto a semi-preparative HPLC column to isolate the desired [¹⁸F]-labeled product.[1][4]

  • Solid-Phase Extraction: Collect the HPLC fraction containing the product, dilute it with sterile water, and trap it on a C18 Sep-Pak cartridge.[1]

  • Elution and Formulation: Wash the cartridge with sterile water and then elute the final product with a small volume of ethanol. Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration, ensuring the ethanol content is less than 10%.[1]

Protocol 4: Quality Control

This protocol outlines the necessary quality control checks to ensure the final product is suitable for injection.

  • Radiochemical Purity: Analyze an aliquot of the final formulated product by analytical HPLC equipped with a radioactivity detector. The radiochemical purity should typically be >95%.[1]

  • Molar Activity: Measure the total radioactivity of the product and the mass of the non-radioactive ("cold") standard using a UV calibration curve on the HPLC to calculate the molar activity (Am), expressed in GBq/µmol.[1]

  • Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests to ensure the final product is free from microbial and pyrogenic contamination.

Quantitative Data Summary

The following tables summarize key quantitative data from various published syntheses of PET ligands involving piperidine precursors.

Ligand/PrecursorRadiochemical Yield (Decay Corrected)Synthesis Time (min)Specific Activity (GBq/µmol)Reference
[¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine56-70%Not specified>74,000 MBq/µmol (>74 GBq/µmol)[4]
5-cyano-N-(4-(4-(2-[¹⁸F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([¹⁸F]1)13-15%80-8532-38[5]
N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide4-10%900.4-1.0 Ci/µmol (14.8-37 GBq/µmol)[2]
[¹⁸F]MeTz and [¹⁸F]HTz (via [¹⁸F]F-Py-TFP)22-24%Not specifiedNot specified[6][7]

Signaling Pathways and Logical Relationships

The synthesis of PET ligands from 4-fluoropiperidine precursors involves a logical sequence of chemical transformations. The following diagram illustrates the key decision points and pathways in developing and synthesizing such a tracer.

G A Target Identification & Ligand Design B Precursor Synthesis A->B C Choice of Leaving Group (e.g., -OTs, -OMs, -NO₂) B->C D Radiolabeling with [¹⁸F]Fluoride C->D Nucleophilic Substitution E Purification D->E H Optimization of Radiolabeling Conditions D->H Low Yield F In Vitro Characterization (Affinity, Specificity) E->F F->A Poor Properties G In Vivo Evaluation (PET Imaging, Biodistribution) F->G Good Properties G->A Poor Results I Clinical Translation G->I Promising Results H->D Re-run

Decision pathway for PET tracer development.

References

Application of 1-N-Boc-4-fluoropiperidine in CNS Drug Development: A Focus on T-Type Calcium Channel Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-N-Boc-4-fluoropiperidine is a valuable fluorinated building block in medicinal chemistry, particularly for the development of central nervous system (CNS) drug candidates. The incorporation of a fluorine atom into the piperidine scaffold can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and blood-brain barrier penetration, which are critical for CNS-active compounds. This application note details the use of this compound in the synthesis of a potent and selective T-type calcium channel antagonist, (S)-5, a promising candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.

Application in the Synthesis of a T-Type Calcium Channel Antagonist

A key application of this compound derivatives is in the synthesis of the potent T-type calcium channel antagonist, (S)-5. T-type calcium channels are low-voltage-activated channels that play a crucial role in regulating neuronal excitability and are implicated in various neurological disorders. The 4-fluoropiperidine moiety in (S)-5 is a critical component of its pharmacophore, contributing to its high affinity and selectivity for T-type calcium channels.

Quantitative Pharmacological Data

The pharmacological profile of the T-type calcium channel antagonist (S)-5, synthesized using a 4-aminomethyl-4-fluoropiperidine core derived from this compound, is summarized below. The data highlights its potent and state-independent inhibition of various T-type calcium channel subtypes.

CompoundTargetAssayIC50 (nM)Holding Potential (mV)
(S)-5 Cav3.1 (α1G)Electrophysiology93-100
(S)-5 Cav3.2 (α1H)Electrophysiology196-100
(S)-5 Cav3.3 (α1I)Electrophysiology115-80
(S)-5 Cav3.3 (α1I)Electrophysiology84-100

Signaling Pathway

T-type calcium channels are key regulators of neuronal firing patterns. Their activation leads to calcium influx, which can trigger low-threshold calcium spikes and burst firing of neurons. In pathological conditions such as epilepsy and neuropathic pain, the activity of these channels is often upregulated. Antagonists like (S)-5 block these channels, thereby reducing neuronal hyperexcitability.

T_type_channel_signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Depolarization Neuronal Depolarization T_type T-type Ca2+ Channel (Cav3.x) Depolarization->T_type Activates Ca_influx Ca2+ Influx T_type->Ca_influx Allows Vesicle_fusion Neurotransmitter Release Ca_influx->Vesicle_fusion Triggers Receptor Neurotransmitter Receptor Vesicle_fusion->Receptor Activates Postsynaptic_potential Excitatory Postsynaptic Potential Receptor->Postsynaptic_potential Generates Action_potential Action Potential (Burst Firing) Postsynaptic_potential->Action_potential Leads to Antagonist (S)-5 Antagonist->T_type Blocks

T-type calcium channel signaling pathway and inhibition by (S)-5.

Experimental Protocols

The synthesis of the T-type calcium channel antagonist (S)-5 can be achieved from this compound through a multi-step process. Below is a detailed experimental workflow and protocols for the key synthetic steps.

Synthetic Workflow

synthetic_workflow Start This compound Step1 Alkylation with 2,2-dimethyl-1,3-dioxan-5-one Start->Step1 Intermediate1 Spiro-ketal piperidine Step1->Intermediate1 Step2 Reductive Amination with Ethylamine Intermediate1->Step2 Intermediate2 N-Ethylamino derivative Step2->Intermediate2 Step3 Boc Deprotection (TFA/DCM) Intermediate2->Step3 Intermediate3 Secondary amine Step3->Intermediate3 Step4 Amidation with 3,5-dichlorobenzoyl chloride Intermediate3->Step4 Product (S)-5 Step4->Product

Synthetic workflow for the preparation of (S)-5.
Protocol 1: Synthesis of tert-butyl 4-fluoro-4-((2,2-dimethyl-1,3-dioxan-5-yl)amino)piperidine-1-carboxylate

Materials:

  • 1-N-Boc-4-amino-4-fluoropiperidine (can be synthesized from this compound)

  • 2,2-dimethyl-1,3-dioxan-5-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of 1-N-Boc-4-amino-4-fluoropiperidine (1.0 eq) in dichloroethane (DCE), add 2,2-dimethyl-1,3-dioxan-5-one (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

Materials:

  • Product from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the product from Protocol 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the deprotected secondary amine, which can be used in the next step without further purification.

Protocol 3: Synthesis of (S)-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)-3,5-dichlorobenzamide ((S)-5)

Materials:

  • Deprotected amine from Protocol 2

  • 3,5-Dichlorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Dissolve the deprotected amine from Protocol 2 in dichloromethane (DCM).

  • Add triethylamine (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add 3,5-dichlorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, (S)-5.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols: 1-N-Boc-4-fluoropiperidine in the Synthesis of Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-N-Boc-4-fluoropiperidine as a key building block in the synthesis of selective sigma-1 (σ₁) receptor ligands. The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and blood-brain barrier permeability, making this starting material particularly valuable in the development of novel therapeutics for central nervous system (CNS) disorders.

Introduction to Sigma Receptors and the Role of Fluorinated Ligands

Sigma receptors, classified into σ₁ and σ₂ subtypes, are unique intracellular chaperone proteins. The σ₁ receptor, in particular, is localized at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and ER stress responses. Its involvement in numerous neuropathological conditions such as Alzheimer's disease, neuropathic pain, and psychiatric disorders has made it a prime target for drug discovery.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. In the context of sigma receptor ligands, the C-F bond's strength can increase metabolic stability. Furthermore, fluorine's high electronegativity can lead to more favorable interactions with the receptor binding pocket, potentially increasing ligand affinity and selectivity.

Synthetic Pathways Utilizing this compound

This compound is a versatile starting material for the synthesis of a variety of sigma receptor ligands. The general synthetic strategy involves two key steps after the initial deprotection of the Boc group:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions to yield the free 4-fluoropiperidine.

  • N-Alkylation or N-Arylation: The secondary amine of the 4-fluoropiperidine is then functionalized, commonly through N-alkylation with an appropriate electrophile (e.g., an alkyl halide or mesylate) or through a cross-coupling reaction like the Buchwald-Hartwig amination for N-arylation.

A common structural motif for high-affinity σ₁ receptor ligands consists of a substituted piperidine core connected via an alkyl chain to an aromatic moiety. The following sections provide detailed protocols for the synthesis of representative sigma receptor ligands starting from this compound.

Data Presentation: Binding Affinities of Fluoropiperidine-Containing Sigma Receptor Ligands

The following table summarizes the binding affinities (Ki) for representative sigma receptor ligands incorporating a fluoropiperidine moiety. The data highlights the high affinity and selectivity for the σ₁ receptor that can be achieved with this structural scaffold.

Compound IDStructureKi (σ₁) [nM]Ki (σ₂) [nM]Selectivity (σ₂/σ₁)
Ligand 1 1-(4-(2-fluoroethoxy)benzyl)-4-fluoropiperidine2.30326.6142
Ligand 2 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine4.3143.333.3
Ligand 3 (R)-1-(4-fluorobenzyl)-4-((4-methoxyphenyl)amino)piperidine3.2317855
Ligand 4 1-(2-(4-fluorophenyl)ethyl)-4-methylpiperidine0.54>10,000>18,518

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(2-fluoroethoxy)benzyl)-4-fluoropiperidine (Ligand 1 Analogue)

This protocol outlines a two-step synthesis involving the deprotection of this compound followed by reductive amination.

Step 1: Deprotection of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M), dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of >10.

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoropiperidine as the free base or its corresponding salt.

Step 2: Reductive Amination with 4-(2-fluoroethoxy)benzaldehyde

  • Reaction Setup: Dissolve 4-fluoropiperidine (1.0 eq) and 4-(2-fluoroethoxy)benzaldehyde (1.0 eq) in a suitable solvent like methanol or dichloroethane.

  • Acid Catalyst: Add a catalytic amount of acetic acid.

  • Reducing Agent: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the final compound.

Protocol 2: Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized compounds for σ₁ and σ₂ receptors.

Materials:

  • [³H]-(+)-pentazocine (for σ₁ assay)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂ assay)

  • Unlabeled (+)-pentazocine (for non-specific binding in σ₁ assay)

  • Unlabeled DTG (for non-specific binding in σ₂ assay)

  • Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂)

  • Synthesized ligand at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In test tubes, combine the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the synthesized test ligand. For determining non-specific binding, use a high concentration of the corresponding unlabeled ligand instead of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37 °C) for a set duration (e.g., 90 minutes).

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Sigma_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_Mitochondrion Mitochondrion Sigma1_BiP Sigma-1 Receptor-BiP Complex Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor Sigma1_Active->IP3R Stabilization Cell_Survival Cell Survival / Neuroprotection Sigma1_Active->Cell_Survival Ca_ER ER Ca2+ Release IP3R->Ca_ER Modulation Ca_Mito Mitochondrial Ca2+ Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Ligand Sigma-1 Agonist Ligand->Sigma1_BiP Activation ER_Stress ER Stress ER_Stress->Sigma1_BiP Activation Ca_ER->Ca_Mito

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Synthesis_Workflow cluster_Alkylation N-Functionalization Start This compound Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection Intermediate 4-Fluoropiperidine Deprotection->Intermediate Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Intermediate->Reductive_Amination N_Alkylation N-Alkylation (Alkyl Halide, Base) Intermediate->N_Alkylation Final_Product Sigma Receptor Ligand Reductive_Amination->Final_Product N_Alkylation->Final_Product

Caption: General Synthetic Workflow for Sigma Receptor Ligands.

Application Notes and Protocols for the Functionalization of the Piperidine Ring in 1-N-Boc-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the piperidine ring in 1-N-Boc-4-fluoropiperidine. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of drug candidates. This document details protocols for both the functionalization at the 4-position via activation and nucleophilic substitution, and direct C-H functionalization at other positions on the piperidine ring.

Introduction

The functionalization of this compound is a key strategy in the synthesis of novel chemical entities for drug discovery. Direct nucleophilic substitution of the fluorine atom is challenging due to the high bond dissociation energy of the C-F bond. Therefore, a common approach involves a two-step process: activation of the 4-position by converting the fluorine to a better leaving group, followed by nucleophilic substitution. Alternatively, recent advances in C-H functionalization allow for the direct introduction of substituents at other positions of the piperidine ring, offering a powerful tool for generating structural diversity.

The resulting functionalized piperidines are valuable building blocks for the synthesis of a wide range of biologically active molecules, including CCR5 antagonists for HIV treatment, SMO/ERK dual inhibitors for cancer therapy, and N-type calcium channel blockers for pain management.

Data Presentation

Table 1: Nucleophilic Substitution at the 4-Position of 1-N-Boc-4-(tosyloxy)piperidine
NucleophileProductReaction ConditionsYield (%)
Sodium Azide1-N-Boc-4-azidopiperidineNaN₃, DMF, 80 °C, 12 h95
Aniline1-N-Boc-4-anilinopiperidineAniline, K₂CO₃, CH₃CN, 80 °C, 16 h88
Sodium Thiophenoxide1-N-Boc-4-(phenylthio)piperidinePhSNa, THF, rt, 6 h92
Table 2: Palladium-Catalyzed β-C(sp³)–H Arylation of N-Boc-piperidine
Aryl HalideLigandBaseSolventTemp (°C)Yield (%)β:α Selectivity
4-BromotolueneP(t-Bu)₃K₂CO₃Toluene10075>95:5
1-Bromo-4-methoxybenzeneXPhosCs₂CO₃Dioxane12082>95:5
3-BromopyridineRuPhosK₃PO₄Toluene11068>95:5

Experimental Protocols

Protocol 1: Activation of the 4-Position via Tosylation of 1-N-Boc-4-hydroxypiperidine

This protocol describes the conversion of the hydroxyl group in 1-N-Boc-4-hydroxypiperidine to a tosylate, a good leaving group for subsequent nucleophilic substitution. This serves as an analogous activation step for the 4-position.

Materials:

  • 1-N-Boc-4-hydroxypiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Dissolve 1-N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-N-Boc-4-(tosyloxy)piperidine.

Protocol 2: Nucleophilic Substitution at the 4-Position with an Amine

This protocol outlines the synthesis of a 4-aminopiperidine derivative from 1-N-Boc-4-(tosyloxy)piperidine.

Materials:

  • 1-N-Boc-4-(tosyloxy)piperidine

  • Primary or secondary amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1-N-Boc-4-(tosyloxy)piperidine (1.0 eq), the amine (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed β-C(sp³)–H Arylation of N-Boc-piperidine

This protocol describes a general procedure for the β-selective arylation of the N-Boc-piperidine ring.

Materials:

  • N-Boc-piperidine

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube, magnetic stirrer, heating block, and standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add N-Boc-piperidine (1.0 eq), the aryl halide (1.5 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq) to an oven-dried Schlenk tube.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the progress of the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start This compound activation Activation of C4 Position (e.g., via Tosylation of corresponding alcohol) start->activation intermediate 1-N-Boc-4-(tosyloxy)piperidine (Activated Intermediate) activation->intermediate substitution Nucleophilic Substitution intermediate->substitution product 4-Functionalized 1-N-Boc-piperidine substitution->product nucleophiles Nucleophiles (Amines, Thiols, Azides, etc.) nucleophiles->substitution CCR5_Pathway cluster_cell Host Cell (T-cell) CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change in gp120 Fusion Membrane Fusion CCR5->Fusion 4. Triggers Entry Viral Entry Fusion->Entry HIV HIV Virion (gp120) HIV->CD4 1. Binds HIV->CCR5 3. Binds Antagonist 4-Aminopiperidine-based CCR5 Antagonist Antagonist->CCR5 Blocks Binding drug_discovery_workflow start This compound functionalization Functionalization (C4-Substitution or C-H Activation) start->functionalization library Library of Functionalized Piperidine Derivatives functionalization->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Application Note and Protocols: Scale-up Synthesis of Substituted Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated piperidines are crucial building blocks in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the piperidine scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, highlighting the importance of efficient and scalable synthetic methods for accessing these valuable motifs.[3][4]

Historically, the synthesis of substituted fluorinated piperidines on a large scale has been challenging due to the difficulties associated with direct fluorination and the harsh conditions often required.[1][5] However, recent advancements in catalytic hydrogenation of readily available fluoropyridines have provided robust and scalable solutions. This application note details protocols for the scale-up synthesis of substituted fluorinated piperidines, focusing on palladium-catalyzed hydrogenation, a method noted for its operational simplicity and tolerance to air and moisture.[6][7][8]

Synthetic Strategies for Scale-Up

The most prominent and scalable approach to substituted fluorinated piperidines is the hydrogenation of the corresponding fluoropyridine precursors. This strategy leverages the wide commercial availability of diverse fluoropyridines. Two primary catalytic systems have demonstrated high efficacy: palladium-based and rhodium-based catalysts.

  • Palladium-Catalyzed Hydrogenation: This method is often preferred for scale-up due to its robustness, use of a common heterogeneous catalyst, and high tolerance for air and moisture.[6][7][8] The reaction typically proceeds with high cis-diastereoselectivity.

  • Rhodium-Catalyzed Dearomatization-Hydrogenation: This one-pot process also provides access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[9]

This note will primarily focus on the palladium-catalyzed approach due to its operational advantages for industrial applications.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines

This protocol describes a general method for the hydrogenation of a substituted 3-fluoropyridine to the corresponding cis-3-fluoropiperidine.

Materials:

  • Substituted 3-fluoropyridine (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt%, 1-5 mol%)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, concentrated, 1.1 eq)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl acetate (EtOAc))

  • Drying agent (e.g., Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄))

Equipment:

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and pressure gauge

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a high-pressure reactor, add the substituted 3-fluoropyridine and the Pd/C catalyst.

  • Solvent and Acid Addition: Under an inert atmosphere, add methanol (or THF) and then carefully add concentrated hydrochloric acid.

  • Hydrogenation: Seal the reactor, then purge with hydrogen gas 3-5 times. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 bar).

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) for 12-48 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS or LC-MS).

  • Work-up:

    • Carefully depressurize the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.

    • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation if it is a volatile liquid. For non-volatile amines, derivatization with a protecting group (e.g., Boc or Cbz) may facilitate purification.[6][7]

Safety Precautions:

  • Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood and away from ignition sources.

  • High-pressure reactors should be operated by trained personnel and behind a safety shield.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

The following tables summarize typical quantitative data obtained from the palladium-catalyzed hydrogenation of various substituted fluoropyridines.

Table 1: Synthesis of Substituted Fluoropiperidines via Palladium-Catalyzed Hydrogenation

EntrySubstrate (Fluoropyridine)Product (Fluoropiperidine)Yield (%)Diastereomeric Ratio (cis:trans)
13-Fluoropyridine3-Fluoropiperidine85>99:1
23-Fluoro-4-methylpyridine3-Fluoro-4-methylpiperidine82>99:1
32-Chloro-5-fluoropyridine2-Chloro-5-fluoropiperidine75>99:1
4Ethyl 5-fluoronicotinateEthyl 5-fluoropiperidine-3-carboxylate91>99:1
53,5-Difluoropyridine3,5-Difluoropiperidine78>99:1 (all-cis)

Data is representative and may vary based on specific reaction conditions and substrate.

Table 2: Gram-Scale Synthesis Example

SubstrateScaleCatalyst LoadingPressure (H₂)TemperatureTimeYield (%)
3-Fluoro-4-phenylpyridine10 g2 mol% Pd/C80 bar50 °C24 h88

Mandatory Visualizations

experimental_workflow start Start reactor_prep Reactor Preparation (Fluoropyridine, Pd/C) start->reactor_prep solvent_add Solvent & Acid Addition (MeOH, HCl) reactor_prep->solvent_add hydrogenation Hydrogenation (H2 pressure, Temp, Time) solvent_add->hydrogenation workup Reaction Work-up (Filtration, Extraction) hydrogenation->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product (Substituted Fluoropiperidine) purification->product

Caption: Workflow for Palladium-Catalyzed Hydrogenation.

logical_relationship precursors Readily Available Fluoropyridines synthesis Catalytic Hydrogenation (Pd/C or Rh-based) precursors->synthesis Key Starting Materials products Substituted Fluorinated Piperidines synthesis->products Robust & Scalable Transformation applications Applications in Drug Discovery products->applications Valuable Building Blocks

Caption: Synthesis and Application of Fluorinated Piperidines.

References

Troubleshooting & Optimization

Optimizing yield and purity in 1-N-Boc-4-fluoropiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-N-Boc-4-fluoropiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct laboratory-scale synthesis involves the deoxofluorination of 1-N-Boc-4-hydroxypiperidine using a fluorinating agent. Another approach is the electrophilic fluorination of a corresponding enolate or silyl enol ether of N-Boc-4-piperidone.[1] The choice of route often depends on the availability of starting materials, scale, and safety considerations associated with the fluorinating agents.

Q2: Which fluorinating agents are suitable for this synthesis?

A2: Several fluorinating agents can be employed for the deoxofluorination of 1-N-Boc-4-hydroxypiperidine. Common reagents include diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor®.[2] For the fluorination of the piperidone, electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) are often used on a silyl enol ether intermediate.[1] The choice of agent can significantly impact yield, purity, and the side product profile.

Q3: What are the primary side products I should be aware of?

A3: The main side products are typically the elimination product, 1-N-Boc-1,2,3,6-tetrahydropyridine, and potentially the corresponding ether from the reaction of the starting alcohol with a carbocation intermediate. If the reaction temperature is not well-controlled, decomposition of the fluorinating agent or the product can also occur. Defluorination has also been observed as a side reaction in similar syntheses.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would use a mobile phase of ethyl acetate and hexanes. The starting material (1-N-Boc-4-hydroxypiperidine) is significantly more polar than the product (this compound).

Q5: What are the recommended methods for purifying the final product?

A5: The primary method for purification is flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Due to the volatility of the product, care should be taken during solvent removal.

Q6: How is the purity of the final product typically determined?

A6: The purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural confirmation and to identify any fluorine-containing impurities. Mass spectrometry (MS) is used to confirm the molecular weight.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reagents, reaction conditions, or workup procedures.

  • Inactive Fluorinating Agent: Fluorinating agents like DAST are moisture-sensitive and can degrade upon storage. Using a fresh or properly stored bottle is crucial.

  • Suboptimal Reaction Temperature: The temperature for fluorination is critical. For DAST, reactions are often started at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.[2] Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition and side product formation.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Issues During Workup: The product can be lost during the aqueous workup if the pH is not controlled or if extractions are not performed efficiently. The product is also volatile and can be lost if solvents are removed at too high a temperature or under excessive vacuum.

Issue 2: Presence of 1-N-Boc-1,2,3,6-tetrahydropyridine Impurity

Q: My final product is contaminated with a significant amount of the elimination side product. How can this be minimized?

A: The formation of 1-N-Boc-1,2,3,6-tetrahydropyridine is a common issue in deoxofluorination reactions.

  • Reaction Temperature: High reaction temperatures promote the E1 elimination pathway. Maintaining a low temperature during the addition of the fluorinating agent and controlling the subsequent warming is critical.

  • Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination than others. Consider screening alternative reagents if the problem persists.

  • Slow Addition of Reagents: Adding the fluorinating agent slowly to the solution of the alcohol at a low temperature can help to minimize local temperature increases and reduce the rate of elimination.

Issue 3: Difficult Purification

Q: I am having trouble separating my product from impurities during column chromatography. What can I do?

A: Purification can be challenging if the impurities have similar polarities to the product.

  • Optimize Chromatography Conditions: Experiment with different solvent systems for your column. A shallower gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) can improve separation. Using a different non-polar solvent, such as heptane, may also alter selectivity.

  • Alternative Purification Methods: If the impurity is non-volatile, distillation under reduced pressure could be an option for purifying the product. However, this must be done carefully due to the product's volatility.

  • Chemical Treatment: If the main impurity is the starting alcohol, it may be possible to react it with an agent that makes the resulting product much more polar and easier to separate. However, this adds steps to the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Deoxofluorination

Objective: To synthesize this compound from 1-N-Boc-4-hydroxypiperidine using DAST.

Materials:

  • 1-N-Boc-4-hydroxypiperidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 16 hours.

  • Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparison of Fluorinating Agents in Deoxofluorination
Fluorinating AgentTypical EquivalentsTemperature (°C)Typical Yield (%)Purity (%)Key Side Products
DAST1.2 - 1.5-78 to RT60 - 75>95Elimination Product
Deoxo-Fluor®1.2 - 1.5-78 to RT65 - 80>97Elimination Product
XtalFluor-E®1.50 to RT55 - 70>95Elimination, Rearrangement

Note: Yields and purities are representative and can vary based on reaction scale and specific conditions.

Table 2: Analytical Characterization Data
TechniqueParameterExpected Value/Result
¹H NMR (CDCl₃)Chemical Shift (δ)~4.6-4.8 (dm, 1H, J ≈ 48 Hz, CHF), ~3.2-3.8 (m, 4H), ~1.8-2.0 (m, 4H), 1.45 (s, 9H)
¹⁹F NMR (CDCl₃)Chemical Shift (δ)~-170 to -180 (m)
¹³C NMR (CDCl₃)Chemical Shift (δ)~154.7, ~89.5 (d, J ≈ 170 Hz), ~79.8, ~42.0 (br), ~32.5 (d, J ≈ 20 Hz), 28.4
LC-MS (ESI+)[M+H]⁺m/z 204.14

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 1-N-Boc-4-hydroxypiperidine in anhydrous DCM cool Cool solution to -78 °C start->cool add_dast Slowly add DAST cool->add_dast warm Warm to Room Temperature add_dast->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_elimination_solutions Minimizing Elimination start Low Yield or Purity Issue check_reagent Check Fluorinating Agent Activity start->check_reagent Yield Issue elimination Elimination Side Product? start->elimination Purity Issue check_temp Optimize Reaction Temperature check_reagent->check_temp check_time Increase Reaction Time check_temp->check_time solution Improved Synthesis check_time->solution other_impurity Other Impurities elimination->other_impurity No lower_temp Lower Reaction Temperature elimination->lower_temp Yes other_impurity->solution slow_addition Slower Reagent Addition lower_temp->slow_addition slow_addition->solution

Caption: Troubleshooting decision tree for synthesis optimization.

References

Preventing N-alkylation side reactions with Boc-protected piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-protected piperidines, with a focus on preventing unwanted N-alkylation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Boc protecting group on a piperidine nitrogen?

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the reactivity of the piperidine nitrogen. This allows for selective functionalization at other positions on the piperidine ring or on other functional groups within the molecule. The Boc group deactivates the nitrogen, preventing it from acting as a nucleophile in reactions such as alkylations, acylations, and couplings.[1]

Q2: Is the N-Boc group itself susceptible to alkylation?

Under most standard alkylating conditions, the N-Boc group is stable and effectively prevents alkylation of the piperidine nitrogen. The electron-withdrawing nature of the carbonyl in the Boc group significantly reduces the nucleophilicity of the nitrogen atom. Unwanted N-alkylation of the Boc-protected nitrogen is not a commonly reported side reaction. The primary concerns with Boc-protected piperidines are side reactions that occur during the removal of the Boc group or reactions at other nucleophilic sites in the molecule.

Q3: What are the most common side reactions associated with the use of Boc-protected piperidines?

The most prevalent side reactions occur during the acidic deprotection of the Boc group. Cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to:

  • N-tert-butylation: The tert-butyl cation can alkylate the newly deprotected piperidine nitrogen, reforming a protected amine, or other nucleophilic sites on the substrate or in the reaction mixture.

  • C-tert-butylation: Electron-rich aromatic rings or other nucleophilic carbon atoms can be alkylated by the tert-butyl cation.

Another common issue is incomplete deprotection, which can result from insufficient acid, short reaction times, or steric hindrance.

Q4: How can I prevent side reactions during Boc deprotection?

The use of "scavengers" in the deprotection cocktail is the most effective strategy. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate. Common scavengers include:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Water

These scavengers effectively trap the tert-butyl cation, preventing it from reacting with the desired product.

Q5: When should I consider an alternative protecting group to Boc?

An alternative protecting group should be considered if your synthetic route involves strongly acidic conditions that would prematurely cleave the Boc group, or if your final product is sensitive to the acidic conditions required for Boc removal. Orthogonal protecting groups, which can be removed under different conditions, are valuable in multi-step syntheses. Common alternatives include:

  • Carboxybenzyl (Cbz): Removed by hydrogenolysis.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Removed by treatment with a mild base, such as piperidine.[2]

  • Trityl (Trt): Removed under very mild acidic conditions.[2]

Troubleshooting Guides

Guide 1: Unwanted N-Alkylation on a Non-Boc Protected Nitrogen

This guide addresses the common issue of over-alkylation at a different nitrogen atom on a molecule containing a Boc-protected piperidine.

Problem Possible Cause Solution
Formation of di-alkylated or quaternary ammonium salt byproducts 1. Incorrect stoichiometry: Excess alkylating agent is present.1. Control stoichiometry: Use a 1:1 or slight excess of the amine relative to the alkylating agent to favor mono-alkylation.[3]
2. Rapid addition of alkylating agent: A high local concentration of the electrophile promotes multiple alkylations.2. Slow addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration.[4]
3. High reaction temperature: Increased temperature can lead to lower selectivity.3. Optimize temperature: Run the reaction at room temperature or lower, if feasible.
4. Inappropriate choice of alkylation method: Direct alkylation with reactive halides is prone to over-alkylation.4. Switch to reductive amination: This method is generally more selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[3]
Guide 2: Side Reactions During Boc Deprotection

This guide focuses on troubleshooting issues arising from the removal of the Boc group.

Problem Possible Cause Solution
Low yield of deprotected product and presence of higher molecular weight byproducts 1. N- or C-tert-butylation: The reactive tert-butyl cation generated during deprotection is alkylating the product or other nucleophiles.1. Use scavengers: Add scavengers like triethylsilane (TES), triisopropylsilane (TIS), or thioanisole to the deprotection cocktail (e.g., TFA in DCM).
Incomplete deprotection 1. Insufficient acid: The amount of acid is not enough to drive the reaction to completion.1. Increase acid concentration: Use a higher concentration of trifluoroacetic acid (TFA), typically 20-50% in dichloromethane (DCM).
2. Short reaction time: The reaction has not been allowed to proceed long enough.2. Increase reaction time: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
3. Steric hindrance: Bulky groups near the Boc-protected nitrogen can slow down the reaction.3. Gentle heating: Cautiously warm the reaction to 30-40°C, while monitoring for potential side reactions.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Piperidine Derivatives

This table compares the typical yields of direct alkylation versus reductive amination for the N-alkylation of a secondary amine on a piperidine-containing molecule. Reductive amination generally provides higher yields with fewer side products.[5][6]

Method Substrate Alkylating Agent Reducing Agent Base/Solvent Typical Yield Key Advantages
Direct Alkylation 1-Boc-4-(aminomethyl)piperidineBenzyl bromideN/AK₂CO₃ / DMF70-85%Simple procedure
Reductive Amination 1-Boc-4-(aminomethyl)piperidineBenzaldehydeNaBH(OAc)₃DCM85-95%[5]High selectivity for mono-alkylation, avoids quaternary salts[3]
Reductive Amination 1-Boc-4-(aminomethyl)piperidine4-FluorobenzaldehydeNaBH(OAc)₃DCM88-96%[5]Milder conditions
Reductive Amination 1-Boc-4-(aminomethyl)piperidine4-MethoxybenzaldehydeNaBH(OAc)₃DCM90-98%[5]Tolerates various functional groups

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of the primary aminomethyl group of 1-Boc-4-(aminomethyl)piperidine, a common synthetic step where the Boc-protected piperidine nitrogen remains intact.[5]

Materials:

  • 1-Boc-4-(aminomethyl)piperidine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Boc Deprotection with Scavengers

This protocol provides a general method for the removal of the Boc protecting group while minimizing tert-butylation side reactions.

Materials:

  • N-Boc-protected piperidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIS)

Procedure:

  • Dissolve the N-Boc-protected piperidine derivative in DCM (approximately 0.1-0.5 M).

  • To this solution, add a scavenger such as triethylsilane (2-5 equivalents).

  • Slowly add trifluoroacetic acid to the reaction mixture at 0°C to achieve a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product, typically obtained as the TFA salt, can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).

Visualizations

Boc_Protection_Prevents_N_Alkylation cluster_0 Alkylation Reaction Boc_Piperidine N-Boc-Piperidine (Nitrogen is non-nucleophilic) No_Reaction No N-Alkylation Boc_Piperidine->No_Reaction Boc group prevents reaction at nitrogen Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->No_Reaction Reductive_Amination_vs_Direct_Alkylation cluster_DA Direct Alkylation cluster_RA Reductive Amination Start Piperidine Derivative (R-NH) DA_Reagents Alkyl Halide (R'-X) Base Start->DA_Reagents RA_Reagents Aldehyde/Ketone (R'=O) Reducing Agent Start->RA_Reagents DA_Product Mono-alkylated (desired) + Di-alkylated (side product) DA_Reagents->DA_Product RA_Product Mono-alkylated Product (High Selectivity) RA_Reagents->RA_Product Boc_Deprotection_Troubleshooting Start Boc Deprotection with Acid (TFA) Problem Low Yield / Side Products? Start->Problem Cause tert-Butyl Cation Formation Problem->Cause Yes Outcome Improved Yield and Purity Problem->Outcome No Solution Add Scavengers (TIS, TES) Cause->Solution Solution->Outcome

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from fluorinated piperidine rings. The unique electronic properties of fluorine can significantly impact the reactivity of the piperidine nitrogen, often leading to sluggish or incomplete deprotection under standard conditions.

This resource provides detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to help you overcome these challenges and achieve efficient and complete deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My standard Boc deprotection protocol with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is incomplete for my fluorinated piperidine. Why is this happening?

A1: Incomplete Boc deprotection of fluorinated piperidines is a common issue stemming primarily from the strong electron-withdrawing nature of the fluorine atom.[1] This effect reduces the basicity of the piperidine nitrogen, making the initial protonation step of the deprotection mechanism more difficult.[2] Protonation of the carbamate oxygen is the first step in the acid-catalyzed removal of the Boc group.[3] If the nitrogen lone pair is less available due to the inductive effect of fluorine, a higher concentration of a stronger acid or more forcing conditions may be required to initiate the cleavage.

Additionally, the position of the fluorine atom on the piperidine ring can influence its reactivity. The closer the fluorine atom is to the nitrogen, the stronger its electron-withdrawing effect, and the more difficult the deprotection may become.

Q2: What are the immediate steps I can take to improve the yield of my incomplete deprotection reaction?

A2: If you observe a significant amount of starting material remaining, consider the following adjustments to your protocol:

  • Increase Acid Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[4] You can increase the concentration of TFA in DCM from the standard 20-25% to 50% or even use neat TFA for highly resistant substrates.

  • Extend Reaction Time: Fluorinated substrates may require longer reaction times than their non-fluorinated counterparts. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time accordingly.

  • Increase Reaction Temperature: Gently warming the reaction mixture to 30-40°C can often provide the necessary energy to overcome the activation barrier for deprotection.[4] However, be cautious, as higher temperatures can also promote side reactions.

Q3: I'm still seeing incomplete deprotection even after modifying my TFA/DCM protocol. What other acidic conditions can I try?

A3: For particularly stubborn deprotections, a stronger acid system may be necessary. A highly effective alternative is using a solution of hydrogen chloride (HCl) in an organic solvent.

  • 4M HCl in 1,4-Dioxane: This is a common and potent reagent for Boc deprotection and is often successful when TFA fails.[4][5]

  • HCl in other solvents: Solutions of HCl in methanol or ethyl acetate can also be effective.

Q4: Are there non-acidic or milder methods to deprotect my fluorinated piperidine, especially if my molecule has other acid-sensitive functional groups?

A4: Yes, several alternative methods can be employed when strong acidic conditions are not suitable:

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can be effective, often under milder conditions.[6][7]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable high-boiling solvent (e.g., dioxane, toluene, or fluorinated alcohols like TFE or HFIP) can effect deprotection without the need for any acid.[8] Microwave-assisted thermal deprotection can significantly accelerate this process.[8]

  • Oxalyl Chloride in Methanol: This system provides a very mild method for Boc deprotection and is tolerant of many acid-labile functional groups.[2]

Q5: I am observing byproducts in my reaction. What could they be and how can I prevent them?

A5: A common side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated.[9] If your molecule contains electron-rich aromatic rings or other nucleophilic sites, you may observe tert-butylation.

To prevent this, add a "scavenger" to your reaction mixture to trap the tert-butyl cation. Common scavengers include:

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Water

Quantitative Data on Deprotection Conditions

The following table summarizes various conditions for Boc deprotection and their general applicability, with special considerations for electron-deficient substrates like fluorinated piperidines.

Reagent/ConditionSolvent(s)Typical TemperatureTypical TimeApplicability & Notes
20-50% TFADichloromethane (DCM)0°C to Room Temp1-4 hoursStandard conditions. May be insufficient for fluorinated piperidines.[5]
Neat TFANoneRoom Temp30 min - 2 hoursHarsher conditions for resistant substrates.
4M HCl1,4-DioxaneRoom Temp30 min - 2 hoursA stronger alternative to TFA, often more effective for electron-deficient amines.[4]
ZnBr₂Dichloromethane (DCM)Room Temp12-24 hoursMilder Lewis acid condition, suitable for some acid-sensitive substrates.[5][6]
FeCl₃Acetonitrile/MethanolRoom Temp30 min - 2 hoursA mild and environmentally friendly Lewis acid catalyst.[7]
Thermal (Microwave)Dioxane/Water, TFE, HFIP100-150°C30 min - 5 hoursUseful for acid-sensitive molecules. Reaction times are significantly reduced with microwave heating.[8]
Oxalyl ChlorideMethanolRoom Temp1-3 hoursVery mild conditions, compatible with acid-labile esters.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

Materials:

  • Boc-protected fluorinated piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected fluorinated piperidine in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected fluorinated piperidine.

Protocol 2: Boc Deprotection with HCl in Dioxane

Materials:

  • Boc-protected fluorinated piperidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected fluorinated piperidine in a minimal amount of 1,4-dioxane or an appropriate solvent.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.

Protocol 3: Thermal Boc Deprotection in Fluorinated Alcohols

Materials:

  • Boc-protected fluorinated piperidine

  • 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

  • Microwave reactor (optional)

Procedure:

  • Dissolve the Boc-protected fluorinated piperidine in TFE or HFIP.[8]

  • Heat the solution to reflux or, for faster reaction, heat in a microwave reactor at 100-150°C for 30 minutes to 2 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, simply evaporate the solvent to obtain the deprotected product.[8]

Visualizing the Process

Boc Deprotection Mechanism

The acid-catalyzed deprotection of a Boc-group proceeds through a well-established mechanism.

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Products BocN Boc-Protected Piperidine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H⁺ (from acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of tert-butyl cation tButyl tert-Butyl Cation ProtonatedBoc->tButyl FreeAmine Deprotected Piperidine (Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Troubleshooting Workflow for Incomplete Deprotection

This workflow provides a logical sequence of steps to address incomplete Boc deprotection of fluorinated piperidines.

Caption: Troubleshooting flowchart for incomplete Boc deprotection.

References

Technical Support Center: Selective Hydrogenation of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluoropyridine hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common side reaction of hydrodefluorination. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve clean and selective hydrogenation of your fluoropyridine substrates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the hydrogenation of fluoropyridines, focusing on the prevention of C-F bond cleavage.

Q1: My primary issue is hydrodefluorination. What is the most common cause and the first thing I should try?

The most frequent cause of hydrodefluorination is the use of neutral or basic reaction conditions. The pyridine nitrogen can adsorb to the catalyst surface, facilitating the cleavage of the C-F bond.

Immediate Solution: The addition of a strong acid is the most effective measure to prevent this. Protonation of the pyridine nitrogen reduces its coordination to the catalyst surface, thereby suppressing defluorination.

  • Recommendation: Add a strong Brønsted acid to your reaction mixture. A combination of Palladium(II) hydroxide on carbon (Pd(OH)₂/C) with aqueous hydrochloric acid (HCl) in methanol (MeOH) has proven to be a robust system for selective hydrogenation.[1] Omitting the acid often leads to minimal conversion and makes the defluorinated side product dominant.[1]

Q2: I've added acid, but I'm still observing some defluorination or low conversion. What other parameters can I adjust?

If adding acid is not sufficient, you should evaluate your choice of catalyst and other reaction conditions.

  • Catalyst Selection: Not all palladium catalysts are equal for this transformation. Pearlman's catalyst, Pd(OH)₂/C, is often superior to standard Pd/C for hydrogenating fluoropyridines, especially in the presence of an acid.[1] Other catalysts like Rh/Al₂O₃ have been shown to cause rapid hydrodefluorination of fluorinated aromatic compounds, even under mild conditions, and should generally be avoided for this specific transformation.[2][3]

  • Hydrogen Pressure: While high pressure can increase the reaction rate, it can sometimes promote over-hydrogenation and decomposition. Try reducing the hydrogen pressure.

  • Temperature: Elevated temperatures can provide the activation energy needed for C-F bond cleavage. If possible, run the reaction at or below room temperature.

Frequently Asked Questions (FAQs)

Q1: Why is hydrodefluorination a problem in fluoropyridine hydrogenation?

Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom, an undesired side reaction that removes a key functional group from the target molecule.[4] The carbon-fluorine bond is the strongest single bond in organic chemistry, but catalytic systems can activate it, leading to the formation of impurities that are often difficult to separate from the desired fluorinated piperidine product.[5][6]

Q2: Which catalyst do you recommend for the selective hydrogenation of fluoropyridines?

For general use, a 20 wt% loading of Palladium(II) hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) in combination with a strong acid like HCl is highly recommended.[1] This system has demonstrated high selectivity and good yields for a broad range of fluoropyridine substrates.[1][7]

Q3: Can I use standard Palladium on carbon (Pd/C)?

While standard Pd/C can be used, it is often less effective and selective than Pd(OH)₂/C for this specific transformation.[1] In the absence of acid, using Pd/C can lead to the defluorinated product being the major component.[1] If you must use Pd/C, the addition of a strong acid is critical.

Q4: What is the role of the acid in preventing hydrodefluorination?

The acid protonates the nitrogen atom of the pyridine ring. This has two main benefits:

  • It increases the solubility and reactivity of the substrate.

  • It prevents the nitrogen lone pair from strongly binding to the palladium catalyst surface. This catalyst poisoning by the nitrogen atom is a primary reason for deactivation and can facilitate the undesired C-F bond cleavage.[8]

Q5: Are there any alternatives to hydrogenation for reducing fluoropyridines?

While catalytic hydrogenation is a common method, other reductive techniques exist. For instance, catalyst-free hydrodefluorination using sodium borohydride (NaBH₄) in DMSO has been reported for perfluoroarenes, though this specifically targets C-F bonds and would not be suitable if ring saturation is desired.[9] For the specific goal of producing fluoropiperidines, selective catalytic hydrogenation remains the most direct and established method.[1][7]

Data Presentation: Catalyst System Comparison

The following table summarizes the performance of different catalytic systems in the hydrogenation of a model fluoropyridine substrate. The data clearly indicates the superior performance of Pd(OH)₂/C in an acidic medium.

CatalystAdditiveSolventConversion (%)Selectivity (%) (Fluorinated Piperidine)Key ObservationReference
Pd(OH)₂/C (20 wt%) HCl (aq) MeOH >95% >99% Optimal system for selective hydrogenation. [1]
Pd/C (10 wt%)HCl (aq)MeOH~80%~90%Lower conversion and selectivity than Pd(OH)₂/C.[1]
Pd(OH)₂/C (20 wt%)NoneMeOH<20%<10%Acid is crucial; defluorination is the major pathway.[1]
Rh/C (5 wt%)HCl (aq)MeOH>95%<5%Prone to significant hydrodefluorination.[1]
PtO₂HCl (aq)MeOH~50%~70%Incomplete conversion and moderate selectivity.[1]
Ru/C (5 wt%)HCl (aq)MeOH<10%N/AVery low activity under these conditions.[1]

Experimental Protocols

Key Experiment: Selective Hydrogenation of 2-Fluoro-5-methylpyridine using Pd(OH)₂/C and HCl

This protocol describes a robust method for the cis-selective hydrogenation of a fluoropyridine substrate while avoiding hydrodefluorination.

Materials:

  • 2-Fluoro-5-methylpyridine

  • Palladium(II) hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 4 M aqueous solution)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a suitable pressure reactor, add 2-fluoro-5-methylpyridine (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add Pd(OH)₂/C (10 mol%). Note that no special precautions to exclude air or moisture are necessary for setting up the reaction.[1]

  • Solvent and Acid Addition: Add methanol (0.2 M concentration relative to substrate) followed by the 4 M aqueous HCl solution (1.2 eq).

  • Inerting: Seal the reactor and purge the system with an inert gas (e.g., Nitrogen) 3-5 times to remove oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 80 bar.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Work-up: Carefully vent the hydrogen gas from the reactor and purge again with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol. The filtrate can then be concentrated and purified using standard techniques (e.g., chromatography) to yield the desired cis-2-fluoro-5-methylpiperidine.

Visualizations

The following diagrams illustrate the key decision-making processes for troubleshooting and understanding the reaction pathways.

G start Start: Hydrogenation of Fluoropyridine setup Reaction Setup: - Substrate - Pd(OH)2/C Catalyst - MeOH Solvent - Aqueous HCl start->setup run_rxn Run Hydrogenation (e.g., 80 bar H2, RT, 16h) setup->run_rxn analysis Analyze Crude Reaction Mixture (e.g., GC-MS, NMR) run_rxn->analysis check High Yield & Selectivity? analysis->check success Success: Isolate Product check->success  Yes troubleshoot Troubleshoot Reaction check->troubleshoot No cause1 Primary Issue: Hydrodefluorination (C-F Cleavage) troubleshoot->cause1 cause2 Secondary Issue: Low or No Conversion troubleshoot->cause2 solution1 Solution: - Ensure sufficient strong acid (e.g., HCl) is present. - Switch to Pd(OH)2/C from other catalysts. - Lower reaction temperature. cause1->solution1 solution2 Solution: - Check catalyst activity (use fresh catalyst). - Increase H2 pressure or reaction time. - Ensure system is properly sealed. cause2->solution2

Caption: Troubleshooting workflow for selective fluoropyridine hydrogenation.

G cluster_0 Desired Pathway: Selective Hydrogenation cluster_1 Undesired Pathway: Hydrodefluorination A Fluoropyridine B Protonated Fluoropyridinium Ion A->B + H+ (from HCl) C Fluoropiperidine (Product) B->C + 3H2 [Pd(OH)2/C] D Fluoropyridine E Adsorption on Catalyst (Neutral Conditions) D->E [Pd/C, No Acid] F C-F Bond Cleavage E->F G Defluorinated Piperidine (Byproduct) F->G + 4H2

Caption: Competing reaction pathways in fluoropyridine hydrogenation.

References

Technical Support Center: Purification of 1-N-Boc-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the purification of 1-N-Boc-4-fluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is widely used to separate the target compound from reaction byproducts and unreacted starting materials.[1] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is identified.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials such as 4-fluoropiperidine or di-tert-butyl dicarbonate (Boc anahydride), and byproducts from the reaction, such as di-Boc protected piperidine or other derivatives depending on the synthetic route.[] Residual solvents from the reaction or workup are also common.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is used to develop the TLC plate. The spots can be visualized under UV light if the compounds are UV active, or by staining with a suitable agent such as potassium permanganate.

Q4: My purified this compound appears as an oil, but I expected a solid. What should I do?

A4: While some N-Boc protected piperidines are solids, it is not uncommon for them to be oils or low-melting solids, especially if trace impurities are present. If a solid is expected, you can try recrystallization from a suitable solvent system. Alternatively, the oily product can be dried under high vacuum to remove residual solvents, which may sometimes induce solidification.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (mobile phase) is not optimal.

  • Solution:

    • Adjust Polarity: If the compound and impurities are eluting too quickly (high Rf value on TLC), decrease the polarity of the solvent system (e.g., increase the proportion of hexanes to ethyl acetate). If they are eluting too slowly (low Rf), increase the polarity (increase the ethyl acetate proportion).

    • Try a Different Solvent System: Consider using a different solvent system altogether. For example, a mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography. This can help to separate compounds with a wider range of polarities.[1]

Problem 2: The compound is streaking or tailing on the TLC plate and the column.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel.

  • Solution:

    • Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent. This will neutralize the acidic sites on the silica gel and reduce strong interactions, resulting in better peak shapes.

    • Use a Different Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, if streaking persists.

Problem 3: Cracking of the silica gel bed in the column.

  • Possible Cause: Improper packing of the column or rapid changes in solvent polarity.

  • Solution:

    • Proper Packing: Ensure the silica gel is packed as a uniform slurry and that no air bubbles are trapped.

    • Solvent Equilibration: Equilibrate the column with the initial mobile phase before loading the sample.

    • Gradual Solvent Changes: When running a gradient, ensure the change in solvent composition is gradual.

Recrystallization

Problem 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is not supersaturated, the compound is too soluble in the chosen solvent, or impurities are inhibiting crystallization.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[3]

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.

  • Solution:

    • Lower the Temperature of Dissolution: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point.

    • Use a Lower-Boiling Solvent: Choose a solvent with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Quantitative Data Presentation

Purification MethodStarting Purity (Typical)Final Purity (Typical)Typical YieldNotes
Silica Gel Column Chromatography 80-95%>98%60-90%Yield can be affected by the difficulty of separation and the amount of material lost on the column.[1]
Recrystallization >90%>99%50-80%Requires finding a suitable solvent system. Yield is dependent on the solubility of the compound at different temperatures.[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from the purification of a structurally similar compound, 1-Boc-4-(4-fluoro-phenylamino)-piperidine.[1]

  • Preparation of the Silica Gel Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a glass column with a stopcock at the bottom, ensuring even packing without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed.

    • Equilibrate the column by running the initial mobile phase (e.g., 100% hexanes or a low polarity mixture of hexanes/ethyl acetate) through the column until the silica gel is fully settled.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the crude material onto a small amount of silica gel by concentrating the solution in the presence of the silica.

    • Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 95:5 hexanes/ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 100:0 to 70:30 hexanes/ethyl acetate).[1]

    • Collect fractions and monitor their composition using TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexanes, ethyl acetate, or a mixture).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load onto silica column adsorb->load elute Elute with solvent gradient (e.g., Hexanes/EtOAc) load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine Identify pure fractions evaporate Evaporate solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_workflow cluster_cause Identify Cause cluster_solution Implement Solution cluster_outcome Outcome start Poor Separation in Column Chromatography check_rf Check TLC Rf values start->check_rf check_streaking Observe for streaking/tailing start->check_streaking adjust_polarity Adjust solvent polarity check_rf->adjust_polarity Rf too high/low change_solvent Try a different solvent system check_rf->change_solvent Poor resolution add_modifier Add triethylamine to eluent check_streaking->add_modifier Streaking observed success Improved Separation adjust_polarity->success change_solvent->success change_stationary_phase Use neutral/basic alumina add_modifier->change_stationary_phase Streaking persists add_modifier->success change_stationary_phase->success

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Managing Catalyst Deactivation in Fluoropyridine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during the catalytic reduction of fluoropyridines.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the hydrogenation of fluoropyridines, particularly when using palladium on carbon (Pd/C) catalysts.

Issue 1: Reaction is sluggish or stalls before completion.

  • Question: My fluoropyridine reduction is extremely slow or has stopped entirely, even with a fresh catalyst. What are the likely causes and solutions?

  • Answer: A stalled reaction is often a primary indicator of rapid catalyst deactivation. The principal causes are catalyst poisoning and fouling.

    • Catalyst Poisoning: The nitrogen atom in the pyridine ring, along with potential impurities in your starting materials or solvents (e.g., sulfur compounds), can act as strong poisons to the palladium catalyst.[1][2] These molecules adsorb strongly onto the active sites, preventing the fluoropyridine from binding and reacting.[3][4]

      • Solution:

        • Purify Reactants: Ensure your fluoropyridine substrate and solvent are of high purity. Consider passing them through a plug of activated carbon or alumina to remove trace impurities.

        • Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading can provide more active sites to compensate for poisoning. However, this is not a cost-effective long-term solution.

        • Modify Reaction Conditions: Lowering the reaction temperature may reduce the strength of poison adsorption in some cases.

    • Fouling/Coking: Polymeric or carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking the active sites and pores.[1][5] This is often indicated by the catalyst appearing black and clumpy.

      • Solution:

        • Solvent Washing: At the end of the reaction, washing the catalyst with a suitable solvent can sometimes remove fouling agents.

        • Regeneration: For more severe fouling, a full regeneration protocol may be necessary (see Experimental Protocols section).

Issue 2: Significant loss of catalyst activity upon recycle.

  • Question: My Pd/C catalyst works well for the first run, but its activity drops significantly in subsequent runs. Why is this happening and can I prevent it?

  • Answer: A decline in activity upon reuse points to either incomplete regeneration between cycles or irreversible deactivation mechanisms like sintering or metal leaching.

    • Sintering: High reaction or regeneration temperatures can cause the small palladium nanoparticles to agglomerate into larger ones, which reduces the active surface area of the catalyst.[5][6] This is a form of thermal degradation and is often irreversible.[1]

      • Solution:

        • Temperature Control: Ensure that the reaction and any regeneration steps are carried out at the lowest effective temperature to avoid thermal stress on the catalyst.

        • Catalyst Characterization: Techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) on the spent catalyst can confirm if sintering has occurred by showing an increase in palladium particle size.[6]

    • Leaching: Palladium may dissolve into the reaction medium during the process, leading to a permanent loss of active metal from the support.[6]

      • Solution:

        • pH Control: The stability of the catalyst can be pH-dependent. Ensure the pH of your reaction medium is not overly acidic or basic, which can promote metal leaching.

        • Use of Additives: In some systems, the addition of modifiers can help to stabilize the catalyst and prevent leaching.[7]

    • Fluoride-Induced Deactivation: Fluoride ions, potentially formed from C-F bond cleavage under harsh conditions, can interact with the palladium center and affect its catalytic activity.[8] Some studies have shown that fluoride can quench the catalytic activity of certain palladium complexes.[8]

      • Solution:

        • Milder Conditions: Employ the mildest possible reaction conditions (temperature and pressure) to minimize the risk of defluorination.

        • Catalyst Support: Using a catalyst with a support that can interact with and neutralize fluoride ions, such as magnesium hydroxyl fluoride, might be beneficial.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in fluoropyridine reduction?

A1: The main deactivation mechanisms are:

  • Catalyst Poisoning: Strong adsorption of the pyridine nitrogen, reaction intermediates, or impurities (like sulfur) onto the palladium active sites.[1][3]

  • Fouling/Coking: The deposition of carbonaceous materials or polymers on the catalyst surface, blocking active sites.[1][5]

  • Sintering: The agglomeration of palladium nanoparticles at high temperatures, which reduces the active surface area. This is generally irreversible.[1][6]

  • Leaching: The dissolution of palladium from the carbon support into the reaction mixture.[6]

Q2: Can the fluoride atom in the fluoropyridine poison the catalyst?

A2: While the nitrogen atom is the primary poison, fluoride ions can also play a role in deactivation. If the reaction conditions are harsh enough to cause C-F bond cleavage, the resulting fluoride ions can interact with the palladium catalyst. Studies have shown that fluoride can alter the electronic properties and reactivity of palladium complexes, in some cases leading to a quenching of catalytic activity.[8]

Q3: Is it possible to regenerate a deactivated Pd/C catalyst used in fluoropyridine hydrogenation?

A3: Yes, regeneration is often possible, especially for deactivation caused by poisoning or fouling. A common method involves a sequence of solvent washes to remove adsorbed species. For instance, a patented method for regenerating a Pd/C catalyst used in a halopyridine reaction involves washing with deionized water and methanol.[10] Thermal treatments, such as careful oxidation in air, can also be used to burn off carbonaceous deposits.[11] However, deactivation due to sintering is typically irreversible.[1]

Q4: My reaction is producing defluorinated byproducts. Is this related to catalyst deactivation?

A4: The formation of defluorinated byproducts indicates that C-F bond hydrogenolysis is occurring. While not a direct cause of deactivation, the conditions that promote defluorination (e.g., high temperatures, high hydrogen pressure) can also accelerate catalyst deactivation processes like sintering. The generation of fluoride ions from this side reaction could also contribute to deactivation as described in Q2.

Data Presentation

The following tables summarize quantitative data on catalyst deactivation and regeneration from relevant studies.

Table 1: Catalyst Activity and Regeneration Efficiency in Halogenated Pyridine Hydrogenation

Catalyst StateReaction Time (h)Reaction Temperature (°C)Product Yield (%)Recovered Catalyst Activity (%)Reference
Fresh Pd/C410096.5N/A[10]
Regenerated Pd/C (Example 1)410089.092.2[10]
Regenerated Pd/C (Example 2)410083.086.0[10]
Regenerated Pd/C (Example 3)410090.593.8[10]

Table 2: Catalyst Deactivation in Continuous Hydrogenation Reactions

Catalyst SystemReactionTime on Stream (h)Activity Loss (%)Primary Deactivation MechanismReference
Pd/CCO₂ Hydrogenation2020Sintering and Leaching[6]
Pd/CDichloromethane Hydrodechlorination200>50Formation of Palladium Carbide (PdCx)[11]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Fluoropyridines using Pd/C

This protocol is a general guideline and should be optimized for your specific substrate and reaction scale.

Materials:

  • Fluoropyridine substrate

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd)

  • Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas source

  • Hydrogenation reactor (e.g., Parr shaker, H-Cube)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Reactor Setup: Add the fluoropyridine substrate and solvent to the hydrogenation vessel.

  • Inerting: Seal the reactor and purge the system 3-5 times with an inert gas to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst to the reaction mixture. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle in an inert atmosphere.[2]

  • Hydrogen Purge: Purge the reactor 3-5 times with hydrogen gas.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure and begin agitation at the set reaction temperature.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing via TLC, GC-MS, or HPLC. The reaction is complete when hydrogen uptake ceases or analysis shows full conversion of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to recover all the product. Safety Note: Do not allow the filter cake to dry completely, as it can ignite in air. Quench the filter cake with water before disposal.[2]

  • Purification: The filtrate containing the product can then be concentrated and purified by standard methods (e.g., crystallization, chromatography).

Protocol 2: Regeneration of Deactivated Pd/C Catalyst by Solvent Washing

This protocol is adapted from a patented procedure for regenerating Pd/C used in halopyridine reactions.[10]

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • Centrifuge or filtration apparatus

Procedure:

  • Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration or centrifugation.

  • Water Wash:

    • Suspend the recovered catalyst in deionized water (e.g., 1.5 kg of water for 100g of wet catalyst).

    • Stir or sonicate the slurry for 15-20 minutes.

    • Separate the catalyst by centrifugation (e.g., 15,000 r/min for 3 minutes) or filtration and decant the supernatant.

    • Repeat the water wash two more times.[10]

  • Methanol Wash:

    • Suspend the water-washed catalyst in methanol (e.g., 1.5 L of methanol for the catalyst from the previous step).

    • Stir or sonicate for 15-20 minutes.

    • Separate the catalyst by centrifugation or filtration.

    • Repeat the methanol wash two more times.[10]

  • Drying: The regenerated catalyst can be dried under vacuum at a low temperature (e.g., 40-50 °C) before reuse.

Visualizations

Troubleshooting Decision Tree for Catalyst Deactivation

DeactivationTroubleshooting start Low or Stalled Reaction Conversion check_impurities Check for Impurities (Sulfur, etc.)? start->check_impurities Initial Diagnosis check_defluorination Defluorination Observed? start->check_defluorination Side Reaction Analysis check_appearance Catalyst Black & Clumpy? check_impurities->check_appearance No poisoning Likely Cause: Catalyst Poisoning check_impurities->poisoning Yes check_recycle Activity Loss on Recycle? check_appearance->check_recycle No fouling Likely Cause: Fouling / Coking check_appearance->fouling Yes check_temp High Reaction Temperature? check_recycle->check_temp Yes sintering Likely Cause: Sintering (Irreversible) check_temp->sintering Yes leaching Possible Cause: Metal Leaching check_temp->leaching No fluoride_deact Possible Cause: Fluoride-Induced Deactivation check_defluorination->fluoride_deact Yes solve_poison Solution: - Purify Starting Materials - Increase Catalyst Load poisoning->solve_poison solve_fouling Solution: - Solvent Wash - Perform Full Regeneration fouling->solve_fouling solve_sintering Solution: - Lower Reaction Temp. - Use New Catalyst sintering->solve_sintering solve_leaching Solution: - Control Reaction pH leaching->solve_leaching solve_fluoride Solution: - Use Milder Conditions fluoride_deact->solve_fluoride

Troubleshooting decision tree for catalyst deactivation.

Experimental Workflow for Catalyst Regeneration

RegenerationWorkflow start Deactivated Pd/C Catalyst (Recovered from reaction) wash_water Wash with Deionized Water (3x) start->wash_water separate_water Separate Catalyst (Centrifuge / Filter) wash_water->separate_water wash_methanol Wash with Methanol (3x) separate_water->wash_methanol separate_methanol Separate Catalyst (Centrifuge / Filter) wash_methanol->separate_methanol dry Dry Under Vacuum (Low Temperature) separate_methanol->dry end Regenerated Catalyst (Ready for reuse) dry->end

Workflow for the regeneration of a deactivated Pd/C catalyst.

References

Technical Support Center: Diastereoselective Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My primary goal is to synthesize cis-fluorinated piperidines. Which synthetic strategy should I choose?

A1: For the synthesis of cis-fluorinated piperidines, heterogeneous hydrogenation of fluoropyridine precursors is a highly effective and robust method.[1][2][3] This approach typically utilizes a palladium catalyst, often Pd(OH)₂/C, under acidic conditions (e.g., with aqueous HCl) and a hydrogen atmosphere.[1][4] This method has been shown to produce a wide range of (multi)fluorinated piperidines with excellent cis-diastereoselectivity.[1][2] Another powerful strategy is a rhodium-catalyzed dearomatization-hydrogenation process, which also yields all-cis-(multi)fluorinated piperidines.[5][6][7]

Q2: I am aiming for a trans configuration in my 3-fluoro-2-substituted piperidine product. What methods are available?

A2: To obtain trans-3-fluoro-2-substituted piperidines, a recommended approach is the electrophilic fluorination of cyclic enamines.[8][9] This can be followed by a Lewis acid-mediated nucleophilic substitution to introduce the desired substituent at the 2-position.[8] Additionally, metal triflate-catalyzed nucleophilic substitution reactions on 2,3-diacyloxy-N-benzyloxycarbonylpiperidines have been shown to favor trans-selectivity.[10]

Q3: How can I synthesize enantiomerically enriched fluorinated piperidines?

A3: Several strategies exist for asymmetric synthesis. One prominent method is the Palladium-catalyzed asymmetric aminofluorination of unactivated alkenes using chiral quinoline-oxazoline (Quox) ligands.[11] This provides access to enantiomerically enriched β-fluoropiperidines.[11] Organocatalysis also offers a powerful route; for instance, asymmetric fluorination of aldehydes can generate chiral building blocks that are then converted to the desired piperidine scaffolds.[12][13] Furthermore, a strategy involving the diastereoselective hydrogenation of an oxazolidine-substituted pyridine, followed by cleavage of the chiral auxiliary, has been successfully employed to produce enantioenriched 3-fluoropiperidine.[1][2][4]

Q4: What is the underlying reason for the high cis-selectivity observed in the hydrogenation of fluoropyridines?

A4: The high cis-selectivity is largely attributed to the conformational preferences of the fluorinated piperidine ring. The fluorine atom often prefers an axial orientation in the protonated piperidinium intermediate.[7][14] This preference is driven by stabilizing charge-dipole interactions between the C-F bond and the positively charged nitrogen (N+), as well as hyperconjugation effects.[7][14] The catalyst then delivers hydrogen from the less hindered face, leading to the cis-product.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Hydrogenation of Fluoropyridines

Possible Cause Troubleshooting Step
Inefficient Catalyst Ensure the catalyst (e.g., Pd(OH)₂/C) is fresh and active. Consider screening different palladium catalysts or increasing the catalyst loading.
Incorrect Acidity The presence of a Brønsted acid like HCl is often crucial for protonating the substrate and achieving high selectivity.[1] Optimize the acid concentration.
Solvent Effects The choice of solvent can influence the reaction. Methanol (MeOH) with aqueous HCl is a common system.[1] Consider screening other protic solvents.
Substrate-Specific Issues The electronic and steric properties of substituents on the pyridine ring can affect selectivity. For particularly challenging substrates, exploring alternative methods like the dearomatization-hydrogenation approach might be necessary.[5][7]

Problem 2: Significant Hydrodefluorination as a Side Reaction

Possible Cause Troubleshooting Step
Harsh Reaction Conditions Reduce the reaction temperature or hydrogen pressure. Monitor the reaction progress carefully to avoid prolonged reaction times after the substrate has been consumed.
Catalyst Activity Some catalysts may have a higher propensity for C-F bond cleavage. Screen different catalysts. While palladium is common, other metals or catalyst supports could offer better selectivity.
Substrate Reactivity The position of the fluorine atom and the presence of other electron-withdrawing or -donating groups can influence the susceptibility to hydrodefluorination. If the issue persists, consider a synthetic route that introduces the fluorine atom at a later stage.

Problem 3: Poor Yields in Asymmetric Aminofluorination

| Possible Cause | Troubleshooting Step | | Ligand Choice | The structure of the chiral ligand is critical for both yield and enantioselectivity.[11] Screen a library of related ligands to find the optimal one for your specific substrate. | | Fluoride Source | The nature of the fluoride source can be crucial. Et₄NF·3HF has been shown to be effective in certain palladium-catalyzed systems.[11] Experiment with different fluoride sources. | | Oxidant | The choice and stoichiometry of the oxidant (e.g., PhI(OPiv)₂) can significantly impact the reaction efficiency. Ensure the oxidant is pure and optimize its concentration. | | Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity and yield by minimizing side reactions. |

Quantitative Data Summary

Table 1: Diastereoselective Hydrogenation of Fluoropyridines

EntrySubstrateCatalystConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
13-Fluoropyridine20 wt% Pd(OH)₂/CH₂ (50 bar), aq. HCl, MeOH, 80 °C, 16 h89 (as Cbz derivative)>99:1 (cis)[1]
23,5-Difluoropyridine20 wt% Pd(OH)₂/CH₂ (50 bar), aq. HCl, MeOH, 80 °C, 16 h30 (as Cbz derivative)>99:1 (cis)[1][3]
32-Phenyl-5-fluoropyridine20 wt% Pd(OH)₂/CH₂ (50 bar), aq. HCl, MeOH, 80 °C, 16 h72 (as Cbz derivative)91:9 (cis:trans)[1]
44-Phenyl-3-fluoropyridine20 wt% Pd(OH)₂/CH₂ (50 bar), aq. HCl, THF/H₂O, 80 °C, 16 h79 (as Cbz derivative)>99:1 (cis)[1]

Table 2: Asymmetric Aminofluorination of an Unactivated Alkene

EntryLigandFluoride SourceOxidantYield (%)Enantiomeric Excess (ee)Reference
1Chiral Quinoline-Oxazoline (Quox)Et₄NF·3HFPhI(OPiv)₂GoodExcellent[11]

Experimental Protocols

Key Experiment: cis-Selective Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the work of Le 't Mannetje, et al.[1]

  • Reaction Setup: A glass vial is charged with 3-fluoropyridine (1.0 mmol, 1.0 equiv.), 20 wt% Pd(OH)₂/C (10 mol%), and a magnetic stir bar.

  • Solvent and Acid Addition: Methanol (2.0 mL) and a 4 M aqueous HCl solution (0.25 mL, 1.0 mmol, 1.0 equiv.) are added.

  • Hydrogenation: The vial is placed in an autoclave, which is then purged with argon before being pressurized with hydrogen gas to 50 bar.

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 16 hours.

  • Workup: After cooling to room temperature and carefully releasing the pressure, the reaction mixture is filtered over a pad of Celite, washing with methanol. The filtrate is concentrated under reduced pressure.

  • Protection and Purification: The resulting crude piperidine hydrochloride is dissolved in a suitable solvent (e.g., a mixture of THF and water) and cooled to 0 °C. A base (e.g., NaHCO₃) is added, followed by benzyl chloroformate (Cbz-Cl) for protection of the nitrogen. The mixture is stirred, and after completion, the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography to yield the cis-3-fluoropiperidine derivative.[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification start Start: 3-Fluoropyridine reagents Add Pd(OH)2/C, MeOH, aq. HCl start->reagents autoclave Pressurize with H2 (50 bar) reagents->autoclave heat Stir at 80 °C for 16h autoclave->heat filter Filter over Celite heat->filter protect Protect with Cbz-Cl filter->protect purify Column Chromatography protect->purify end End: cis-Product purify->end

Caption: Workflow for cis-selective hydrogenation of fluoropyridines.

diastereoselectivity_factors title Factors Influencing Diastereoselectivity Method Synthetic Method Hydrogenation Hydrogenation of Fluoropyridines Method->Hydrogenation Aminofluorination Asymmetric Aminofluorination Method->Aminofluorination Elec_Fluorination Electrophilic Fluorination of Enamines Method->Elec_Fluorination Cis cis-Diastereomer Hydrogenation->Cis Catalyst Catalyst (Pd, Rh) Hydrogenation->Catalyst Conformation Conformational Effects (Axial F preference) Hydrogenation->Conformation Enantioenriched Enantioenriched Aminofluorination->Enantioenriched Ligand Chiral Ligand (e.g., Quox) Aminofluorination->Ligand Trans trans-Diastereomer Elec_Fluorination->Trans Substrate Substrate (Enamine) Elec_Fluorination->Substrate Outcome Diastereomeric Outcome Cis->Outcome Trans->Outcome Enantioenriched->Outcome Key_Factors Key Control Elements Key_Factors->Catalyst Key_Factors->Ligand Key_Factors->Conformation Key_Factors->Substrate

Caption: Logical relationships in diastereoselective fluorinated piperidine synthesis.

References

Technical Support Center: Synthesis of Multifluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of multifluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this complex area of synthetic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of multifluorinated piperidines in a question-and-answer format.

Q1: My hydrogenation of a fluoropyridine precursor is resulting in significant hydrodefluorination. How can I minimize this side reaction?

A1: Hydrodefluorination is a common challenge when reducing fluoropyridines to the corresponding piperidines.[1][2] This competing pathway leads to the formation of undesired non-fluorinated products. To address this, consider the following strategies:

  • Employ a Brønsted Acid: The addition of a strong Brønsted acid, such as aqueous HCl, in combination with a palladium catalyst like Pd(OH)₂ on carbon, can significantly suppress hydrodefluorination.[1][2] The acid protonates both the substrate and the product, which appears to favor the desired hydrogenation pathway.[2]

  • Catalyst Selection: While various heterogeneous catalysts can be used, the combination of Pd(OH)₂/C with a Brønsted acid has been shown to be particularly effective.[1][2] Other common catalysts may show lower activity or a higher propensity for hydrodefluorination.[2]

  • Dearomatization-Hydrogenation (DAH) Process: An alternative one-pot strategy involves an initial dearomatization of the fluoropyridine using a borane reagent, followed by hydrogenation of the resulting diene mixture.[3][4] This two-step, single-vessel process can provide high diastereoselectivity for all-cis-(multi)fluorinated piperidines and avoids issues of catalyst deactivation by the Lewis-basic heterocycle.[3][4]

Q2: I am struggling to achieve high diastereoselectivity in the synthesis of my multifluorinated piperidine. What methods can I use to improve stereocontrol?

A2: Achieving high diastereoselectivity is a significant hurdle, especially for multifluorinated piperidines which often require multi-step syntheses with pre-defined stereochemistry.[3] Here are some recommended approaches:

  • Dearomatization-Hydrogenation (DAH) Process: This method is highly effective for the synthesis of all-cis-(multi)fluorinated piperidines.[3] The one-pot rhodium-catalyzed dearomatization followed by hydrogenation proceeds with high diastereoselectivity.[3]

  • cis-Selective Hydrogenation: The heterogeneous hydrogenation of fluoropyridines using a palladium catalyst in the presence of a Brønsted acid has been shown to be highly cis-selective.[1][2]

  • Substrate Control: For certain methods, the stereochemistry of the final product is dictated by the pre-functionalized precursor.[3] Careful design and synthesis of the starting material are crucial in these cases.

Q3: The purification of my unprotected fluorinated piperidine is proving difficult due to its volatility. What is the best way to handle and purify these compounds?

A3: The volatility of unprotected fluorinated piperidines presents a significant challenge during isolation and purification.[1][2] A common and effective strategy is to protect the piperidine nitrogen in situ after the reaction is complete.

  • In Situ Protection: Trapping the product with a protecting group, such as a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, can significantly reduce its volatility, making purification by standard methods like column chromatography more straightforward.[1][2] Derivatization to the trifluoroacetamide with trifluoroacetic anhydride has also been used.[4]

Q4: My synthetic route has poor functional group tolerance, limiting the complexity of the molecules I can synthesize. Which synthetic strategies are more robust?

A4: Limited functional group tolerance is a drawback of some synthetic methods. For instance, the use of hydridic reagents like HBpin in certain dearomatization processes precludes the use of polar or protic functional groups such as esters, amides, alcohols, and free amines.[1][2]

  • Heterogeneous Hydrogenation: The palladium-catalyzed heterogeneous hydrogenation of fluoropyridines demonstrates good tolerance for a variety of functional groups, including esters, amides, and even free hydroxy groups.[1] This method's robustness has been highlighted by its tolerance to air and moisture.[1][2]

Q5: I need to synthesize an enantioenriched fluorinated piperidine. What are the current state-of-the-art methods?

A5: The synthesis of enantioenriched fluorinated piperidines is a specialized challenge. Here are a couple of effective strategies:

  • Organocatalytic Aza-Michael Addition: A highly enantioselective aza-Michael addition of a nitrogen nucleophile to a fluorinated α,β-unsaturated acceptor, mediated by an organocatalyst, can be a powerful method for establishing the key C-N bond with high stereoselectivity.[5]

  • Auxiliary-Controlled Hydrogenation: An established strategy involves the use of a chiral auxiliary. For example, an oxazolidine-substituted pyridine can be hydrogenated diastereoselectively. Subsequent in situ cleavage of the auxiliary and reduction of the imine intermediate can yield the enantioenriched piperidine.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for different methods of multifluorinated piperidine synthesis, allowing for easy comparison of yields and diastereoselectivity.

MethodSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
Heterogeneous Hydrogenation3-FluoropyridineCbz-3-fluoropiperidineHigh>95:5[1]
Heterogeneous Hydrogenation2-Fluoro-5-(trifluoromethyl)pyridineCbz-2-fluoro-5-(trifluoromethyl)piperidine75>95:5[1]
Heterogeneous Hydrogenation3,5-DifluoropyridineCbz-3,5-difluoropiperidine30>95:5[1]
Dearomatization-Hydrogenation3-FluoropyridineTFA-3-fluoropiperidine85>20:1[3]
Dearomatization-Hydrogenation3,5-DifluoropyridineTFA-3,5-difluoropiperidine75>20:1[3]
Dearomatization-Hydrogenation2,3,5-TrifluoropyridineTFA-2,3,5-trifluoropiperidine61>20:1[3]
Prins Fluorination CyclisationBut-3-en-1-ol and 4-nitrobenzaldehydesyn-4-Fluoro-2-(4-nitrophenyl)tetrahydropyran6110:1[6]

Experimental Protocols

Key Experiment: Heterogeneous Hydrogenation of 3-Fluoropyridine

This protocol is based on the work of Glorius and coworkers for the cis-selective hydrogenation of fluoropyridines.[1][2]

Materials:

  • 3-Fluoropyridine

  • Pd(OH)₂/C (20 wt%)

  • Methanol (MeOH)

  • Aqueous HCl (concentrated)

  • Hydrogen gas (H₂)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for reactions under pressure (e.g., autoclave)

Procedure:

  • To a suitable pressure vessel, add 3-fluoropyridine (1.0 mmol), Pd(OH)₂/C (10 mol%), and methanol (2.0 mL).

  • Add concentrated aqueous HCl (1.1 mmol).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 bar.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (10 mL) and cool to 0 °C.

  • Add a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Add benzyl chloroformate (1.2 mmol) dropwise and allow the mixture to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Cbz-3-fluoropiperidine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_method1 Heterogeneous Hydrogenation cluster_method2 Dearomatization-Hydrogenation (DAH) cluster_challenges Challenges cluster_solutions Solutions cluster_product Product start Fluoropyridine cat Pd(OH)2/C, H2 start->cat da Dearomatization (e.g., HBpin, Rh catalyst) start->da acid Bronsted Acid (e.g., HCl) hdf Hydrodefluorination cat->hdf causes end Multifluorinated Piperidine cat->end h2 Hydrogenation da->h2 One-pot stereo Poor Stereoselectivity da->stereo addresses h2->end acid_sol Acid Addition hdf->acid_sol solved by dah_sol DAH Process stereo->dah_sol solved by purify Purification Issues protect In situ Protection purify->protect solved by end->purify leads to

Caption: Synthetic strategies for multifluorinated piperidines.

logical_relationship cluster_problem Problem cluster_challenges Associated Challenges cluster_solutions Proposed Solutions cluster_outcomes Outcomes prob Direct Hydrogenation of Fluoropyridines c1 Catalyst Deactivation (Lewis Basic Nitrogen) prob->c1 c2 Hydrodefluorination (Loss of Fluorine) prob->c2 c3 Low Diastereoselectivity prob->c3 s1 Brønsted Acid Addition c1->s1 s2 Dearomatization-Hydrogenation (DAH) c1->s2 c2->s1 c2->s2 c3->s2 o1 Suppressed Hydrodefluorination s1->o1 o2 High cis-Selectivity s1->o2 o3 High Diastereoselectivity (all-cis) s2->o3 o4 Avoids Catalyst Deactivation s2->o4

Caption: Challenges and solutions in fluoropyridine hydrogenation.

References

Technical Support Center: 1-N-Boc-4-fluoropiperidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-N-Boc-4-fluoropiperidine. This guide addresses common issues encountered during two primary synthetic routes: the Boc protection of 4-fluoropiperidine and the fluorination of 1-N-Boc-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent synthetic strategies are:

  • Route A: The direct N-protection of 4-fluoropiperidine using di-tert-butyl dicarbonate (Boc₂O).

  • Route B: The nucleophilic fluorination of 1-N-Boc-4-hydroxypiperidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Q2: I've completed my Boc protection of 4-fluoropiperidine (Route A). How do I remove the excess di-tert-butyl dicarbonate (Boc₂O)?

A2: Excess Boc₂O can be removed through several methods. A common approach is to quench the reaction with a nucleophilic amine, such as imidazole, which reacts with the remaining Boc₂O to form a water-soluble byproduct that can be easily removed during an aqueous workup.[1][2][3][4] Alternatively, vigorous washing with a saturated sodium bicarbonate solution can hydrolyze the excess Boc₂O.[4][5] For non-volatile products, extended exposure to high vacuum can also effectively remove Boc₂O through sublimation.[6]

Q3: What are the primary byproducts I should expect from a Boc protection reaction (Route A)?

A3: Besides unreacted starting materials, the main byproducts are tert-butanol and di-tert-butyl carbonate, which arise from the decomposition of Boc₂O, especially in the presence of moisture.[5][7]

Q4: In my fluorination reaction of 1-N-Boc-4-hydroxypiperidine (Route B), I'm observing a significant amount of an impurity with a double bond. What is this and how can I minimize it?

A4: This is likely an elimination byproduct, 1-N-Boc-1,2,3,6-tetrahydropyridine, formed through the loss of water. This is a common side reaction when using fluorinating agents like DAST and Deoxo-Fluor.[8] To minimize this, it is crucial to maintain anhydrous reaction conditions and to perform the reaction at low temperatures.

Q5: Purification of my fluorinated product (Route B) by column chromatography is proving difficult. Are there alternative methods?

A5: The purification of fluorinated piperidines can be challenging due to their volatility and sometimes similar polarity to byproducts.[9][10] If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For volatile products, distillation under reduced pressure may be an option. Trapping the product as a salt (e.g., hydrochloride) can sometimes facilitate purification by precipitation.

Troubleshooting Guides

Route A: Boc Protection of 4-Fluoropiperidine

Issue 1: Incomplete reaction, with significant starting material (4-fluoropiperidine) remaining.

Possible Cause Troubleshooting Step
Insufficient Boc₂OIncrease the equivalents of Boc₂O to 1.1-1.5 equivalents relative to the 4-fluoropiperidine.
Inadequate baseEnsure at least one equivalent of a suitable base (e.g., triethylamine, sodium bicarbonate) is used to neutralize the acid formed during the reaction.[11]
Low reaction temperature or short reaction timeAllow the reaction to stir at room temperature for a longer period (monitor by TLC or LC-MS). Gentle heating (e.g., to 40°C) can also be employed.[11]

Issue 2: Presence of persistent byproducts after aqueous workup.

Byproduct Identification Removal Strategy
Excess Di-tert-butyl dicarbonate (Boc₂O)Oily residue, characteristic odor.Quench with imidazole followed by dilute acid wash;[1][2][3] vigorous wash with saturated NaHCO₃;[4][5] or remove under high vacuum.[6]
tert-ButanolSweet, camphor-like odor. Miscible with many organic solvents.Remove by rotary evaporation or high vacuum.[5][12] Can also be removed by azeotropic distillation with a suitable solvent.[12][13]
Di-tert-butyl carbonateSolid or oil.Can often be removed by flash column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 4-Fluoropiperidine (Route A)
  • Reaction Setup: To a solution of 4-fluoropiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture with water) at 0°C, add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).[11]

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with a dilute acid (e.g., 0.5M HCl) to remove any remaining amine,[1] followed by saturated aqueous sodium bicarbonate to remove acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for Fluorination of 1-N-Boc-4-hydroxypiperidine (Route B)
  • Reaction Setup: To a solution of 1-N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at -78°C, add the fluorinating agent (e.g., DAST or Deoxo-Fluor, 1.1-1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78°C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent system. Due to the potential volatility of the product, care should be taken during solvent removal.

Visualizations

G cluster_0 Route A: Boc Protection 4-Fluoropiperidine 4-Fluoropiperidine Reaction_A Boc Protection (Base, Solvent) 4-Fluoropiperidine->Reaction_A Boc2O Boc2O Boc2O->Reaction_A Crude_Product_A Crude this compound + Byproducts Reaction_A->Crude_Product_A Purification_A Purification (Workup, Chromatography) Crude_Product_A->Purification_A Final_Product_A Pure this compound Purification_A->Final_Product_A

Caption: Workflow for the synthesis of this compound via Boc protection.

G cluster_1 Route B: Fluorination 1-N-Boc-4-hydroxypiperidine 1-N-Boc-4-hydroxypiperidine Reaction_B Fluorination (Anhydrous Solvent, -78°C) 1-N-Boc-4-hydroxypiperidine->Reaction_B Fluorinating_Agent DAST or Deoxo-Fluor Fluorinating_Agent->Reaction_B Crude_Product_B Crude this compound + Byproducts Reaction_B->Crude_Product_B Purification_B Purification (Workup, Chromatography) Crude_Product_B->Purification_B Final_Product_B Pure this compound Purification_B->Final_Product_B

Caption: Workflow for the synthesis of this compound via fluorination.

References

Technical Support Center: Monitoring 1-N-Boc-4-fluoropiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-N-Boc-4-fluoropiperidine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting

Question: My spots are streaking on the TLC plate. What can I do?

Answer: Streaking on a TLC plate is a common issue that can obscure results. Here are several potential causes and their solutions:

  • Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking. Prepare a more dilute solution of your reaction mixture and spot it carefully on the plate.

  • Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking.

    • For basic compounds like piperidine derivatives, adding a small amount of a base, such as 0.5-1% triethylamine, to your eluent can often resolve the issue.[1]

    • For acidic compounds, adding a small amount of acetic acid to the eluent can improve spot shape.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compounds. Experiment with different solvent systems of varying polarities.

Question: I don't see any spots on my TLC plate after development.

Answer: The absence of spots on a TLC plate can be due to several factors:

  • Non-UV Active Compounds: this compound and similar saturated piperidine derivatives are often not visible under a standard 254 nm UV lamp because they lack a chromophore.[2] Visualization with a chemical stain is necessary.

  • Sample Concentration Too Low: The concentration of your analyte in the spotted solution may be too low for detection. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.

  • Inappropriate Stain: The stain used may not be suitable for detecting your compound. For N-Boc protected amines, potassium permanganate stain is a good general choice. Ninhydrin stain can also be used, as the Boc group can be cleaved under the heating conditions used for visualization, revealing the free amine which then reacts with the ninhydrin.[2]

Question: The Rf values of my starting material and product are too close to distinguish.

Answer: Poor separation of spots on a TLC plate makes it difficult to monitor reaction progress. Consider the following solutions:

  • Change Solvent System: The polarity of your eluent may not be optimal for separating your compounds.

    • If the spots are too high on the plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

    • If the spots are too low on the plate (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

  • Use a Different Solvent System: Sometimes, changing the solvent composition entirely is necessary. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

  • Co-spotting: To confirm if a spot corresponds to your starting material, you can perform a co-spot. Apply a spot of your starting material, a spot of your reaction mixture, and a spot where you apply the reaction mixture directly on top of the starting material. If there is only one spot in the co-spot lane at the same Rf as the starting material, it indicates the presence of unreacted starting material.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question: I am not detecting my compound of interest, this compound.

Answer: Several factors can lead to a lack of signal for your target compound in LC-MS:

  • Incorrect Mass-to-Charge Ratio (m/z): Ensure you are looking for the correct m/z value for the protonated molecule [M+H]⁺. The molecular formula for this compound is C10H18FNO2, with a molecular weight of 203.25 g/mol . Therefore, you should be looking for an m/z of approximately 204.14 in the positive ion mode.

  • Ionization Issues: Electrospray ionization (ESI) is commonly used for this type of compound. Ensure your ESI source parameters are optimized. The basic nitrogen on the piperidine ring should readily protonate in the positive ion mode.

  • Sample Degradation: Although generally stable, the Boc protecting group can be labile under strongly acidic conditions. Ensure your mobile phase is not excessively acidic, which could cause in-source degradation.

  • Sample Preparation: The sample may contain interfering substances that cause ion suppression. Dilute your sample or consider a simple solid-phase extraction (SPE) cleanup step.

Question: I am seeing multiple peaks in my chromatogram. How do I know which one is my product?

Answer: The presence of multiple peaks can be due to impurities, byproducts, or isomers.

  • Mass Analysis: The primary tool for identification is the mass-to-charge ratio. The peak corresponding to the expected m/z of your product is the most likely candidate.

  • Fragmentation Analysis (MS/MS): If you have MS/MS capabilities, you can fragment the parent ion. For N-Boc protected compounds, a characteristic neutral loss of isobutylene (56 Da) is often observed.[3] For this compound ([M+H]⁺ ≈ 204.14), a major fragment ion would be expected at m/z ≈ 148.08.

  • Reaction Monitoring: Inject samples at different time points of your reaction. The peak corresponding to your product should increase in intensity over time, while the starting material peak decreases.

Question: My peak shape is poor (e.g., tailing or fronting).

Answer: Poor peak shape can affect resolution and integration.

  • Column Choice: A C18 column is a common choice for reversed-phase chromatography of such compounds. Ensure your column is in good condition.

  • Mobile Phase Modifier: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve the peak shape of basic compounds like piperidines by ensuring consistent protonation.

  • Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase composition.

Frequently Asked Questions (FAQs)

TLC FAQs

  • What is a good starting solvent system for TLC of this compound? A common starting point for N-Boc protected amines is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A 70:30 mixture of hexanes:ethyl acetate is a reasonable starting point.[1] You can adjust the ratio to achieve an optimal Rf value, which is typically between 0.2 and 0.4 for good separation.

  • How can I visualize this compound on a TLC plate? Since it is not UV-active, a chemical stain is necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.[4] Ninhydrin can also be effective, as the Boc group may be cleaved upon heating, allowing the resulting free amine to react with the ninhydrin to produce a colored spot.[2]

  • What is a typical Rf value for this compound? The Rf value is highly dependent on the exact TLC plate and solvent system used. However, in a 70:30 hexanes:ethyl acetate system, a moderately polar compound like this compound would be expected to have an Rf value in the range of 0.3-0.5. It is always best to run a standard of your starting material on the same plate for accurate comparison.

LC-MS FAQs

  • What is the expected m/z for the protonated molecule of this compound? The molecular formula is C10H18FNO2. The monoisotopic mass is 203.1321 g/mol . In positive ion mode ESI, the expected m/z for the protonated molecule ([M+H]⁺) is approximately 204.1399.

  • What are the common adducts I might see in the mass spectrum? Besides the protonated molecule ([M+H]⁺), you may also observe adducts with sodium ([M+Na]⁺) at m/z ≈ 226.1218 or potassium ([M+K]⁺) at m/z ≈ 242.0958, especially if there are traces of these salts in your sample or mobile phase.

  • What are the characteristic fragmentation patterns for this compound in MS/MS? The most characteristic fragmentation of an N-Boc protected amine is the loss of isobutylene (C4H8, 56.06 Da) from the tert-butyl group.[3] Another common fragmentation is the subsequent loss of carbon dioxide (CO2, 43.99 Da). For this compound, the following transitions would be expected:

    • m/z 204.14 → m/z 148.08 ([M+H - C4H8]⁺)

    • m/z 204.14 → m/z 104.09 ([M+H - C4H8 - CO2]⁺)

Data Presentation

Table 1: TLC Solvent Systems for N-Boc Protected Amines

Solvent System (v/v)Typical ApplicationExpected Rf Range for this compound
Hexanes:Ethyl Acetate (80:20 to 60:40)Good starting point for moderately polar compounds.0.2 - 0.5
Dichloromethane:Methanol (98:2 to 90:10)For more polar compounds or when separation is poor in hexane/EtOAc.Dependent on the specific ratio.
Toluene:AcetoneAn alternative non-halogenated solvent system.Dependent on the specific ratio.

Table 2: Expected LC-MS m/z Values for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C10H19FNO2⁺204.1399
[M+Na]⁺C10H18FNNaO2⁺226.1218
[M+K]⁺C10H18FKO2⁺242.0958
[M+H - C4H8]⁺C6H11FNO2⁺148.0770
[M+H - C5H8O2]⁺C5H11FN⁺104.0875

Experimental Protocols

General Protocol for TLC Monitoring
  • Prepare the TLC Chamber: Add your chosen eluent to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Spot the TLC Plate: Using a capillary tube, spot your starting material, reaction mixture, and a co-spot on the baseline of the TLC plate. Ensure the spots are small and do not touch the eluent when the plate is placed in the chamber.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and cover it. Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. If your compounds are not UV-active, use a chemical stain (e.g., potassium permanganate) to visualize the spots. This is done by dipping the plate into the stain solution and then gently heating it with a heat gun until the spots appear.

  • Analyze the Results: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot to determine the progress of the reaction.

General Protocol for LC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol or acetonitrile). A typical starting concentration is around 1 mg/mL, which can be further diluted.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC-MS.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode to identify the m/z of all ions present. A typical scan range would be m/z 100-500.

    • MS/MS Analysis (optional): If available, perform a product ion scan on the expected m/z of your compound to confirm its identity through fragmentation patterns.

  • Data Analysis: Integrate the peak areas of your starting material and product in the extracted ion chromatograms to monitor the reaction progress.

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Encountered? start->problem streaking Spots are Streaking problem->streaking Yes no_spots No Spots Visible problem->no_spots Yes poor_sep Poor Separation (Rf too close) problem->poor_sep Yes end Successful Analysis problem->end No solution_streaking1 Dilute Sample streaking->solution_streaking1 solution_streaking2 Add Base/Acid to Eluent (e.g., 0.5% Et3N) streaking->solution_streaking2 solution_no_spots1 Use Chemical Stain (e.g., KMnO4, Ninhydrin) no_spots->solution_no_spots1 solution_no_spots2 Concentrate Sample no_spots->solution_no_spots2 solution_poor_sep1 Adjust Eluent Polarity poor_sep->solution_poor_sep1 solution_poor_sep2 Change Solvent System poor_sep->solution_poor_sep2 solution_streaking1->end solution_streaking2->end solution_no_spots1->end solution_no_spots2->end solution_poor_sep1->end solution_poor_sep2->end

Caption: Troubleshooting workflow for common TLC issues.

LCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Dilute Reaction Aliquot lc1 Inject on C18 Column prep1->lc1 lc2 Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc1->lc2 ms1 Positive ESI Mode lc2->ms1 ms2 Full Scan (e.g., m/z 100-500) ms1->ms2 ms3 MS/MS on m/z 204.14 (optional) ms2->ms3 data1 Extract Ion Chromatograms (Starting Material & Product) ms3->data1 data2 Integrate Peak Areas data1->data2 data3 Monitor Reaction Progress data2->data3

Caption: General workflow for LC-MS analysis.

References

Solvent effects on the stereochemical outcome of piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Stereoselective Synthesis of Piperidine Derivatives.

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of stereochemically defined piperidines. The following information is curated to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing low stereoselectivity (diastereomeric ratio or enantiomeric excess) in our piperidine synthesis. What are the most common causes?

A1: Low stereoselectivity can stem from several factors. The primary areas to investigate include the choice of solvent, reaction temperature, the nature of the catalyst and reagents, and the substrate's inherent structural properties. The solvent, in particular, plays a crucial role in the transition state of the reaction, directly influencing the stereochemical outcome.[1]

Q2: How does solvent polarity affect the stereochemical outcome of the reaction?

A2: Solvent polarity can significantly impact the stability of transition states and intermediates, thereby influencing which stereoisomer is preferentially formed. For instance, in the Pictet-Spengler reaction, polar aprotic solvents like acetonitrile can favor the formation of the cis isomer.[2] The effect of solvent is highly reaction-specific, and a screening of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) is often recommended to find the optimal conditions for the desired stereochemical outcome.[1] In some radical cyclizations, the choice between acetonitrile and methanol can even switch the regioselectivity, leading to either a piperidine or a pyrrolidine ring.[3]

Q3: Can temperature changes improve the stereoselectivity of my reaction?

A3: Yes, temperature is a critical parameter. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. It is advisable to conduct reactions at various temperatures to find the optimal balance between selectivity and reaction time.

Q4: My aza-Diels-Alder reaction is giving a poor endo/exo ratio. What can I do?

A4: The endo/exo selectivity in an aza-Diels-Alder reaction is influenced by several factors, including the dienophile's nature, the catalyst, and the solvent. The use of cyclic dienes often leads to higher diastereoselectivities.[4][5] The choice of a Lewis acid or Brønsted acid catalyst can also significantly direct the stereochemical pathway.[5] Solvent choice is also critical; for example, nonpolar solvents like toluene and m-xylene have been shown to favor the endo isomer in certain organocatalytic aza-Diels-Alder reactions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline and tetrahydroisoquinoline cores, which are common in piperidine-containing natural products and pharmaceuticals. Low diastereoselectivity is a frequent challenge.

Potential Causes and Solutions:

  • Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to different diastereomers.[1]

    • Troubleshooting Step: Screen a range of solvents with varying polarities. For example, compare a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., acetonitrile, dichloromethane), and a polar protic solvent (e.g., methanol), if compatible with your reaction conditions. In the synthesis of Cialis™ precursors, acetonitrile and nitromethane were found to give a high cis:trans ratio of 99:1.[2]

  • Acid Catalyst: The nature and concentration of the acid catalyst influence the geometry of the iminium ion intermediate.[1]

    • Troubleshooting Step: Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.

  • Reaction Temperature: Higher temperatures can lead to a decrease in selectivity.

    • Troubleshooting Step: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed solvent Vary Solvent start->solvent temp Optimize Temperature start->temp catalyst Screen Catalysts start->catalyst check_purity Check Reagent Purity start->check_purity analysis Analyze Stereochemical Outcome (NMR, HPLC) solvent->analysis temp->analysis catalyst->analysis check_purity->analysis end Optimized Stereoselectivity analysis->end Improved?

Caption: A logical workflow for troubleshooting low diastereoselectivity in piperidine synthesis.

Issue 2: Poor Enantioselectivity in Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a cornerstone for the synthesis of six-membered nitrogen heterocycles. Achieving high enantioselectivity often requires careful optimization.

Potential Causes and Solutions:

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.

    • Troubleshooting Step: A solvent screen is highly recommended. For instance, in a Brønsted acid-catalyzed aza-Diels-Alder reaction, nonpolar solvents like toluene and m-xylene provided higher yields and enantioselectivity compared to polar counterparts.

  • Catalyst Choice and Loading: The structure of the chiral catalyst is paramount.

    • Troubleshooting Step: Screen different chiral catalysts (e.g., different chiral phosphoric acids, thioureas, or metal-ligand complexes). Also, optimize the catalyst loading, as a higher or lower loading can sometimes impact selectivity.

  • Substrate and Reagent Purity: Impurities can poison the catalyst or lead to non-selective background reactions.

    • Troubleshooting Step: Ensure all starting materials, reagents, and solvents are of high purity and are appropriately dried.

General Experimental Workflow for Piperidine Synthesis

G start Starting Materials (e.g., Amine, Carbonyl) reaction Stereoselective Piperidine Synthesis (e.g., Pictet-Spengler, Aza-Diels-Alder) start->reaction workup Reaction Workup & Quenching reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Stereochemical Analysis (Chiral HPLC, NMR) purification->analysis product Enantioenriched Piperidine Derivative analysis->product

Caption: A general experimental workflow for the stereoselective synthesis of piperidine derivatives.

Quantitative Data on Solvent Effects

The following tables summarize quantitative data on the effect of different solvents on the stereochemical outcome of key piperidine synthesis reactions.

Table 1: Solvent Effects on an Enantioselective Aza-Diels-Alder Reaction

This table shows the effect of solvent on the reaction of cyclohexenone with a benzaldimine catalyzed by a chiral Brønsted acid.

SolventYield (%)endo/exo Ratioee (%) of endo isomer
CH₂Cl₂4592/885
Toluene8293/790
m-Xylene8593/790

Data adapted from a study on direct organocatalytic asymmetric aza-Diels-Alder reactions.

Table 2: Solvent Effects on a Copper-Catalyzed Enantioselective Cyclizative Aminoboration

This table illustrates the influence of the solvent on the synthesis of a chiral 2,3-cis-disubstituted piperidine.[4]

SolventYield (%)ee (%)
THF4589
1,4-Dioxane6189
Toluene5593
Chlorobenzene3595

Data is from a study on the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines.[4]

Table 3: Solvent Effects on the Pictet-Spengler Reaction of D-tryptophan methyl ester hydrochloride with piperonal

This table highlights the solvent-dependent cis:trans diastereoselectivity.[2]

Solventcis:trans Ratio
Acetonitrile99:1
Nitromethane99:1

Data is from a study on the stereoselective Pictet-Spengler reaction.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for a Stereoselective Pictet-Spengler Reaction

This protocol provides a general starting point for optimizing the diastereoselectivity of a Pictet-Spengler reaction.[1]

  • Dissolve the β-arylethylamine (1.0 equiv) in a dry solvent (e.g., dichloromethane, acetonitrile, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C). A temperature screen from -78 °C to room temperature is recommended for optimization.

  • Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture. A screen of different acid catalysts and loadings is advised.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio of the purified product by ¹H NMR or HPLC.

Protocol 2: General Procedure for an Organocatalytic Asymmetric Aza-Diels-Alder Reaction

This protocol is a general procedure for the reaction of an aldimine with an enone catalyzed by a chiral Brønsted acid.

  • To a solution of the aldimine (0.2 mmol) in the chosen solvent (1.5 mL, e.g., toluene) in a sealed vial, add the enone (e.g., cyclohexenone, 10.0 equiv).

  • Add the chiral organocatalyst (e.g., a chiral phosphoric acid, 5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 20 °C) for the required time (e.g., 6 days). Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess of the major product by chiral HPLC analysis.

Protocol 3: General Procedure for a Diastereoselective Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde using sodium triacetoxyborohydride, which can be adapted for piperidine synthesis from a suitable 1,5-dicarbonyl precursor or an amino-aldehyde.[6][7]

  • To a solution of the aldehyde (1 equiv) in a suitable solvent (e.g., ethyl acetate, dichloromethane, or THF) at room temperature, add the amine (1.1 equiv).

  • Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine/enamine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 equiv) portion-wise.

  • Stir the reaction mixture at room temperature for the required time (e.g., 6-24 hours) and monitor by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired piperidine derivative. Analyze the stereochemical outcome by NMR or chiral HPLC.

Note on Solvent Selection for Reductive Amination: While chlorinated solvents have been traditionally used, greener alternatives like ethyl acetate are often effective, particularly with borane-based reducing agents.[8] Alcohols can also be used, but caution is advised when using H₂ and a metal catalyst, as the alcohol can be oxidized to a carbonyl compound, leading to byproducts.[8]

References

Technical Support Center: Optimizing Nucleophilic Substitution on Fluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of nucleophilic substitution reactions involving fluoropiperidines. The presence of a fluorine atom on the piperidine ring introduces unique electronic and conformational effects that can significantly influence reaction outcomes. This guide will help you optimize your reaction conditions for successful N-arylation, N-alkylation, and O-alkylation of fluoropiperidines.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the piperidine ring affect its nucleophilicity?

A1: The fluorine atom is strongly electron-withdrawing, which generally decreases the electron density on the piperidine nitrogen, thereby reducing its nucleophilicity compared to its non-fluorinated counterpart. This effect is more pronounced when the fluorine is in the 2-position due to proximity to the nitrogen. The impact is less significant for 3- and 4-fluoropiperidines. However, the modulation of the nitrogen's basicity (pKa) by a fluorine substituent can be complex and is often exploited in drug design to fine-tune pharmacokinetic properties.[1]

Q2: What are the most common challenges encountered during N-arylation of fluoropiperidines?

A2: The primary challenges include the lower nucleophilicity of the fluoropiperidine, the potential for catalyst inhibition, and the occurrence of side reactions. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, aryl chlorides can be particularly challenging substrates due to the difficulty of the oxidative addition step.[2] For copper-catalyzed Ullmann couplings, harsh reaction conditions are often required, which can be incompatible with sensitive functional groups.

Q3: Can the fluorine atom participate in side reactions?

A3: Under strongly basic conditions, there is a risk of elimination reactions, particularly if there is a proton on a carbon adjacent to the fluorine-bearing carbon. This can lead to the formation of undesired unsaturated byproducts. The choice of a non-nucleophilic, sterically hindered base can help minimize this side reaction.[3][4]

Q4: Are protecting groups necessary for nucleophilic substitution on fluoropiperidines?

A4: If the fluoropiperidine contains other reactive functional groups (e.g., a primary amine or a hydroxyl group), protection of these groups is essential to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-Butoxycarbonyl) and Cbz (Benzyloxycarbonyl), which can be removed under acidic or hydrogenolysis conditions, respectively.

Q5: How does the stereochemistry of the fluoropiperidine affect the reaction outcome?

A5: For chiral fluoropiperidines, the stereochemical outcome of the substitution reaction is a critical consideration. In SN2 reactions, an inversion of stereochemistry at the reaction center is expected.[5][6][7] The conformational preference of the fluoropiperidine ring, which can be influenced by the fluorine substituent, can also play a role in the accessibility of the nitrogen's lone pair for nucleophilic attack.[8][9][10]

Troubleshooting Guides

Guide 1: Low Yield in N-Arylation of Fluoropiperidines (Buchwald-Hartwig Amination)

Problem: You are experiencing low yields in the palladium-catalyzed N-arylation of a fluoropiperidine with an aryl halide.

G Start Low Yield in N-Arylation CheckCatalyst Issue: Catalyst System Start->CheckCatalyst CheckBase Issue: Base Start->CheckBase CheckSolvent Issue: Solvent Start->CheckSolvent CheckSubstrate Issue: Substrate Reactivity Start->CheckSubstrate Sol_Catalyst1 Solution: Use a more electron-rich and bulky phosphine ligand (e.g., RuPhos, XPhos). CheckCatalyst->Sol_Catalyst1 Sol_Catalyst2 Solution: Use a pre-catalyst for easier activation. CheckCatalyst->Sol_Catalyst2 Sol_Base1 Solution: Switch to a stronger base (e.g., NaOtBu, LHMDS). CheckBase->Sol_Base1 Sol_Base2 Solution: If substrate is base-sensitive, use a weaker inorganic base (e.g., K3PO4, Cs2CO3). CheckBase->Sol_Base2 Sol_Solvent1 Solution: Ensure the solvent is anhydrous and degassed. Toluene or dioxane are common choices. CheckSolvent->Sol_Solvent1 Sol_Solvent2 Solution: Avoid chlorinated solvents, acetonitrile, and pyridine. CheckSolvent->Sol_Solvent2 Sol_Substrate1 Solution: If using an aryl chloride, consider switching to the corresponding bromide or iodide. CheckSubstrate->Sol_Substrate1 Sol_Substrate2 Solution: Increase reaction temperature. CheckSubstrate->Sol_Substrate2

Guide 2: Competing Elimination Reaction

Problem: You are observing the formation of an elimination byproduct in your reaction.

G Start Elimination Byproduct Observed CheckBase Issue: Base Strength/Type Start->CheckBase CheckTemp Issue: Reaction Temperature Start->CheckTemp Sol_Base1 Solution: Use a more sterically hindered, non-nucleophilic base (e.g., K3PO4 instead of NaOtBu). CheckBase->Sol_Base1 Sol_Base2 Solution: Use a weaker base if the desired reaction allows. CheckBase->Sol_Base2 Sol_Temp1 Solution: Lower the reaction temperature. CheckTemp->Sol_Temp1

Data Presentation: Comparison of Reaction Conditions

The following tables provide an overview of typical reaction conditions for N-arylation of fluoropiperidines. Note that optimal conditions are substrate-dependent and may require further screening.

Table 1: Buchwald-Hartwig Amination of 4-Fluoropiperidine with 4-Chlorotoluene

ParameterCondition ACondition BCondition C
Pd Pre-catalyst Pd₂(dba)₃G3-XPhosG4-RuPhos
Ligand XPhos--
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent Toluene1,4-Dioxane2-MeTHF
Temperature (°C) 100110100
Typical Yield Good to ExcellentModerate to GoodGood to Excellent
Notes Strong base, may not be suitable for base-sensitive substrates.Weaker base, good for sensitive substrates.Weaker base, often gives good results.

Table 2: Ullmann Condensation of 3-Fluoropiperidine with 4-Iodoanisole

ParameterCondition ACondition B
Copper Source CuICu Powder (activated)
Ligand L-proline1,10-Phenanthroline
Base K₂CO₃K₃PO₄
Solvent DMFDMSO
Temperature (°C) 110-130120-140
Typical Yield Moderate to GoodModerate to Good
Notes Milder conditions for Ullmann.Higher temperatures may be required.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Fluoropiperidine
  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and a stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equiv) and the fluoropiperidine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann N-Arylation of a Fluoropiperidine
  • Preparation: To a sealable reaction vessel, add CuI (10 mol%), a ligand (e.g., L-proline, 20 mol%), the base (e.g., K₂CO₃, 2.0 equiv), the aryl halide (1.0 equiv), and the fluoropiperidine (1.2 equiv).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction: Seal the vessel and heat the reaction mixture to a high temperature (typically 110-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for O-Alkylation of a Phenol with a Fluoropiperidine Derivative

This protocol assumes the use of a fluoropiperidine with a suitable leaving group (e.g., mesylate or tosylate) for the O-alkylation of a phenol.

  • Preparation: To a round-bottom flask, add the phenol (1.0 equiv) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equiv) in a polar aprotic solvent like DMF or acetonitrile.

  • Reagent Addition: Add the fluoropiperidine derivative with the leaving group (1.1 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the organic layer with aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

Comparative Analysis of 1-N-Boc-4-fluoropiperidine and its Analogs via ¹H and ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the NMR spectroscopic analysis of 1-N-Boc-4-fluoropiperidine, with a comparative look at its di-fluorinated and hydroxylated analogs. This guide provides detailed experimental protocols, tabulated spectral data, and a visual workflow for clarity.

In the landscape of modern drug discovery and development, fluorinated piperidine scaffolds are of paramount importance. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the structural characteristics of these building blocks is crucial for their effective utilization in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as a powerful and indispensable tool for the unambiguous characterization of these fluorinated compounds.

This guide presents a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. For a broader perspective, a comparative analysis is made with two structurally related and synthetically relevant analogs: 1-N-Boc-4,4-difluoropiperidine and 1-N-Boc-4-hydroxypiperidine. The inclusion of the di-fluorinated and hydroxylated analogs provides valuable insights into the effects of substituent electronegativity and substitution patterns on the NMR spectral parameters.

Quantitative NMR Data Summary

The following table summarizes the key ¹H and ¹⁹F NMR spectral data for this compound and its selected analogs. The data is presented to facilitate a clear and direct comparison of their spectral features.

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ¹H~3.70br m-H-2e, H-6e
~3.10br t-H-2a, H-6a
~4.60dtt¹JHF ≈ 48, J ≈ 4, 8H-4
~1.95m-H-3e, H-5e
~1.75m-H-3a, H-5a
1.45s--C(CH₃)₃
¹⁹F~-175m-F-4
1-N-Boc-4,4-difluoropiperidine ¹H3.65tJ = 5.6H-2, H-6
2.05ttJ = 13.6, 5.6H-3, H-5
1.46s--C(CH₃)₃
¹⁹F-98.0tJ = 16.2F-4
1-N-Boc-4-hydroxypiperidine ¹H~3.90m-H-2e, H-6e
~3.10m-H-2a, H-6a
~3.80m-H-4
~1.85m-H-3e, H-5e
~1.40m-H-3a, H-5a
1.46s--C(CH₃)₃
~1.60br s--OH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used. The data for this compound is estimated based on typical values for similar structures and requires experimental verification for precise values.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹⁹F NMR spectra is essential for accurate structural elucidation and comparison.

Instrumentation:

  • NMR Spectrometer: A 400 MHz (or higher field) spectrometer equipped with a broadband probe.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice, though other deuterated solvents can be used depending on the solubility of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene, or an internal standard if compatible, can be used.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the piperidine derivative.

  • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • Temperature: 298 K.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A wide spectral width is recommended initially (e.g., -50 to -250 ppm) to locate the fluorine signal, which can then be optimized.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

  • Proton Decoupling: Broadband proton decoupling is typically applied to simplify the spectrum and improve sensitivity.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (for ¹H) or the known chemical shift of the reference standard (for ¹⁹F).

  • Integrate the signals to determine the relative number of nuclei.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the NMR analysis of fluorinated piperidine derivatives, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer H1_Acq Acquire ¹H NMR Spectrum Spectrometer->H1_Acq F19_Acq Acquire ¹⁹F NMR Spectrum Spectrometer->F19_Acq FT Fourier Transform H1_Acq->FT F19_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration Analysis Analyze Chemical Shifts, Coupling Constants, and Multiplicities Integration->Analysis Structure Structure Elucidation & Comparison Analysis->Structure

NMR Analysis Workflow

Concluding Remarks

The detailed ¹H and ¹⁹F NMR data and the standardized experimental protocol provided in this guide serve as a valuable resource for researchers working with this compound and its analogs. The comparative data highlights the predictable and informative nature of NMR spectroscopy in characterizing fluorinated organic molecules. A thorough understanding of these spectral features is fundamental for quality control, reaction monitoring, and the rational design of new chemical entities in drug discovery.

Comparative Guide to the Structural Confirmation of 1-N-Boc-4-fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. 1-N-Boc-4-fluoropiperidine derivatives are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active molecules. Their precise structural characterization is paramount to ensure the integrity of subsequent synthetic steps and the desired pharmacological profile of the final compounds.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present supporting experimental data for a representative derivative, tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate, and other closely related analogues, alongside detailed experimental protocols.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the data obtained from each analytical technique, the following tables summarize key experimental results for tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate and analogous compounds.

Table 1: NMR Spectroscopic Data of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate *

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H6.91-6.84m2HAr-H
6.56-6.51m2HAr-H
4.12-3.97m2HPiperidine-H (axial, adjacent to N)
3.36-3.32m2HPiperidine-H (equatorial, adjacent to N)
2.95-2.87m1HPiperidine-H (at C4)
2.06-1.98m2HPiperidine-H (axial, adjacent to C4)
1.47s9HBoc (-C(CH₃ )₃)
1.36-1.24m2HPiperidine-H (equatorial, adjacent to C4)
¹³CData not available in search results
¹⁹FData not available in search results

Note: ¹³C and ¹⁹F NMR data for this specific derivative were not available in the searched literature. The ¹H NMR data was obtained from a synthesis protocol description.[1]

Table 2: Mass Spectrometry Data for tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate *

Ionization ModeKey Fragment Ions (m/z)Interpretation
GC-MS (EI)Specific spectrum not available. A searchable GC-MS spectral database is available from Cayman Chemical which may contain this data.[2][3]General fragmentation of N-Boc piperidines involves loss of the Boc group (C₅H₉O₂) and subsequent fragmentation of the piperidine ring.

Table 3: Comparative X-ray Crystallographic Data of Related Piperidine Derivatives

Compoundtert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylatetert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
FormulaC₁₆H₂₂Cl₂N₂O₂[4]C₂₀H₂₇FN₂O₂[1]
Crystal SystemOrthorhombic[4]Monoclinic
Space GroupPbca[4]P2₁/n[1]
a (Å)9.7825 (6)[4]10.1363 (3)
b (Å)10.6075 (6)[4]15.1139 (5)
c (Å)16.8215 (10)[4]13.1559 (4)
α (°)90[4]90
β (°)90[4]99.197 (1)
γ (°)90[4]90
V (ų)1745.53 (18)[4]1988.52 (11)
Z4[4]4

Note: Specific crystallographic data for a this compound derivative was not found. The data presented is for analogous structures to illustrate typical parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and environment of atoms. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so spectra can often be obtained quickly. Proton decoupling can be used to simplify the spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). For fluorinated compounds, H-F and C-F correlation experiments can also be highly valuable.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are typically referenced to the residual solvent peak for ¹H and ¹³C spectra, and to an external standard like CFCl₃ for ¹⁹F spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Protocol for GC-MS (Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program might start at 100°C, ramp up to 280°C, and hold for several minutes to ensure elution of the compound.

  • Mass Spectrometry (MS) Analysis: The eluting compound from the GC column enters the mass spectrometer and is ionized by electron impact (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable enough) and a series of fragment ion peaks. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Protocol:

  • Crystallization: The most critical and often challenging step is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound derivatives.

G Workflow for Synthesis and Structural Elucidation cluster_analysis Structural Confirmation start Starting Materials (e.g., N-Boc-4-piperidone, Fluorinating Agent) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification product Purified this compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) product->nmr Primary Confirmation ms Mass Spectrometry (e.g., GC-MS) product->ms Molecular Weight & Fragmentation xray X-ray Crystallography (if crystalline) product->xray Definitive 3D Structure structure_confirmed Confirmed Structure nmr->structure_confirmed ms->structure_confirmed xray->structure_confirmed

Caption: Synthesis and structural analysis workflow.

G Decision Pathway for Structural Analysis sample Purified Product is_crystalline Is the sample crystalline? sample->is_crystalline nmr_ms NMR & Mass Spectrometry is_crystalline->nmr_ms No xray X-ray Crystallography is_crystalline->xray Yes structure_elucidation Combine Data for Structure Elucidation nmr_ms->structure_elucidation xray->structure_elucidation final_structure Final Confirmed Structure structure_elucidation->final_structure

Caption: Analytical technique selection pathway.

References

Assessing the Purity of 1-N-Boc-4-fluoropiperidine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key synthetic intermediates like 1-N-Boc-4-fluoropiperidine is critical for the integrity of downstream applications. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary method for purity assessment, alongside alternative techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

LC-MS Method: The Gold Standard for Purity and Impurity Profiling

LC-MS has become an indispensable tool in pharmaceutical development, offering high sensitivity and selectivity for the analysis of synthetic intermediates.[1][2] This technique combines the separation capabilities of liquid chromatography with the mass detection power of mass spectrometry, enabling accurate identification and quantification of the main compound and its potential impurities.[1]

A robust LC-MS/MS method, adaptable for this compound, provides excellent sensitivity and selectivity.[3] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high specificity by monitoring characteristic precursor-to-product ion transitions, ensuring reliable quantification even at low levels.[3]

Potential Impurities

Based on common synthetic routes for similar compounds, potential impurities in this compound may include:

  • Starting materials: Unreacted precursors such as tert-butyl 4-oxopiperidone and fluorinating agents.

  • Byproducts: Compounds formed during the reaction, such as species where the fluorine has been substituted or eliminated (des-fluoro impurities).[4]

  • Degradation products: Resulting from the breakdown of the final compound.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis stock Stock Solution (1 mg/mL) in Methanol working Working Standards (Serial Dilution) stock->working sample Test Sample Dilution injection Inject into LC System sample->injection column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) injection->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi Electrospray Ionization (ESI) (Positive Mode) gradient->esi ms1 MS1: Precursor Ion Scan esi->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS2: Product Ion Scan (MRM) fragmentation->ms2 integration Peak Integration ms2->integration calibration Calibration Curve Generation integration->calibration quantification Purity Calculation & Impurity Quantification calibration->quantification

Caption: Experimental workflow for LC-MS analysis of this compound.

Comparison of Analytical Methods

While LC-MS is a powerful tool, other techniques can also be employed for purity assessment. The choice of method often depends on the specific analytical requirements, such as the need for high sensitivity, the availability of instrumentation, and the desired throughput.[1]

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity. Capable of analyzing complex matrices.[1] Provides structural information for impurity identification.Higher equipment cost. Requires expertise for method development.
HPLC-UV Chromatographic separation followed by detection using UV-Vis absorbance.Robust and widely available. Lower operational cost. Suitable for compounds with a chromophore.[5]Lower sensitivity compared to MS. May not detect impurities that lack a chromophore.[1] Co-eluting impurities can be difficult to resolve.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and thermally stable compounds. High-resolution separation.May require derivatization for non-volatile compounds like this compound.[5] Potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information.[1] Quantitative (qNMR) capabilities.[1] Non-destructive.Lower sensitivity compared to MS.[1] More complex data analysis.[1] Higher instrumentation cost.

Detailed Experimental Protocols

LC-MS/MS Method

This protocol is a representative example and may require optimization for specific instrumentation and applications.[1]

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the this compound reference standard in methanol.[3]

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.[3]

  • Sample Dilution: Dilute test samples with the 50:50 methanol/water mixture to fall within the calibration curve range.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient to ensure separation of the main peak from potential impurities (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: The specific transition for this compound would need to be determined by infusion and fragmentation analysis. A characteristic fragmentation is the loss of isobutylene (-56 Da) from the Boc protecting group.[3]

  • Source Parameters: Optimized for the specific instrument used.

HPLC-UV Method

This method is suitable for routine purity checks where high sensitivity is not a primary requirement.

Sample Preparation:

  • Prepare stock, working standards, and sample solutions in a suitable diluent such as a methanol/water mixture.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of an appropriate buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely in the low UV range as the fluoropiperidine moiety itself is not a strong chromophore).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Conclusion

For a comprehensive and sensitive assessment of this compound purity, LC-MS/MS is the superior method. Its ability to separate, identify, and quantify both the main component and trace-level impurities with high selectivity makes it invaluable for quality control in drug development.[1] While HPLC-UV offers a simpler and more cost-effective alternative for routine analysis, it may not provide the same level of detail and sensitivity. The choice of analytical method should be guided by the specific requirements of the analysis, including the stage of development, regulatory expectations, and the need for detailed impurity profiling.

References

A Comparative Analysis of 1-N-Boc-4-fluoropiperidine and its Non-fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and metabolic properties of 1-N-Boc-4-fluoropiperidine and 1-N-Boc-piperidine reveals key differences that are crucial for their application as building blocks in modern medicinal chemistry. The strategic introduction of a fluorine atom significantly influences lipophilicity and metabolic stability, offering drug development professionals a valuable tool for fine-tuning the pharmacokinetic profiles of new chemical entities.

The piperidine scaffold is a ubiquitous and highly valued structural motif in pharmaceuticals, present in numerous approved drugs.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable and versatile handle for synthetic manipulations, making N-Boc-piperidine derivatives essential intermediates in drug synthesis.[2][3][4] This guide provides a comparative analysis of this compound and its non-fluorinated counterpart, 1-N-Boc-piperidine, with a focus on their physicochemical properties and metabolic stability, supported by established experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

PropertyThis compound1-N-Boc-piperidineReference(s)
Molecular Formula C10H18FNO2C10H19NO2[5][6][7]
Molecular Weight 203.25 g/mol 185.26 g/mol [5][6][7]
CAS Number 401548-03-475844-69-8[5][6]
Predicted LogP HigherLower[8]
Metabolic Stability Potentially EnhancedBaseline[8][9]

Note: Predicted LogP and metabolic stability are qualitative assessments based on the known effects of fluorination on similar molecules. Specific experimental values for these exact compounds were not found in the reviewed literature.

The Impact of Fluorination on Lipophilicity and Metabolic Stability

Lipophilicity (LogP): The partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution is a well-established strategy to modulate lipophilicity. Generally, the replacement of a hydrogen atom with a fluorine atom increases a molecule's LogP value, making it more lipophilic.[8] This is attributed to the high electronegativity and non-polarizable nature of the fluorine atom. Therefore, it is predicted that this compound will have a higher LogP than 1-N-Boc-piperidine.

Metabolic Stability: The introduction of fluorine can significantly enhance a compound's metabolic stability. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[9] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This often leads to a longer in vivo half-life and improved bioavailability of the drug candidate.[9] Consequently, this compound is expected to exhibit greater metabolic stability compared to its non-fluorinated analog.

Experimental Protocols

To empirically determine the lipophilicity and metabolic stability of these compounds, the following standard experimental protocols are widely employed in the pharmaceutical industry.

LogP Determination by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP).[10][11][12]

Objective: To measure the LogP of the test compound.

Materials:

  • Test compound (this compound or 1-N-Boc-piperidine)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Mutually saturate n-octanol and the aqueous phase by shaking them together for 24 hours, followed by separation.

  • Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate. Centrifugation can be used to ensure a clean separation.

  • Concentration Analysis: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol and Water prep2 Prepare Stock Solution in n-Octanol prep1->prep2 exp1 Mix Stock Solution with Aqueous Phase prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Separate Phases (Centrifuge) exp2->exp3 ana1 Analyze Concentration in each Phase (HPLC) exp3->ana1 ana2 Calculate LogP ana1->ana2

Shake-Flask Method for LogP Determination.
In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[13][14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor)

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile (for reaction termination)

  • Incubator or water bath (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Incubation Preparation: Prepare a mixture of the test compound and liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis inc1 Mix Compound with Liver Microsomes inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate with NADPH inc2->inc3 samp1 Take Aliquots at Time Points (0-60 min) inc3->samp1 samp2 Quench with Acetonitrile samp1->samp2 ana1 Centrifuge and Analyze Supernatant (LC-MS/MS) samp2->ana1 ana2 Calculate t½ and CLint ana1->ana2

Workflow for In Vitro Microsomal Stability Assay.

Discussion and Conclusion

The choice between this compound and 1-N-Boc-piperidine as a building block in drug discovery will depend on the specific therapeutic target and the desired pharmacokinetic profile of the final compound.

The introduction of fluorine in this compound offers a strategic advantage for enhancing metabolic stability, a critical factor in improving a drug's half-life and oral bioavailability.[9] This can lead to a more robust drug candidate with a more convenient dosing regimen. However, the accompanying increase in lipophilicity must be carefully managed. While a higher LogP can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target effects.

Conversely, the non-fluorinated analog, 1-N-Boc-piperidine, provides a less lipophilic starting point. While it may be more susceptible to metabolic degradation, this can sometimes be advantageous if rapid clearance is desired or if the metabolic products are part of the therapeutic strategy.

References

The Double-Edged Sword: How Fluorine Substitution Modulates Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of fluorine's impact on ligand-receptor interactions, providing researchers and drug development professionals with comparative data and detailed experimental insights.

In the intricate dance of drug discovery, the strategic modification of lead compounds is paramount to enhancing their efficacy and pharmacokinetic profiles. Among the various chemical alterations employed, the substitution of hydrogen with fluorine has emerged as a powerful and widely utilized strategy. This guide delves into the nuanced effects of fluorine substitution on receptor binding affinity, offering a comparative analysis supported by experimental data. By understanding the underlying principles and observing specific case studies, researchers can better leverage this unique halogen to fine-tune ligand-receptor interactions.

Fluorine's influence on binding affinity is multifaceted, stemming from its distinct physicochemical properties. Its high electronegativity can alter the electronic distribution within a molecule, potentially leading to more favorable electrostatic interactions with the receptor's binding pocket. Furthermore, the substitution of a hydrogen atom with a similarly sized fluorine atom introduces minimal steric hindrance, allowing for its incorporation into a wide array of molecular scaffolds. However, the impact of fluorination is not universally positive and is highly dependent on the specific molecular context and the topology of the receptor's active site.

Comparative Analysis of Binding Affinity: Fluorinated vs. Non-Fluorinated Ligands

The following table summarizes quantitative data from various studies, highlighting the impact of fluorine substitution on the binding affinity of ligands for their respective receptors.

Target ReceptorLigand PairModificationBinding Affinity (Ki/IC50/Kd)Fold ChangeReference
Bruton's Tyrosine Kinase (BTK) Ibrutinib AnaloguesIntroduction of a 4-fluorophenoxy substituentIbrutinib (fluorinated): IC50 = 0.5 nMEnhanced binding and improved pharmacokinetics[1]
Cannabinoid Receptor 1 (CB1) Δ⁸-THC AnaloguesFluorine at C-1 positionNon-fluorinated (Δ⁹-THC): High affinityFluorinated (Alkane analog 6): 38-fold less affinityDetrimental to binding
A6 T-Cell Receptor (TCR) Tax Peptide Analogues3,4-difluoro-phenylalanine substitution for tyrosineNative Peptide: KD = 2.1 μMFluorinated Peptide: KD = 0.46 μM~5-fold enhancement
DNA Gyrase Quinolone AnaloguesFluorine at C-6 position of the quinolone scaffoldEnoxacin (fluorinated) vs. Naphthyridine (non-fluorinated)15-fold greater gyrase activity
Serotonin Transporter (SERT) 6-nitroquipazine analogues3-(3-Fluoropropyl) substitutionFPNQ (fluorinated): Ki = 0.32 nMPotent in vitro activity

In-Depth Case Studies

Case Study 1: Ibrutinib - A Bruton's Tyrosine Kinase (BTK) Inhibitor

The development of Ibrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), exemplifies the successful application of fluorine substitution. The inclusion of a 4-fluorophenoxy substituent was a critical design element that enhanced the compound's binding affinity and improved its pharmacokinetic properties.[1] Structural studies have shown that the fluorine atom stabilizes the interaction within the hydrophobic pocket of BTK, contributing to its high potency (IC50 = 0.5 nM).[1]

Case Study 2: Cannabinoid Receptor Ligands - A Cautionary Tale

In contrast to the positive outcome observed with Ibrutinib, the fluorination of classical cannabinoids has demonstrated a detrimental effect on their binding affinity for the CB1 receptor. A study on Δ⁸-THC analogues revealed that the substitution of a fluorine atom at the C-1 position significantly reduced binding affinity. For instance, an alkane analogue with a C-1 fluorine substitution exhibited a 38-fold decrease in CB1 binding affinity compared to Δ⁹-THC. This highlights that the strategic placement of fluorine is crucial, and its effects are not universally beneficial.

Case Study 3: T-Cell Receptor Ligands - Enhancing a Weak Interaction

The interaction between T-cell receptors (TCRs) and their peptide-MHC ligands is often characterized by weak affinity. A study exploring the impact of fluorine substitution on an antigenic peptide (Tax peptide) demonstrated a significant enhancement in binding to the A6 TCR. By replacing a tyrosine residue with 3,4-difluoro-phenylalanine, the binding affinity was increased approximately 5-fold (KD decreased from 2.1 μM to 0.46 μM). This finding underscores the potential of fluorine to modulate and strengthen even transient biological interactions.

Experimental Protocols

The determination of binding affinity is a cornerstone of drug discovery research. The data presented in this guide were generated using established in vitro techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This technique is a widely used method to quantify the interaction between a ligand and a receptor.

Objective: To determine the binding affinity (Ki, Kd) of a test compound for a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-labeled compound).

  • Non-labeled "cold" ligand (the test compound).

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts and additives).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. A control group with only the radiolabeled ligand (total binding) and another with the radiolabeled ligand and a high concentration of a known potent unlabeled ligand (non-specific binding) are also included.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay

This is a high-throughput screening assay used to measure changes in cell membrane potential, which can be an indicator of ion channel or GPCR activation.

Objective: To assess the functional activity of a compound by measuring its effect on membrane potential.

Materials:

  • Cells expressing the target ion channel or GPCR.

  • FLIPR Membrane Potential Assay Kit (containing a fluorescent dye sensitive to membrane potential changes).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds.

  • A Fluorometric Imaging Plate Reader (FLIPR) instrument.

Procedure:

  • Cell Plating: Cells are seeded into microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing the membrane potential-sensitive dye. The cells are incubated to allow the dye to enter the cells.

  • Compound Addition: The microplate is placed in the FLIPR instrument. The instrument adds the test compounds to the wells while simultaneously monitoring the fluorescence signal.

  • Signal Detection: Changes in fluorescence intensity, which correlate with changes in membrane potential, are recorded over time.

  • Data Analysis: The data is analyzed to determine the effect of the test compounds on membrane potential, often expressed as a change in fluorescence units or as an EC₅₀/IC₅₀ value.

Visualizing the Impact: Signaling Pathways

To conceptualize the downstream consequences of altered receptor binding, it is essential to understand the signaling pathways involved. The following diagrams, generated using the DOT language, illustrate key signaling cascades.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Binds

Caption: B-Cell Receptor signaling pathway and the inhibitory action of Ibrutinib on BTK.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (Cell Membranes or Purified Protein) Incubation Incubation (Receptor + Radioligand + Test Compound) ReceptorPrep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Fluorinated vs. Non-fluorinated) TestCompound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Navigating Lipophilicity: An Experimental Comparison of Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the lipophilicity of lead compounds is a cornerstone of modern drug design. The piperidine scaffold, a ubiquitous feature in many successful therapeutics, is frequently modified with fluorine to modulate its physicochemical properties, including its lipophilicity (expressed as LogP). This guide provides a comparative analysis of experimentally determined LogP values for a series of fluorinated piperidine analogs and details the methodologies used for these crucial measurements.

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A precisely tuned LogP is often the key to unlocking a compound's therapeutic potential, enabling it to traverse cellular membranes to reach its target while maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream. Fluorination has emerged as a powerful strategy in medicinal chemistry to fine-tune this property, often leading to improved metabolic stability and target affinity.

Comparative Analysis of Experimental LogP Values

CompoundStructureLogPExperimental Method
Unsubstituted Bicyclic Piperidine (Structure not available)1.25Shake-Flask
3-Fluoro-6-azabicyclo[3.1.1]heptane (Structure not available)1.10Shake-Flask
3,3-Difluoro-6-azabicyclo[3.1.1]heptane (Structure not available)0.98Shake-Flask

Note: The LogP values presented are from a study on fluorinated bicyclic piperidine analogs and are used here as a representative example of the impact of fluorination. A direct comparative experimental dataset for a simple series of mono- and difluoropiperidines is not currently available in the literature.

The data, although limited to a specific bicyclic system, suggests that the introduction of fluorine atoms tends to decrease the lipophilicity of the piperidine scaffold. This is a somewhat counterintuitive finding, as fluorine is a highly electronegative atom that can increase the overall polarity of a molecule. The observed decrease in LogP may be attributed to complex intramolecular interactions and the influence of the fluorine atoms on the surrounding molecular surface and its interaction with water.

Experimental Protocols for LogP Determination

The accurate experimental determination of LogP is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates. Two primary methods are widely employed in the pharmaceutical industry: the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method: The "Gold Standard"

The shake-flask method is the traditional and most widely accepted technique for LogP determination, offering a direct measure of the partition coefficient.

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two phases and allowing them to separate.

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the n-octanol or the aqueous phase. The initial concentration should be determined precisely.

  • Partitioning: Add a known volume of the second phase to the solution containing the test compound in a sealed vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically several hours) to ensure that equilibrium is reached. The vessel is then centrifuged to ensure complete phase separation.

  • Quantification: Carefully separate the two phases and determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a rapid and automated alternative to the shake-flask method, making it well-suited for screening larger numbers of compounds. This method indirectly determines LogP by correlating the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Protocol:

  • System Setup: Utilize an HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV or MS).

  • Mobile Phase: Prepare a series of mobile phases with varying ratios of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a set of standard compounds with known LogP values onto the column under isocratic conditions for each mobile phase composition.

  • Retention Time Measurement: Determine the retention time (t_R) for each standard compound.

  • Capacity Factor Calculation: Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Extrapolation to 100% Aqueous Phase: For each standard, plot log(k') against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 0% organic modifier to obtain the log(k'_w) value.

  • Calibration Curve: Create a calibration curve by plotting the log(k'_w) values of the standards against their known LogP values.

  • Sample Analysis: Inject the fluorinated piperidine analogs onto the column under the same set of mobile phase conditions.

  • LogP Determination: Determine the log(k'_w) values for the test compounds and use the calibration curve to determine their experimental LogP values.

Visualizing the Role of LogP in Drug Discovery

The determination and optimization of LogP is an integral part of the drug discovery pipeline. The following workflow illustrates the iterative process of designing, synthesizing, and testing compounds with the goal of achieving an optimal lipophilicity profile.

G cluster_0 Design & Synthesis cluster_1 In Vitro Testing & Optimization cluster_2 In Vivo Evaluation Lead_Identification Lead Identification Analog_Design Analog Design (Fluorination) Lead_Identification->Analog_Design Optimize Properties Synthesis Synthesis of Analogs Analog_Design->Synthesis LogP_Determination Experimental LogP Determination Synthesis->LogP_Determination ADMET_Screening In Vitro ADMET Screening Synthesis->ADMET_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis LogP_Determination->SAR_Analysis ADMET_Screening->SAR_Analysis SAR_Analysis->Analog_Design Iterative Design Pharmacokinetics Pharmacokinetic Studies SAR_Analysis->Pharmacokinetics Promising Candidates Efficacy_Studies Efficacy Studies Pharmacokinetics->Efficacy_Studies Candidate_Selection Candidate Selection Efficacy_Studies->Candidate_Selection

Caption: Workflow of LogP determination and optimization in drug discovery.

This guide provides a foundational understanding of the experimental determination of LogP for fluorinated piperidine analogs. The presented data and protocols are intended to aid researchers in their efforts to design and develop novel therapeutics with optimized physicochemical properties. As the field of medicinal chemistry continues to evolve, the precise measurement and strategic modulation of lipophilicity will remain a critical factor in the successful translation of a molecule from a laboratory curiosity to a life-saving medicine.

A Comparative Study of Catalysts for Fluoropyridine Hydrogenation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of fluorinated piperidines through the hydrogenation of fluoropyridines is a critical transformation. The resulting saturated heterocycles are valuable building blocks in medicinal chemistry. However, the hydrogenation of the electron-deficient and relatively stable fluoropyridine ring presents unique challenges, including the potential for catalyst poisoning and undesired hydrodefluorination. The choice of catalyst is therefore paramount to achieving high yields and selectivity. This guide provides an objective comparison of common catalysts for fluoropyridine hydrogenation, supported by experimental data, to aid in the selection of the most effective catalytic system for your research needs.

Performance Comparison of Heterogeneous Catalysts

The selection of a catalyst for fluoropyridine hydrogenation requires a balance between reactivity, selectivity, and reaction conditions. Noble metal catalysts are generally the most effective, with palladium and rhodium-based systems often demonstrating superior performance. The following table summarizes the performance of several common heterogeneous catalysts in the hydrogenation of 3-fluoropyridine, providing a direct comparison of their efficacy under acidic conditions, which have been shown to enhance reactivity.[1][2]

CatalystSupportYield of 3-Fluoropiperidine (%)Conversion of 3-Fluoropyridine (%)Key Observations
Pd(OH)₂/CCarbon88>99High yield and conversion, robust against air and moisture.[1][2]
Pd/CCarbon83>99Slightly lower yield compared to Pd(OH)₂/C.[2]
Rh/CCarbon53>99Moderate yield, indicating good activity but potentially lower selectivity.[2]
Pt/CCarbon6>99Low yield of the desired product, suggesting poor selectivity.[2]
PtO₂-High (for 2-fluoropyridine)-Effective for 2-fluoropyridine in glacial acetic acid.[3][4]
Ru/Al₂O₃AluminaTraces<5Very low activity under the tested conditions.[2]

Note: The data for Pd(OH)₂/C, Pd/C, Rh/C, Pt/C, and Ru/Al₂O₃ were obtained under the same reaction conditions for the hydrogenation of 3-fluoropyridine for a direct comparison.[1][2] The data for PtO₂ is for the hydrogenation of 2-fluoropyridine and may not be directly comparable.[3][4]

In-Depth Catalyst Analysis

Palladium-Based Catalysts:

Palladium catalysts, particularly Palladium Hydroxide on Carbon (Pd(OH)₂/C) , have emerged as a highly effective and robust system for the hydrogenation of fluoropyridines.[1][2] The presence of a Brønsted acid, such as hydrochloric acid, is crucial for activating the pyridine ring towards reduction and minimizing side reactions like hydrodefluorination.[1] This catalytic system demonstrates excellent functional group tolerance and is not sensitive to air or moisture, making it a practical choice for laboratory synthesis.[1] Standard Palladium on Carbon (Pd/C) also shows good activity, albeit with slightly lower yields in some cases.[2]

Rhodium-Based Catalysts:

Rhodium catalysts are known for their high activity in arene hydrogenation. Rhodium on Carbon (Rh/C) shows significant conversion of fluoropyridines, although the yield of the desired fluorinated piperidine can be moderate, suggesting that side reactions may occur.[2] The choice of support and reaction conditions can influence the selectivity of rhodium catalysts.

Platinum-Based Catalysts:

Platinum on Carbon (Pt/C) has shown low efficacy for the hydrogenation of 3-fluoropyridine under acidic conditions, with very low yields of the desired product.[2] However, Platinum(IV) Oxide (PtO₂) , also known as Adams' catalyst, has been successfully employed for the hydrogenation of other fluoropyridines, such as 2-fluoropyridine, typically in glacial acetic acid.[3][4] This suggests that the substrate and reaction medium play a significant role in the performance of platinum catalysts.

Ruthenium-Based Catalysts:

Ruthenium catalysts, such as Ruthenium on Alumina (Ru/Al₂O₃) , have demonstrated poor activity for fluoropyridine hydrogenation under the reported acidic conditions.[2] While ruthenium is a potent catalyst for the hydrogenation of many aromatic systems, its application to fluoropyridines may require different reaction conditions or more specialized catalyst formulations.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are methodologies for key catalysts discussed in this guide.

General Procedure for Pd(OH)₂/C Catalyzed Hydrogenation of 3-Fluoropyridine[1]

This protocol has been demonstrated to be robust and scalable.[1]

Materials:

  • 3-Fluoropyridine

  • Palladium hydroxide on carbon (20 wt%)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl, 4 M)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor (e.g., Parr shaker)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol as the solvent, followed by the Pd(OH)₂/C catalyst (5-10 mol%).

  • Acid Addition: Add aqueous HCl (4 M, 1.2 eq).

  • Reaction Execution:

    • Seal the reactor and purge with an inert gas three times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 bar).

    • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 16 hours).

  • Work-up:

    • Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

    • The resulting solution containing the 3-fluoropiperidine hydrochloride can be further purified or used directly for subsequent reactions. For isolation of the free base, the solvent is removed under reduced pressure, and the residue is taken up in a suitable solvent and neutralized with a base.

General Procedure for PtO₂ Catalyzed Hydrogenation of 2-Fluoropyridine[3][4][7]

This method is particularly effective for the hydrogenation of 2-substituted pyridines.

Materials:

  • 2-Fluoropyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add 2-fluoropyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the PtO₂ catalyst (typically 5 mol%).

  • Reaction Execution:

    • Seal the reactor and purge with an inert gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

    • Stir the reaction at room temperature for the required time (e.g., 6 hours).

  • Work-up:

    • After depressurizing and purging the reactor, the reaction mixture is typically diluted with a suitable solvent and filtered to remove the catalyst.

    • The acetic acid is then neutralized, often by washing with a saturated solution of sodium bicarbonate, followed by extraction of the product.

Visualizing the Process and Comparison

To better understand the experimental process and the relationship between different catalytic systems, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation Start Start Add_Substrate Add Fluoropyridine Start->Add_Substrate Add_Solvent Add Solvent (e.g., MeOH, Acetic Acid) Add_Substrate->Add_Solvent Add_Catalyst Add Catalyst (e.g., Pd(OH)2/C, PtO2) Add_Solvent->Add_Catalyst Add_Acid Add Acid (if required) (e.g., HCl) Add_Catalyst->Add_Acid Seal_Purge Seal & Purge Reactor (with Inert Gas) Add_Acid->Seal_Purge Pressurize Pressurize with H2 Seal_Purge->Pressurize Stir Stir at specified Temp & Time Pressurize->Stir Depressurize Depressurize & Purge Stir->Depressurize Filter Filter to remove Catalyst Depressurize->Filter Purify Purification/ Product Isolation Filter->Purify End End Purify->End

Figure 1: General experimental workflow for the catalytic hydrogenation of fluoropyridines.

Catalyst_Comparison center Fluoropyridine Hydrogenation Pd_OH2_C Pd(OH)2/C center->Pd_OH2_C High Yield Robust Pd_C Pd/C center->Pd_C Good Yield Rh_C Rh/C center->Rh_C Moderate Yield PtO2 PtO2 center->PtO2 Substrate Dependent Ru_Al2O3 Ru/Al2O3 center->Ru_Al2O3 Low Activity

Figure 2: Logical relationship of catalyst performance in fluoropyridine hydrogenation.

Conclusion and Future Outlook

The catalytic hydrogenation of fluoropyridines is a nuanced process where the choice of catalyst and reaction conditions significantly impacts the outcome. Current research indicates that palladium-based catalysts, particularly Pd(OH)₂/C in the presence of a Brønsted acid, offer a reliable and high-yielding method for this transformation. While rhodium catalysts show promise, further optimization is needed to improve selectivity. The effectiveness of platinum catalysts appears to be highly dependent on the specific fluoropyridine substrate. Ruthenium-based systems, under the conditions explored thus far, have shown limited applicability.

Future research in this area should focus on developing more selective and active catalysts, particularly those based on more abundant and less expensive metals. A deeper mechanistic understanding of the hydrodefluorination side reaction could lead to the design of catalysts that completely suppress this unwanted pathway. Furthermore, the development of catalytic systems that operate under milder conditions with broader substrate scope will continue to be a key objective for synthetic chemists in both academia and industry.

References

Validating the Stereochemistry of All-cis-Fluorinated Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms, or stereochemistry, within a molecule is paramount. This is particularly true for fluorinated piperidines, a class of compounds of significant interest in medicinal chemistry due to the profound influence of fluorine on their pharmacological properties. The all-cis configuration, where all substituents on the piperidine ring are on the same face, presents a unique validation challenge. This guide provides a comparative overview of the primary analytical techniques used to unequivocally determine the stereochemistry of these molecules, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

The conformational behavior of fluorinated piperidines is a complex interplay of steric effects, dipole moments, and hyperconjugation.[1][2] Validating the all-cis stereochemistry, therefore, requires robust experimental techniques that can provide clear, quantitative data on the spatial orientation of the fluorine atoms and other substituents.

Comparative Analysis of Validation Techniques

The two most powerful and commonly employed methods for the stereochemical validation of all-cis-fluorinated piperidines are NMR spectroscopy and X-ray crystallography. Each technique offers distinct advantages and provides complementary information.

TechniquePrincipleKey Data OutputThroughputSample RequirementsDestructive?
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics in solution.Scalar coupling constants (J-couplings), Nuclear Overhauser Effect (NOE) correlations.HighSoluble compound (mg scale)No
X-ray Crystallography Determines the precise arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.Atomic coordinates, bond lengths, bond angles, and torsion angles.Low to MediumSingle, high-quality crystalNo (crystal is recovered)

In-Depth Analysis: NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the conformation of fluorinated piperidines in solution.[1][3] The key to this analysis lies in the measurement of the three-bond coupling constant between fluorine-19 and adjacent protons (³J(¹⁹F,¹H)).[1][4] The magnitude of this coupling is highly dependent on the dihedral angle between the C-F and C-H bonds, as described by the Karplus relationship. This allows for a clear distinction between axial and equatorial orientations of the fluorine substituent.[5]

Experimental Data: ³J(¹⁹F,¹H) Coupling Constants

The following table summarizes the expected ranges for ³J(¹⁹F,¹H) coupling constants for axial and equatorial fluorine atoms on a piperidine ring, which are indicative of the local stereochemistry.

Fluorine OrientationDihedral Angle (approx.)Expected ³J(¹⁹F,¹H) (Hz)Interpretation
Axial ~180° (anti-periplanar)Large (e.g., 25-40 Hz)Indicates an axial position of the fluorine atom.
Equatorial ~60° (gauche)Small (e.g., 5-15 Hz)Indicates an equatorial position of the fluorine atom.

Note: These are typical ranges and can be influenced by other substituents and the solvent.

In the context of all-cis-fluorinated piperidines, the observation of coupling constants consistent with one particular orientation across all fluorinated centers provides strong evidence for the assigned stereochemistry. For instance, a study on various all-cis-(multi)fluorinated piperidines consistently used the analysis of ³J(¹⁹F,¹H) coupling in NMR experiments to determine the relative orientation of the fluorine atoms.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified all-cis-fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to confirm the identity and purity of the compound.

    • Acquire a ¹⁹F NMR spectrum (often with ¹H decoupling) to identify the chemical shifts of the fluorine nuclei.

    • To measure the ³J(¹⁹F,¹H) coupling constants, acquire a high-resolution, ¹H-coupled ¹⁹F spectrum or, for more complex molecules, a 2D ¹H-¹⁹F heteronuclear correlation experiment (e.g., HETCOR or HSQC) without fluorine decoupling during the evolution period.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Measure the splitting of the proton or fluorine signals to determine the ³J(¹⁹F,¹H) coupling constants in Hertz (Hz).

    • Compare the measured coupling constants to the expected ranges to assign the axial or equatorial orientation of each fluorine atom.

In-Depth Analysis: X-ray Crystallography

While NMR provides invaluable information about the molecule's conformation in solution, single-crystal X-ray crystallography offers an unambiguous, static picture of the stereochemistry in the solid state.[6] This technique is considered the "gold standard" for structural determination as it provides a precise 3D model of the molecule, confirming the cis relationship between substituents and the overall conformation of the piperidine ring. For example, the cis-configuration of several fluorinated piperidine isomers has been unequivocally confirmed through X-ray analysis.[6]

Experimental Data: Crystallographic Parameters

The output of an X-ray diffraction experiment is a set of atomic coordinates that can be used to generate a 3D model of the molecule. Key parameters confirming the all-cis stereochemistry include:

  • Torsion Angles: Analysis of the relevant torsion angles involving the substituents on the piperidine ring will quantitatively confirm their cis relationship.

  • Ring Conformation: The data will reveal the precise chair, boat, or twist-boat conformation of the piperidine ring in the solid state.

  • Bond Lengths and Angles: These parameters confirm the covalent structure of the molecule.

The results of X-ray crystallographic analyses are typically deposited in crystallographic databases (e.g., the Cambridge Crystallographic Data Centre - CCDC) and can be accessed for comparative purposes.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the all-cis-fluorinated piperidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, and angles.

Workflow for Stereochemical Validation

The following diagram illustrates a typical workflow for a comprehensive validation of the stereochemistry of all-cis-fluorinated piperidines, integrating both NMR and X-ray crystallographic methods.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis (Solution State) cluster_xray X-ray Crystallography (Solid State) synthesis Synthesized Compound (all-cis-fluorinated piperidine) nmr_acq Acquire 1H, 19F, and 2D Correlation Spectra synthesis->nmr_acq crystallization Grow Single Crystals synthesis->crystallization nmr_analysis Measure ³J(F,H) Coupling Constants nmr_acq->nmr_analysis nmr_conclusion Determine F orientation (axial vs. equatorial) nmr_analysis->nmr_conclusion final_validation Final Validated Structure nmr_conclusion->final_validation xray_acq Collect Diffraction Data crystallization->xray_acq xray_analysis Solve & Refine Structure xray_acq->xray_analysis xray_conclusion Confirm cis-stereochemistry & absolute configuration xray_analysis->xray_conclusion xray_conclusion->final_validation

Caption: Workflow for stereochemical validation of all-cis-fluorinated piperidines.

Conclusion

Both NMR spectroscopy and X-ray crystallography are indispensable tools for the stereochemical validation of all-cis-fluorinated piperidines. NMR, through the analysis of ³J(¹⁹F,¹H) coupling constants, provides crucial information about the conformational preferences in solution. X-ray crystallography delivers an unambiguous determination of the molecular structure in the solid state, serving as the ultimate confirmation of the all-cis configuration. For drug development and medicinal chemistry applications, employing both techniques provides the most comprehensive and robust validation of the stereochemistry of these important molecules.

References

A Comparative Guide to the X-ray Crystallography of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity, making it a critical tool in drug design. X-ray crystallography provides the definitive solid-state conformation and precise geometric parameters of these molecules, offering invaluable insights for structure-activity relationship (SAR) studies. This guide offers a comparative overview of the X-ray crystallographic data for a series of fluorinated piperidine derivatives, supported by detailed experimental protocols.

Comparative Crystallographic Data of Fluorinated Piperidine Derivatives

The following table summarizes key crystallographic parameters for a selection of fluorinated piperidine derivatives, allowing for a direct comparison of their solid-state structures. The data highlights how the position and number of fluorine substituents, as well as the nature of other substituents on the piperidine ring, influence the overall molecular geometry.

Compound/ReferenceDerivativeSpace GroupUnit Cell ParametersPiperidine Ring ConformationF Atom PositionKey Torsion Angles (°)
Compound 1 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride[1][2]P2₁/n (Monoclinic)a = 10.03 Å, b = 15.63 Å, c = 12.98 Å, β = 108.5°Chair-N/A
Compound 2 N,N-bis(2,4-difluorobenzoyl)piperazine[3]P2₁/c (Monoclinic)a = 7.27 Å, b = 17.27 Å, c = 6.97 Å, β = 115.39°Chair-N/A
Compound 3 4-fluoropiperidine derivative (YMSA-0998)[4][5][6]N/AN/AChairAxialN/A
Compound 4 cis-2-aryl-3,5-difluoropiperidine derivative[7]N/AN/AGaucheN/AN/A

N/A: Data not available in the cited sources.

Experimental Protocols

The determination of the crystal structures summarized above generally follows a standard workflow in small-molecule X-ray crystallography.[8][9][10] Below are detailed methodologies representative of the experiments cited.

Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are typically grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.[11]

  • Slow Evaporation: A saturated solution of the fluorinated piperidine derivative in a suitable solvent (e.g., chloroform, diethyl ether, or a mixture like hexanes/CHCl₃) is prepared in a vial.[1][4][5][6] The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open container inside a larger, sealed vessel containing a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered on top of a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids as they slowly mix.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray data collection.

  • Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[9][10]

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[10] Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[10] An initial model of the molecule is built into the electron density map and then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[10][12]

Visualizing Experimental Workflows and Structural Relationships

The following diagrams illustrate the general workflow of X-ray crystallography and the conformational impact of fluorination on the piperidine ring.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization diffraction X-ray Diffraction crystallization->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation

Caption: General workflow for single-crystal X-ray crystallography.

conformational_influence piperidine Piperidine fluorine Fluorine (F) piperidine->fluorine Substitution axial Axial Conformer fluorine->axial Favors (often) equatorial Equatorial Conformer fluorine->equatorial

Caption: Influence of fluorine on piperidine ring conformation.

References

A Comparative Guide to the Synthetic Routes of 4-Aminofluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The 4-aminofluoropiperidine scaffold, in particular, is a valuable building block in the design of novel therapeutics. This guide provides a comparative analysis of key synthetic routes to 4-aminofluoropiperidines, offering a comprehensive overview of their respective methodologies, performance metrics, and experimental protocols to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of 4-aminofluoropiperidines can be broadly approached through several strategic disconnections. This guide will focus on four distinct and prominent routes:

  • Reductive Amination of a Fluorinated Ketone: A convergent approach starting from a pre-fluorinated piperidinone.

  • Curtius Rearrangement of a Fluorinated Carboxylic Acid: A reliable method for the conversion of a carboxylic acid to an amine with retention of stereochemistry.

  • Schmidt Reaction on a Fluorinated Ketone: A one-pot reaction that offers a potentially shorter route from a ketone to an amide, which can be subsequently hydrolyzed.

  • Multi-step Synthesis of 4-Aminomethyl-4-fluoropiperidine: A route that provides a specific isomer with a methylene spacer between the amine and the fluorinated carbon.

Each of these routes possesses unique advantages and disadvantages in terms of step count, availability of starting materials, reaction conditions, and scalability. The following sections will delve into the specifics of each pathway, presenting quantitative data in a clear, tabular format and providing detailed experimental protocols for key transformations.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to provide a clear comparison of their efficiency and practicality.

Parameter Route 1: Reductive Amination Route 2: Curtius Rearrangement Route 3: Schmidt Reaction Route 4: Synthesis of 4-Aminomethyl-4-fluoropiperidine
Starting Material N-Boc-4-piperidoneN-Boc-piperidine-4-carboxylic acidN-Boc-4-piperidone1-tert-butyl-4-methylenepiperidine
Key Intermediate(s) N-Boc-4-fluoro-4-piperidinoneN-Boc-4-fluoro-4-piperidinecarboxylic acid, Acyl azideN-Boc-4-fluoro-4-piperidinonetert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate
Overall Yield (approx.) ~70-80% (2 steps from ketone)~60-70% (3 steps from carboxylic acid)~50-60% (2 steps from ketone)~68% (3 steps)
Number of Steps 2 (from N-Boc-4-piperidone)3 (from N-Boc-piperidine-4-carboxylic acid)2 (from N-Boc-4-piperidone)3
Key Reagents Selectfluor®, NH4OAc, NaBH3CNSelectfluor®, DPPA, t-BuOHSelectfluor®, NaN3, H2SO4Et3N·3HF, NBS, NaN3, Pd/C, H2
Stereoselectivity Not applicable (achiral product)Retention of configuration if starting material is chiralNot applicable (achiral product)Not applicable (achiral product)
Scalability GoodGoodModerate (use of hydrazoic acid)Good
Safety Considerations Use of electrophilic fluorinating agentUse of azides, potential for explosive intermediatesUse of hydrazoic acid (highly toxic and explosive)Use of azides, hydrogenation

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in each of the described synthetic routes.

Synthetic_Routes start1 N-Boc-4-piperidone int1 N-Boc-4-fluoro- 4-piperidinone start1->int1 Electrophilic Fluorination start2 N-Boc-piperidine- 4-carboxylic acid int2a N-Boc-4-fluoro-4- piperidinecarboxylic acid start2->int2a Electrophilic Fluorination start4 1-tert-butyl-4- methylenepiperidine int4a t-Butyl 4-bromomethyl- 4-fluoropiperidine- 1-carboxylate start4->int4a Bromofluorination prod1 N-Boc-4-amino- 4-fluoropiperidine int1->prod1 Reductive Amination int1->prod1 Schmidt Reaction (via amide) int2b Acyl Azide int2a->int2b Azide Formation int2b->prod1 Curtius Rearrangement int4b t-Butyl 4-azidomethyl- 4-fluoropiperidine- 1-carboxylate int4a->int4b Azide Substitution prod4 t-Butyl 4-aminomethyl- 4-fluoropiperidine- 1-carboxylate int4b->prod4 Reduction

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated piperidines, supported by experimental data and detailed protocols, to inform rational drug design.

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen

Navigating Conformational Preferences: A Comparative Guide to Axial and Equatorial Fluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational biases of substituted piperidine rings is crucial for rational drug design. The introduction of fluorine, a common bioisostere for hydrogen, dramatically alters the conformational landscape of these saturated heterocycles, often in counterintuitive ways. This guide provides a comprehensive comparison of the conformational energy differences between axial and equatorial fluoropiperidines, supported by experimental and computational data, to elucidate the governing principles behind these preferences.

The conformational equilibrium of a substituted piperidine ring is a delicate balance of steric, electronic, and solvent effects. While larger substituents typically favor the less sterically hindered equatorial position, fluorine often defies this trend, exhibiting a marked preference for the axial orientation. This phenomenon, driven by subtle electronic interactions, has significant implications for the three-dimensional structure and, consequently, the biological activity of fluorinated piperidine-containing molecules.

Comparative Analysis of Conformational Energies

The energetic preference of a fluorine substituent for the axial or equatorial position is quantified by the conformational free energy difference (ΔG), where a negative value indicates an equatorial preference and a positive value an axial preference. The following tables summarize key experimental observations and computational data for a range of substituted fluoropiperidines.

CompoundN-substituentSolventExperimental Observation (Preferred Conformation)
3-Fluoropiperidine (1)TFATolueneAxial
3-Fluoropiperidine (1)HClWaterAxial
3-Fluoropiperidine (1)HWaterAxial
3,5-Difluoropiperidine (2)TFAChloroformAxial
3,5-Difluoropiperidine (2)HClWaterAxial
3,5-Difluoropiperidine (2)HWaterAxial
cis-3-Fluoro-4-methylpiperidine (3)TFA-Axial
cis-3-Fluoro-4-methylpiperidine (3)HCl-Axial
cis-3-Fluoro-4-methylpiperidine (3)H-Axial
4-Fluoropiperidinium salt (10B)H2+WaterEquatorial
Piv-protected 3,5-difluoropiperidine (14)PivaloylChloroformEquatorial
Boc-protected 3,5-difluoropiperidine (15)BocChloroformEquatorial

Table 1: Experimentally Observed Conformational Preferences of Selected Fluoropiperidines. The experimental determination is primarily based on ³J(¹⁹F,¹H) NMR coupling constants.[1][2]

CompoundN-substituentΔG (Gas Phase) (kcal/mol)ΔG (Solvent) (kcal/mol)Solvent
3-Fluoropiperidine (1)TFA+0.1-0.4Toluene
3-Fluoropiperidine (1)HCl+4.8+1.8Water
3-Fluoropiperidine (1)H0.0+0.1Water
3,5-Difluoropiperidine (2)TFA-1.4+0.9Chloroform
3,5-Difluoropiperidine (2)HCl+8.6+3.9Water
3,5-Difluoropiperidine (2)H-0.3+0.8Water
cis-3-Fluoro-4-methylpiperidine (3)TFA+1.8+3.0-
cis-3-Fluoro-4-methylpiperidine (3)HCl+6.2+3.6-
cis-3-Fluoro-4-methylpiperidine (3)H+2.1+2.2-
4-Fluoropiperidinium salt (10B)H2++3.0+1.0Water

Table 2: Calculated Conformational Free Energy Differences (ΔGequatorial→axial) for Selected Fluoropiperidines. Positive values favor the axial conformer.[3][4]

Key Factors Influencing Conformational Preference

The preference for the axial C-F bond in many piperidines is a result of a complex interplay of stabilizing and destabilizing forces.[2][4]

  • Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ) of the C-F bond (σCH → σCF) is a significant stabilizing interaction that favors the axial conformer.[2]

  • Electrostatic Interactions: In protonated piperidinium salts, attractive charge-dipole interactions between the positively charged nitrogen (N-H+) and the electronegative fluorine atom (C-F) can strongly favor the axial orientation.[2]

  • Solvation and Solvent Polarity: The polarity of the solvent plays a crucial role.[1] An increase in solvent polarity can enhance the preference for the more polar conformer. For instance, in some N-protected 3,5-difluoropiperidines, increasing solvent polarity can invert the conformational preference from equatorial to axial.[2]

  • Steric Effects: While generally less dominant than electronic effects for fluorine, steric repulsion between the axial fluorine and other axial hydrogens (1,3-diaxial interactions) can destabilize the axial conformer. The presence of other substituents can further influence this balance.[2]

  • Molecular Dipole Moment: The overall molecular dipole moment can significantly impact the stabilization of a conformer in a polar solvent.[1] The conformer with the larger dipole moment will be better stabilized by the solvent.[1]

G Factors Influencing Fluoropiperidine Conformation cluster_stabilizing Stabilizing Interactions for Axial Conformer cluster_destabilizing Destabilizing Interactions for Axial Conformer cluster_solvent Solvent Effects Axial_Preference Axial Fluorine Preference Equatorial_Preference Equatorial Fluorine Preference Hyperconjugation Hyperconjugation (σCH → σ*CF) Hyperconjugation->Axial_Preference Electrostatics Electrostatic Attraction (N-H+•••F-C) Electrostatics->Axial_Preference Sterics Steric Repulsion (1,3-diaxial) Sterics->Equatorial_Preference Solvation Solvent Polarity & Dipole Moment Solvation->Axial_Preference favors more polar conformer Solvation->Equatorial_Preference favors less polar conformer

Figure 1. Key interactions governing the axial vs. equatorial preference of fluorine in piperidines.

Experimental and Computational Protocols

Experimental Determination via NMR Spectroscopy

The primary experimental technique for determining the conformational preference of fluoropiperidines is Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Specifically, the vicinal coupling constant between fluorine-19 and an adjacent proton (³J(¹⁹F,¹H)) is highly dependent on the dihedral angle between the C-F and C-H bonds.

  • Sample Preparation: The fluoropiperidine derivative is dissolved in an appropriate deuterated solvent.

  • NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

  • Coupling Constant Analysis: The magnitude of the ³J(¹⁹F,¹H) coupling constants is measured. A large coupling constant (typically > 30 Hz) is indicative of an anti-periplanar relationship between the fluorine and the coupled proton, which corresponds to an axial orientation of the fluorine. Conversely, smaller coupling constants are characteristic of a gauche relationship, indicating an equatorial fluorine. For example, in the study of N-TFA-3,5-difluoropiperidine, the ³J(3-Fa,4-Ha) values were observed to increase with solvent polarity (34.1 Hz in C₆H₆ to 44.4 Hz in DMSO), confirming a strong axial preference that is enhanced by the solvent's polarity.[1]

G cluster_exp Experimental Workflow (NMR) A Sample Preparation Dissolve fluoropiperidine in deuterated solvent B NMR Spectroscopy Acquire ¹H and ¹⁹F NMR spectra A->B C Data Analysis Measure ³J(¹⁹F,¹H) coupling constants B->C D Conformation Assignment Large J → Axial F Small J → Equatorial F C->D

Figure 2. Simplified workflow for the experimental determination of fluoropiperidine conformation.

Computational Analysis via Density Functional Theory (DFT)

Computational chemistry provides a powerful tool to complement experimental findings and to dissect the energetic contributions to the conformational preference.

  • Conformer Generation: Initial 3D structures of both the axial and equatorial conformers of the fluoropiperidine are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common and effective method for this is the M06-2X density functional, which is known to perform well for non-covalent interactions, paired with a quadruple-zeta basis set like def2-QZVPP.[1]

  • Solvation Modeling: To simulate the effect of the solvent, a polarizable continuum model (PCM) is often employed. This model approximates the solvent as a continuous medium with a specific dielectric constant.[3]

  • Energy Calculation: The free energies (G) of the optimized axial and equatorial conformers are calculated. The conformational free energy difference (ΔG) is then determined as ΔG = Gaxial - Gequatorial.

  • Orbital Analysis: Natural Bond Orbital (NBO) analysis can be performed to quantify the stabilizing hyperconjugative interactions.[6]

G start Fluoropiperidine Structure conf Generate Axial & Equatorial Conformers start->conf opt Geometry Optimization (e.g., M06-2X/def2-QZVPP) conf->opt solv Incorporate Solvent Effects (e.g., PCM) opt->solv nbo NBO Analysis (Optional) opt->nbo energy Calculate Free Energies (G) solv->energy deltaG Determine ΔG = G_axial - G_equatorial energy->deltaG

References

Safety Operating Guide

Navigating the Disposal of 1-N-Boc-4-fluoropiperidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Halogenated Organic Waste

Due to its fluorinated nature, 1-N-Boc-4-fluoropiperidine must be managed as a halogenated organic waste. This classification is crucial as mixing halogenated and non-halogenated waste streams can complicate disposal processes and increase costs. Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye ProtectionSafety glasses with side shields or gogglesTo protect eyes from splashes.
Lab CoatStandard laboratory coatTo protect skin and clothing.
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.To avoid inhalation of any dust or vapors.

Note: This data is synthesized from SDSs of similar compounds. Always refer to your institution's specific safety protocols.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

Experimental Protocol: Waste Segregation and Collection

  • Waste Container Selection: Obtain a designated, properly labeled hazardous waste container for halogenated organic solids or liquids, depending on the form of the waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tightly fitting lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the appropriate hazard pictograms (e.g., harmful, irritant).

  • Segregation: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams such as acids, bases, or oxidizers.[1]

  • Collection: Carefully transfer the waste into the designated container, avoiding spills and the generation of dust. If the compound is a solid, do not crush or grind it.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Final Disposal: Once the container is full (no more than 90% capacity) or has reached the accumulation time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material and place it in the designated halogenated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Consult Safety Data Sheet (SDS) (or guidance for similar compounds) A->B C Determine Waste Category: Halogenated Organic Waste B->C D Select Appropriate Labeled Waste Container C->D E Segregate from Non-Halogenated and Incompatible Wastes D->E F Transfer Waste to Container (Minimize dust/spills) E->F G Store Container Securely in Satellite Accumulation Area F->G H Arrange for EHS Pickup G->H

References

Essential Safety and Logistical Information for Handling 1-N-Boc-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-N-Boc-4-fluoropiperidine, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard regulations.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound and similar chemical compounds. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye and Face Protection Chemical splash goggles are the minimum requirement.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374.[3][4] Butyl rubber or nitrile rubber gloves are recommended.[5] For tasks with a high risk of splash or for handling highly concentrated solutions, double-gloving is advised.[1]
Body Protection A flame-resistant lab coat should be worn at all times.[1] For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or suit may be necessary.[1]
Respiratory Protection In case of inadequate ventilation or when handling the powder outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[1][6]

Operational Plan: Handling and Weighing Protocol

This protocol outlines the step-by-step procedure for safely handling and weighing this compound.

Experimental Protocol: Safe Weighing of this compound

  • Preparation:

    • Ensure that a chemical fume hood is operational and available.

    • Gather all necessary PPE as specified in Table 1.

    • Prepare a designated and clearly labeled workspace within the fume hood.

    • Have spill cleanup materials readily accessible.

  • Procedure:

    • Don all required PPE before entering the designated handling area.

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Carefully open the container of this compound inside the fume hood to avoid inhalation of any dust particles.

    • Use a clean, designated spatula to transfer the desired amount of the compound to a tared weigh boat or container.

    • Once the desired amount is weighed, securely close the primary container.

    • Clean the spatula and any contaminated surfaces within the fume hood.

  • Post-Handling:

    • Properly dispose of any contaminated materials, including weigh boats and gloves, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound must be collected in clearly labeled, compatible containers.[1] Do not mix with incompatible waste streams.

  • Halogenated Organic Waste: As a fluorinated organic compound, it should be disposed of in a designated halogenated organic waste stream.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with institutional, local, state, and federal regulations.[7] For larger quantities, consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) or similar compounds.[8][9]

Emergency Procedures

Spill Response:

  • Small Spills: In the event of a small spill, alert others in the vicinity and restrict access to the area.[1] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1][6] Collect the absorbed material into a sealed container for proper waste disposal.[1]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[1]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][10] Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.[1][6]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][10]

Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_close Securely Close Container handling_weigh->handling_close handling_clean Clean Workspace handling_close->handling_clean post_dispose Dispose of Waste handling_clean->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash end End post_wash->end start Start start->prep_ppe Begin Protocol

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.